molecular formula C10H9NaO7S B146860 Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate CAS No. 3965-55-7

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No.: B146860
CAS No.: 3965-55-7
M. Wt: 296.23 g/mol
InChI Key: LLHSEQCZSNZLRI-UHFFFAOYSA-M
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Description

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate (CAS 3965-55-7) is a sulfonated aromatic compound characterized by a benzene ring functionalized with two methoxycarbonyl groups at the 3- and 5-positions and a sodium sulfonate group at the 1-position . This unique structure confers high polarity and thermal stability, making it a valuable building block in polymer science and materials research . It is also known as sodium dimethyl 5-sulfoisophthalate and has a molecular weight of 296.23 g/mol . A key application of this compound is its use as a monomer or co-monomer in the synthesis of specialty polymers, where it introduces polar, anionic sites to modify material properties . The synthetic route to this compound typically involves the acid-catalyzed esterification of 3,5-dicarboxybenzenesulfonic acid with methanol, followed by neutralization of the sulfonic acid group with sodium hydroxide to yield the final sodium sulfonate salt . Modern industrial processes often employ phase transfer catalysts, such as tetrabutylammonium or tetrabutylphosphonium salts, to significantly accelerate the esterification and achieve high yields of 91-98% . For research and quality control purposes, this compound can be analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSEQCZSNZLRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027551
Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3965-55-7
Record name Sodium 1,3-dimethyl 5-sulfoisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1)
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Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
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Record name Sodium dimethyl 5-sulphonatoisophthalate
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Record name SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE
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Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, a key monomer in the production of specialty polymers. This document details the underlying chemical principles, outlines a generalized yet detailed experimental protocol, and discusses critical parameters for ensuring high purity and yield. Quantitative data on product specifications and impurity profiles are presented in a clear, tabular format. Additionally, a logical workflow of the entire process is visualized to facilitate a deeper understanding of the manufacturing sequence. This guide is intended to be a valuable resource for researchers and professionals involved in polymer chemistry, materials science, and related fields.

Introduction

This compound, also known as sodium dimethyl 5-sulfoisophthalate, is an aromatic sulfonate compound of significant industrial importance. Its primary application lies in its use as a comonomer in the synthesis of ion-containing polymers, particularly polyesters. The incorporation of this monomer imparts desirable properties to the resulting polymers, such as improved dyeability, enhanced hydrophilicity, and better adhesion. This guide provides an in-depth look at the synthesis and purification of this versatile compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from isophthalic acid. The overall synthetic route is depicted in the following workflow diagram.

Synthesis_Purification_Workflow Start Isophthalic Acid Sulfonation Sulfonation (with Fuming Sulfuric Acid) Start->Sulfonation Intermediate1 5-Sulfoisophthalic Acid Sulfonation->Intermediate1 Esterification Esterification (with Methanol) Intermediate1->Esterification Intermediate2 Dimethyl 5-sulfoisophthalate Esterification->Intermediate2 Neutralization Neutralization (with Sodium Carbonate) Intermediate2->Neutralization Crude_Product Crude this compound Neutralization->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Drying Drying Final_Product->Drying Finished_Product Finished Product Drying->Finished_Product

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are generalized from various patented industrial processes.[1][2] Researchers should adapt these procedures to their specific laboratory or plant conditions, always adhering to strict safety protocols.

Step 1: Sulfonation of Isophthalic Acid

The initial step involves the sulfonation of isophthalic acid using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.

  • Reaction: Isophthalic acid is reacted with fuming sulfuric acid.

  • Reagents and Conditions:

    • Isophthalic Acid

    • Fuming Sulfuric Acid (20-30% SO₃)

    • Temperature: 180-220°C

    • Reaction Time: 6-10 hours

  • Procedure:

    • Charge a suitable glass-lined reactor with fuming sulfuric acid.

    • Gradually add isophthalic acid to the reactor under constant agitation, controlling the initial exotherm.

    • Heat the reaction mixture to the target temperature and maintain for the specified duration.

    • Monitor the reaction progress by analyzing the consumption of isophthalic acid.

    • Upon completion, cool the reaction mixture to approximately 80-90°C to yield 5-sulfoisophthalic acid.

Step 2: Esterification

The sulfonic acid derivative is then esterified with methanol to convert the two carboxylic acid groups into methyl esters.

  • Reaction: 5-Sulfoisophthalic acid is reacted with methanol.

  • Reagents and Conditions:

    • 5-Sulfoisophthalic Acid (from Step 1)

    • Methanol

    • Temperature: 120-150°C (under pressure)

    • Reaction Time: 4-6 hours

  • Procedure:

    • Introduce methanol to the cooled sulfonation reaction mass.

    • Seal the reactor and heat the mixture to the specified temperature, allowing pressure to build.

    • Maintain the reaction conditions until the esterification is complete, which can be monitored by techniques such as titration of acidic components.

    • After cooling and venting, the product is dimethyl 5-sulfoisophthalate.

Step 3: Neutralization

The acidic product from the esterification step is neutralized with a sodium base, typically sodium carbonate, to form the final sodium salt.

  • Reaction: Dimethyl 5-sulfoisophthalate is neutralized with sodium carbonate.

  • Reagents and Conditions:

    • Dimethyl 5-sulfoisophthalate (from Step 2)

    • Sodium Carbonate solution

    • Temperature: 70-90°C

    • pH: 6.5-7.5

  • Procedure:

    • Dilute the esterification product with water.

    • Slowly add a solution of sodium carbonate with vigorous stirring, maintaining the temperature.

    • Monitor the pH of the solution and stop the addition of sodium carbonate once the target pH is reached.

    • The resulting solution contains the crude this compound.

Purification

Purification is a critical step to achieve the high purity required for polymerization applications. The primary method for purification is crystallization.

  • Procedure:

    • The crude product solution is often first treated with activated carbon to remove colored impurities.

    • The solution is then filtered to remove the activated carbon and any other solid impurities.

    • The filtrate is cooled to induce crystallization of the product.

    • The crystallized product is isolated by filtration or centrifugation.

    • The crystals are washed with cold deionized water or a suitable solvent to remove residual impurities.

    • The purified product is then dried under vacuum to obtain a fine, white powder.

Quantitative Data

The quality of the final product is assessed based on several parameters. The following table summarizes typical specifications for high-purity this compound.

ParameterSpecification
Appearance White crystalline powder
Purity (by HPLC) ≥ 99.0%
Moisture Content ≤ 0.5%
Sodium Sulfate ≤ 0.1%
Sodium Chloride ≤ 50 ppm
Iron (Fe) ≤ 10 ppm
pH (1% aqueous solution) 6.0 - 8.0

Byproducts and Impurities

The primary byproducts and impurities that can arise during the synthesis include:

  • Disulfonated Isophthalic Acid: Can form if the sulfonation conditions are too harsh.

  • Sulfones: Resulting from intermolecular reactions during sulfonation.

  • Unreacted Isophthalic Acid: Due to incomplete sulfonation.

  • Mono-methyl ester of 5-sulfoisophthalic acid: From incomplete esterification.

  • Inorganic Salts: Such as sodium sulfate, formed during neutralization.

Careful control of reaction parameters is crucial to minimize the formation of these impurities.

Logical Relationships in Process Control

The following diagram illustrates the key logical relationships in controlling the synthesis and purification process to ensure high product quality.

Process_Control Sulfonation_Temp Sulfonation Temperature Sulfonation_Yield Sulfonation Yield & Purity Sulfonation_Temp->Sulfonation_Yield Sulfonation_Time Sulfonation Time Sulfonation_Time->Sulfonation_Yield Oleum_Conc Oleum Concentration Oleum_Conc->Sulfonation_Yield Ester_Yield Esterification Yield Sulfonation_Yield->Ester_Yield Ester_Temp Esterification Temperature Ester_Temp->Ester_Yield Ester_Pressure Esterification Pressure Ester_Pressure->Ester_Yield Methanol_Excess Methanol Excess Methanol_Excess->Ester_Yield Crude_Purity Crude Product Purity Ester_Yield->Crude_Purity Neutralization_pH Neutralization pH Neutralization_pH->Crude_Purity Neutralization_Temp Neutralization Temperature Neutralization_Temp->Crude_Purity Final_Purity Final Product Purity Crude_Purity->Final_Purity Crystallization_Temp Crystallization Temperature Crystallization_Temp->Final_Purity Washing_Solvent Washing Solvent Washing_Solvent->Final_Purity

Caption: Key Process Control Parameters and Their Logical Relationships.

Conclusion

The synthesis and purification of this compound is a well-established industrial process. Achieving high purity and yield hinges on the precise control of reaction conditions at each stage, from sulfonation to the final crystallization. This guide provides a foundational understanding of the process, offering valuable insights for researchers and professionals working with this important polymer building block. Further optimization and development in this area may focus on greener synthesis routes and more efficient purification techniques.

References

Technical Guide: Spectral Analysis of Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data for Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7), a chemical intermediate with applications in various fields of chemical synthesis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

  • Chemical Name: Sodium Dimethyl 5-Sulphonatoisophthalate

  • CAS Number: 3965-55-7

  • Molecular Formula: C₁₀H₉NaO₇S[1]

  • Molecular Weight: 296.23 g/mol [2]

  • Appearance: White to almost white powder or crystal[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the available ¹H and ¹³C NMR data for Sodium Dimethyl 5-Sulphonatoisophthalate.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.45sAromatic H
~8.44sAromatic H
3.93s-OCH₃

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
165.06Carbonyl C=O
149.39Aromatic C-S
130.34Aromatic C-H
130.03Aromatic C-H
129.52Aromatic C-CO
52.50-OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak values from a single, verified spectrum are not publicly available, the expected characteristic absorption bands for Sodium Dimethyl 5-Sulphonatoisophthalate are listed below based on its functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~1730-1715Ester C=OStretching
~1600, ~1475Aromatic C=CStretching
~1250-1000C-OStretching
~1200-1150 & ~1050-1000Sulfonate S=OAsymmetric & Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. As an ionic, non-volatile salt, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the anionic component would be for [C₁₀H₉O₇S]⁻.

Expected Mass Spectrometry Data (ESI Negative Mode)

m/zIon
273.00[M-Na]⁻

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of Sodium Dimethyl 5-Sulphonatoisophthalate.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR:

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of Sodium Dimethyl 5-Sulphonatoisophthalate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of Sodium Dimethyl 5-Sulphonatoisophthalate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[4]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

  • Due to the ionic nature of the compound, desalting is generally not required unless other non-volatile salts are present in the sample.[5][6]

Data Acquisition:

  • Instrument: Mass spectrometer equipped with an electrospray ionization source.

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in negative ion mode to observe the [M-Na]⁻ ion.

  • Set the mass range to scan from approximately m/z 50 to 500.

Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid chemical sample like Sodium Dimethyl 5-Sulphonatoisophthalate.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectral Data Acquisition cluster_data Data Processing & Interpretation Sample Solid Sample (CAS 3965-55-7) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve & Dilute (MeOH/ACN:H2O) Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS ESI Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Quality Control Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectral Analysis of CAS 3965-55-7.

References

Technical Guide: Solubility Profile of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as sodium dimethyl 5-sulfoisophthalate, is a chemical compound with increasing relevance in various industrial and research applications. An in-depth understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, formulation, and purification processes, particularly within the pharmaceutical and materials science sectors. This technical guide provides a consolidated overview of the available solubility data for this compound and offers a standardized experimental protocol for its determination.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms Sodium dimethyl 5-sulfoisophthalate, Dimethyl 5-sulfoisophthalate sodium salt[PubChem][1]
CAS Number 3965-55-7[ChemScene][2]
Molecular Formula C₁₀H₉NaO₇S[ChemScene][2]
Molecular Weight 296.23 g/mol [ChemScene][2]

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative data.

SolventTemperature (°C)SolubilityData TypeReference
Water2031 g/L (for hydrate)Quantitative(Reference needed)
WaterNot SpecifiedSolubleQualitative(Reference needed)
MethanolNot SpecifiedSlightly SolubleQualitative(Reference needed)
EthanolNot SpecifiedData not available--
AcetoneNot SpecifiedData not available--
DichloromethaneNot SpecifiedData not available--
Ethyl AcetateNot SpecifiedData not available--
Diethyl EtherNot SpecifiedData not available--
TolueneNot SpecifiedData not available--
HexaneNot SpecifiedData not available--

A research article titled "Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate" suggests the availability of detailed quantitative data, however, the full text was not accessible at the time of this guide's compilation.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in various solvents, adapted from standard laboratory procedures.[3][4][5]

4.1. Materials

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment in Drug Development

In the context of drug development, a systematic approach to solubility assessment is critical. The following diagram illustrates a logical workflow for characterizing the solubility of a new chemical entity (NCE) like this compound.

Solubility_Assessment_Workflow A Start: New Chemical Entity (NCE) B Determine Aqueous Solubility (pH 7.4) A->B C Solubility > 250 µg/mL? B->C G Solubility in Organic Solvents (for API processing) B->G D Proceed with Standard Formulation C->D Yes E Investigate pH-Dependent Solubility C->E No J End: Formulation Strategy Defined D->J F Determine Solubility in Biorelevant Media (FaSSIF, FeSSIF) E->F I Amorphous Solid Dispersion/Formulation Enhancement Strategies F->I H Select Solvents for Crystallization/Purification G->H H->J I->J

Caption: Logical workflow for solubility assessment of a new chemical entity in drug development.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of common organic solvents, this guide provides the currently accessible information and a robust experimental protocol for its determination. The provided logical workflow for solubility assessment highlights the critical role of such data in a drug development context. Further research is encouraged to expand the solubility profile of this compound, which will undoubtedly be of significant value to the scientific community.

References

An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl 5-sulfoisophthalate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-sulfoisophthalate sodium salt (SIPDM) is a key monomer utilized in the synthesis of specialty polymers with enhanced properties such as dyeability and hydrophilicity. Its stability in aqueous environments is a critical factor for its application in various fields, including in the development of water-soluble polymers for drug delivery systems. This technical guide provides a comprehensive overview of the hydrolytic stability of SIPDM. While specific kinetic data for SIPDM is not extensively available in public literature, this guide extrapolates from the established principles of aryl sulfonic acid ester hydrolysis to predict its stability profile. This document outlines the probable degradation pathways, influencing factors, and provides detailed, adaptable experimental protocols for researchers to assess the hydrolytic stability of SIPDM in their specific applications.

Introduction to Dimethyl 5-sulfoisophthalate Sodium Salt (SIPDM)

Dimethyl 5-sulfoisophthalate sodium salt is an aromatic compound containing two methyl ester groups and a sodium sulfonate group attached to a benzene ring. This unique structure imparts both hydrophobic (the benzene ring and methyl esters) and hydrophilic (the sodium sulfonate group) characteristics to the molecule, making it a valuable component in polymer chemistry. The ester linkages, however, are susceptible to hydrolysis, which can impact the performance and integrity of materials synthesized from it, particularly in aqueous or high-humidity environments. Understanding the kinetics and mechanisms of this degradation is paramount for predicting product shelf-life and performance.

Theoretical Hydrolytic Degradation Pathways

The hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt is expected to proceed primarily through the cleavage of its two methyl ester linkages. This reaction can be catalyzed by both acids and bases. The sulfonate group itself is generally stable to hydrolysis under typical processing and storage conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol, yielding the corresponding carboxylic acid. The hydrolysis can occur in a stepwise manner, first forming 5-sulfoisophthalic acid monomethyl ester sodium salt, and then 5-sulfoisophthalic acid sodium salt.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This is a nucleophilic acyl substitution reaction that forms a tetrahedral intermediate. The subsequent elimination of a methoxide ion results in the formation of a carboxylate salt. This process is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. Similar to the acid-catalyzed pathway, this reaction is expected to proceed stepwise, ultimately yielding the disodium salt of 5-sulfoisophthalic acid and two molecules of methanol.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of SIPDM is significantly influenced by several environmental factors:

  • pH: The hydrolysis of esters is typically slowest in the neutral pH range (around pH 4-5) and is accelerated under both acidic and alkaline conditions.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.

  • Solvent: The polarity and composition of the solvent system can influence the rate of hydrolysis.

  • Presence of Catalysts: Besides protons and hydroxide ions, other species, such as metal ions, could potentially catalyze the hydrolysis of the ester groups.

Predicted Hydrolysis Products

The primary products resulting from the complete hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt are:

  • 5-Sulfoisophthalic acid sodium salt

  • Methanol

In the case of partial hydrolysis, 5-sulfoisophthalic acid monomethyl ester sodium salt would also be present.

Experimental Protocols for Assessing Hydrolytic Stability

The following are detailed, adaptable protocols for researchers to quantitatively assess the hydrolytic stability of SIPDM.

Protocol 1: pH-Dependent Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of SIPDM at various pH values.

Materials:

  • Dimethyl 5-sulfoisophthalate sodium salt (SIPDM)

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 12

  • High-purity water

  • Constant temperature water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of SIPDM of known concentration (e.g., 1 mg/mL) in high-purity water.

  • Reaction Setup: For each desired pH, add a specific volume of the SIPDM stock solution to a larger volume of the corresponding buffer solution in a sealed container to achieve the target final concentration (e.g., 0.1 mg/mL).

  • Incubation: Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction mixture.

  • Sample Quenching (if necessary): To stop the hydrolysis reaction, the pH of the collected sample can be adjusted to neutral (if the study is at acidic or basic pH) and the sample can be immediately cooled.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of the remaining SIPDM and, if possible, the formation of the hydrolysis products.

  • Data Analysis: Plot the concentration of SIPDM versus time for each pH and temperature. Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time for a pseudo-first-order reaction. A plot of log(k_obs) versus pH will illustrate the pH-rate profile.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the products formed during the hydrolysis of SIPDM.

Materials:

  • Forced degradation samples from Protocol 1 (e.g., from highly acidic and alkaline conditions after significant degradation).

  • LC-MS system (Liquid Chromatograph coupled with a Mass Spectrometer).

Methodology:

  • Sample Preparation: Dilute the forced degradation samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Inject the samples into the LC-MS system. Use a chromatographic method that separates the parent compound from its degradation products.

  • Mass Spectral Analysis: Obtain the mass spectra of the parent compound and the degradation products.

  • Structure Elucidation: Based on the mass-to-charge ratio (m/z) and fragmentation patterns, propose the structures of the degradation products. Compare the results with the predicted hydrolysis products.

Data Presentation

While specific quantitative data for SIPDM is not available in the literature, the following tables are templates that researchers can use to structure their experimental findings for clear comparison.

Table 1: Hypothetical Rate Constants (k) for SIPDM Hydrolysis at 40°C

pHRate Constant (k) (s⁻¹)Half-life (t½) (hours)
2.0[Experimental Value][Calculated Value]
4.0[Experimental Value][Calculated Value]
7.0[Experimental Value][Calculated Value]
10.0[Experimental Value][Calculated Value]
12.0[Experimental Value][Calculated Value]

Table 2: Identified Hydrolysis Products of SIPDM under Forced Degradation

Degradation ConditionRetention Time (min)m/zProposed Structure
Acidic (e.g., 0.1 M HCl, 60°C)[Experimental Value][Experimental Value]5-Sulfoisophthalic acid monomethyl ester sodium salt
[Experimental Value][Experimental Value]5-Sulfoisophthalic acid sodium salt
Alkaline (e.g., 0.1 M NaOH, 40°C)[Experimental Value][Experimental Value]5-Sulfoisophthalic acid monomethyl ester sodium salt
[Experimental Value][Experimental Value]5-Sulfoisophthalic acid sodium salt

Visualizations

The following diagrams illustrate the proposed hydrolytic degradation pathways and a general experimental workflow.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis SIPDM_acid Dimethyl 5-sulfoisophthalate sodium salt (SIPDM) Intermediate_acid 5-Sulfoisophthalic acid monomethyl ester sodium salt SIPDM_acid->Intermediate_acid + H₂O, H⁺ Methanol1_acid Methanol SIPDM_acid->Methanol1_acid Product_acid 5-Sulfoisophthalic acid sodium salt Intermediate_acid->Product_acid + H₂O, H⁺ Methanol2_acid Methanol Intermediate_acid->Methanol2_acid SIPDM_base Dimethyl 5-sulfoisophthalate sodium salt (SIPDM) Intermediate_base 5-Sulfoisophthalic acid monomethyl ester sodium salt SIPDM_base->Intermediate_base + OH⁻ Methanol1_base Methanol SIPDM_base->Methanol1_base Product_base 5-Sulfoisophthalic acid sodium salt Intermediate_base->Product_base + OH⁻ Methanol2_base Methanol Intermediate_base->Methanol2_base

Caption: Proposed hydrolytic degradation pathways of SIPDM.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare SIPDM Stock Solution Reaction_Setup Set up Hydrolysis Reactions at various pH and Temperatures Prep_Stock->Reaction_Setup Prep_Buffers Prepare Buffer Solutions (pH 2-12) Prep_Buffers->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling HPLC Quantify SIPDM by HPLC-UV Sampling->HPLC LCMS Identify Degradation Products by LC-MS Sampling->LCMS Data_Analysis Determine Rate Constants and Degradation Profile HPLC->Data_Analysis LCMS->Data_Analysis

Caption: General workflow for studying hydrolytic stability.

Conclusion

While direct experimental data on the hydrolytic stability of Dimethyl 5-sulfoisophthalate sodium salt is limited in the public domain, a thorough understanding of the hydrolysis mechanisms of aryl sulfonic acid esters allows for the formulation of a robust framework for its stability assessment. The provided theoretical background, along with detailed and adaptable experimental protocols, empowers researchers, scientists, and drug development professionals to rigorously evaluate the hydrolytic stability of SIPDM. Such an evaluation is critical for ensuring the quality, efficacy, and safety of SIPDM-containing products, particularly in applications where exposure to aqueous environments is anticipated. Further research to generate and publish specific kinetic and mechanistic data for SIPDM is highly encouraged to build upon the foundational knowledge presented in this guide.

Navigating the Thermal Landscape of Silicon Photomultipliers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of Silicon Photomultipliers (SiPMs), focusing on performance variations with temperature and the ultimate thermal limits of the device. While direct "thermal decomposition profiles" of intact SiPMs are not extensively published, this document synthesizes information on the thermal properties of their constituent materials and the impact of temperature on operational parameters, providing a practical framework for understanding their thermal stability and failure modes.

Understanding Thermal Effects in SiPMs

Temperature is a critical parameter in the operation of any solid-state device, and SiPMs are no exception. Temperature variations influence the concentration of charge carriers, phonon spectra, and the rate of thermal generation of charge carriers, all of which directly impact the key opto-electronic characteristics of the detector.[1] It is crucial to distinguish between two primary thermal effects:

  • Performance Degradation: Reversible or non-damaging changes in SiPM operational parameters (e.g., dark count rate, breakdown voltage) as a function of temperature. These effects are predictable and can often be compensated for.

  • Thermal Decomposition & Damage: Irreversible and destructive changes to the physical materials of the SiPM due to exceeding its maximum operating temperature. This leads to catastrophic device failure.

This guide will address both aspects, providing quantitative data on performance changes and a qualitative analysis of decomposition based on the known properties of SiPM materials.

Temperature Dependence of Key SiPM Parameters

The performance of a SiPM is intrinsically linked to its operating temperature. The primary effects of temperature change are on the breakdown voltage and the dark count rate.[2] Understanding these relationships is essential for stable and reliable operation.

Table 1: Summary of Temperature Effects on SiPM Performance Parameters

ParameterRelationship with TemperatureTypical Value/BehaviorImplications for Operation
Breakdown Voltage (V_BD) Increases linearly with temperature.+21.5 mV/°C to +54 mV/°C.[1][3]A constant bias voltage will result in a decreasing overvoltage as temperature rises, affecting gain and PDE.[2]
Dark Count Rate (DCR) Increases exponentially with temperature.Doubles approximately every 5.3 °C to 10 °C.[1][3]Increased noise floor, limiting sensitivity for low-light applications. Cooling is an effective mitigation strategy.[1][3]
Gain Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant.Proportional to overvoltage. Can be stabilized by adjusting the bias voltage to maintain a constant overvoltage.[2]For stable gain, either the temperature must be constant or a temperature-compensation circuit is needed for the bias voltage.[1]
Photon Detection Efficiency (PDE) Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant.Also has a positive coefficient with respect to overvoltage. Can be stabilized by maintaining constant overvoltage.[2]Similar to gain, PDE stability requires active management of the overvoltage in response to temperature changes.[2]
Quenching Resistor (R_Q) Decreases with increasing temperature.The relationship can be linear over a small range but is better fitted by more complex models over wider temperature ranges.[1]Affects the recovery time of the microcells.
Afterpulsing & Crosstalk Complex relationship. Afterpulsing can increase at very low temperatures.Crosstalk probability increases with overvoltage, which is linked to temperature.These correlated noise sources can be influenced by temperature, affecting signal integrity.[3][4]

Thermal Decomposition Profile and Material Stability

The ultimate thermal limit of a SiPM is dictated by the decomposition temperatures of its constituent materials. A SiPM is a composite device typically consisting of the silicon sensor itself, a protective coating (often a siloxane- or epoxy-based resin), and the package housing.

  • Silicon (Si): As the core semiconductor material, silicon is exceptionally stable, with a melting point of 1414 °C. Thermal failure of the silicon die itself is not the primary concern under typical operating conditions.

  • Encapsulants (Epoxy/Siloxane): The protective coatings are generally the first components to degrade.

    • Epoxy resins typically begin to show significant mass loss (thermal decomposition) in the range of 280-300°C.[5]

    • Polydimethylsiloxane (PDMS) , a common siloxane, is more thermally stable than many organic polymers, with an onset of irreversible thermal degradation around 300-400°C.[6] The incorporation of siloxane components into epoxy networks can enhance thermal stability.[5][7]

  • Package Materials: The housing and substrate materials (e.g., ceramics, PCBs) have their own thermal limits which must be considered.

Exceeding the decomposition temperature of the encapsulant will lead to physical damage, including discoloration, delamination, and charring, resulting in permanent device failure.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal decomposition profile of a SiPM or its components, standard thermal analysis techniques can be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.[8][9]

Protocol: TGA of SiPM Encapsulant

  • Sample Preparation:

    • Carefully remove a small, representative sample of the SiPM's transparent encapsulant. If analyzing the entire device, place the whole SiPM in the crucible.

    • The sample mass should be between 5-15 mg.[9]

    • Place the sample into an inert crucible, typically alumina (Al₂O₃).[10]

  • Instrument Setup (e.g., Mettler Toledo TGA/SDTA 851e):

    • Ensure the instrument is calibrated according to the manufacturer's specifications.

    • Set the purge gas. For thermal decomposition analysis, an inert atmosphere (e.g., Nitrogen, N₂) is used at a flow rate of 30-40 mL/min.[10][11] For oxidative stability, air or oxygen would be used.[9]

  • Temperature Program:

    • Initial Isothermal Step: Hold at a starting temperature (e.g., 30°C) for 5-10 minutes to allow for stabilization.

    • Heating Ramp: Increase the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 800°C).[12]

    • Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The onset temperature of decomposition is the point at which significant mass loss begins.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions (Tg), as well as decomposition events.[13][14]

Protocol: DSC of SiPM Encapsulant

  • Sample Preparation:

    • Prepare a small sample (typically 3-10 mg) of the encapsulant.[15]

    • Encapsulate the sample in an aluminum DSC pan and seal it. Create a small hole in the lid if volatile decomposition products are expected.[15]

    • Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas, typically inert (N₂) at a flow rate of ~40 mL/min.[15]

  • Temperature Program:

    • The program is similar to TGA: an initial equilibration step followed by a linear heating ramp (e.g., 10-20°C/min) over the desired temperature range.[14][15]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Endothermic events (e.g., melting, glass transition) appear as downward peaks or steps.

    • Exothermic events (e.g., crystallization, some decomposition reactions) appear as upward peaks.

    • Decomposition is often observed as a broad, complex series of endothermic or exothermic peaks at high temperatures.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

SiPM Signal Generation Pathway

The following diagram illustrates the sequence of events from photon absorption to the generation of an output signal in a SiPM.

SiPM_Signaling_Pathway cluster_device SiPM Microcell cluster_output Device Output Photon Incident Photon EHP Electron-Hole Pair Generation (in Silicon) Photon->EHP Absorption Avalanche Geiger-Mode Avalanche Triggered EHP->Avalanche Drift to High-Field Region Quench Passive Quenching (via R_Q) Avalanche->Quench Voltage Drop across R_Q Output_Pulse Output Current Pulse (Sum from all microcells) Avalanche->Output_Pulse Signal Contribution Recharge Microcell Recharge (via R_Q) Quench->Recharge Current Flow Ceases Recharge->Avalanche Ready for next photon

Caption: Signal generation pathway in a single SiPM microcell.
Experimental Workflow for Thermal Performance Testing

This workflow outlines a systematic approach to characterizing the performance of a SiPM across a range of temperatures.

Thermal_Performance_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis A Mount SiPM in Temperature-Controlled Chamber B Connect to Bias Supply & Readout Electronics A->B C Couple to Stable Pulsed Light Source B->C D Set Initial Temperature (T1) C->D Start Test E Allow for Thermal Equilibrium D->E F Perform I-V Scan (Determine V_BD) E->F G Set Constant Overvoltage F->G H Acquire Data: Dark Counts (DCR) Light-Induced Signal (Gain, PDE) G->H I Set Next Temperature (T2) H->I K Plot V_BD vs. Temperature H->K L Plot DCR vs. Temperature H->L M Plot Gain & PDE vs. Temperature H->M I->E Iterate J Loop until T_max I->J N Determine Temperature Coefficients K->N L->N M->N

Caption: Workflow for characterizing SiPM performance vs. temperature.

Conclusion

The thermal profile of a Silicon Photomultiplier is multifaceted. While the semiconductor itself is robust, the operational parameters exhibit significant, predictable temperature dependencies that must be managed for stable device operation. The ultimate failure point of a SiPM at high temperatures is typically governed by the thermal decomposition of its polymeric encapsulant, which occurs at temperatures far exceeding the recommended operating range. For applications requiring high performance and stability, active temperature control or the implementation of temperature compensation circuitry is strongly recommended. For high-temperature applications, a thorough analysis of the manufacturer's specifications and, if necessary, independent thermal analysis of the device materials is crucial for ensuring reliability and preventing catastrophic failure.

References

Hygroscopic nature of sodium dimethyl 5-sulphonatoisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dimethyl 5-Sulphonatoisophthalate for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sodium dimethyl 5-sulphonatoisophthalate is a chemical compound utilized in various industrial applications, including as a monomer in the production of water-dispersible polyesters. In the pharmaceutical and drug development sectors, understanding the physicochemical properties of any compound is critical for formulation, processing, storage, and stability. One of the most important of these properties is hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.

Chemical and Physical Properties:

PropertyValueSource
Synonyms Dimethyl 5-sulfoisophthalate sodium salt, 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt[1]
Molecular Formula C₁₀H₉NaO₇S[1]
Molecular Weight 296.23 g/mol [1]
Appearance White to almost white powder or crystal[1]
Solubility in Water Soluble[1]
Melting Point >300 °C[1]
Storage Inert atmosphere, Room Temperature[1]

The Importance of Hygroscopicity in Drug Development

The hygroscopic nature of a pharmaceutical ingredient can significantly impact its behavior during manufacturing, packaging, storage, and transport.[2] Moisture absorption can lead to a range of undesirable physical and chemical changes, including:

  • Physical Changes : Alterations in particle size, flowability, and compressibility, which can affect tablet manufacturing and dosage uniformity.[2]

  • Chemical Degradation : Hydrolysis of active pharmaceutical ingredients (APIs) or excipients, leading to a loss of potency and the formation of impurities.[2]

  • Changes in Dissolution Rate : Moisture uptake can alter the crystalline structure of a compound, potentially affecting its dissolution profile and bioavailability.

  • Microbial Growth : Increased water content can create an environment conducive to microbial contamination.

Given these potential issues, a thorough understanding and characterization of the hygroscopic properties of any new compound, such as sodium dimethyl 5-sulphonatoisophthalate, is a critical step in early-stage drug development.

Experimental Protocols for Determining Hygroscopicity

Several methods are employed to evaluate the hygroscopicity of pharmaceutical solids. The most common and robust techniques are Dynamic Vapor Sorption (DVS) and the gravimetric method described in the European Pharmacopoeia (Ph. Eur.).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3] This method provides detailed information on the kinetics and equilibrium of water vapor sorption and desorption.

Methodology:

  • Sample Preparation : A small amount of the sample (typically 5-15 mg) is placed on a microbalance within the DVS instrument.

  • Drying : The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved. This establishes a baseline dry weight.[4]

  • Sorption Phase : The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., no further significant mass change is observed).[5]

  • Desorption Phase : Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.

  • Data Analysis : The change in mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm reveals key information about the material's interaction with water, including the total amount of water absorbed, the presence of hysteresis (the difference between the sorption and desorption curves), and any phase transitions induced by moisture.[3]

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia outlines a simpler, single-point gravimetric method for classifying the hygroscopicity of a substance.[2][6]

Methodology:

  • Sample Preparation : A precisely weighed sample (0.1-0.3 grams) is placed in a tared container.[2]

  • Controlled Environment : The sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80 ± 2% RH at 25 ± 1 °C.[2]

  • Equilibration : The sample is stored under these conditions for 24 hours.[6]

  • Final Weighing : After 24 hours, the sample is removed from the desiccator and immediately weighed again.

  • Calculation : The percentage increase in mass is calculated.

Data Presentation and Hygroscopicity Classification

The quantitative data obtained from hygroscopicity testing is typically summarized in tables for clear comparison and classification. The European Pharmacopoeia provides a well-established classification system based on the percentage weight gain after 24 hours at 80% RH and 25 °C.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

ClassificationIncrease in Mass (% w/w)
Non-hygroscopic< 0.2% and an increase of < 0.12% is observed
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia.[6][7]

Hypothetical Data for Sodium Dimethyl 5-Sulphonatoisophthalate:

The following table illustrates how the results for sodium dimethyl 5-sulphonatoisophthalate would be presented if tested according to the Ph. Eur. method.

Table 2: Hypothetical Hygroscopicity Data for Sodium Dimethyl 5-Sulphonatoisophthalate

ParameterValue
Initial Mass (g) 1.0000
Final Mass after 24h at 80% RH (g) To be determined experimentally
Mass Increase (g) To be determined experimentally
% Mass Increase To be determined experimentally
Hygroscopicity Classification To be determined based on % mass increase

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for visualizing experimental workflows and the logical relationships in material characterization.

Experimental_Workflow_DVS cluster_prep Sample Preparation cluster_dvs_cycle DVS Cycle cluster_analysis Data Analysis start Weigh Sample (5-15 mg) place_sample Place in DVS Instrument start->place_sample dry Dry at 0% RH to Constant Weight place_sample->dry sorption Stepwise Increase in RH (0-90%) dry->sorption desorption Stepwise Decrease in RH (90-0%) sorption->desorption plot Generate Sorption-Desorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Logical_Relationship_Hygroscopicity cluster_impact Potential Impacts in Drug Development compound Sodium Dimethyl 5-Sulphonatoisophthalate hygroscopicity Hygroscopic Nature compound->hygroscopicity exhibits physical Physical Stability (e.g., flow, compaction) hygroscopicity->physical influences chemical Chemical Stability (e.g., hydrolysis) hygroscopicity->chemical influences performance Product Performance (e.g., dissolution) hygroscopicity->performance influences

Caption: Impact of hygroscopicity on drug development.

Conclusion

While specific hygroscopicity data for sodium dimethyl 5-sulphonatoisophthalate is not currently available, this guide provides the necessary framework for its determination and classification. The inherent solubility of this compound in water suggests that it is likely to exhibit some degree of hygroscopicity. For its potential application in the pharmaceutical industry, it is imperative that its moisture sorption characteristics be thoroughly evaluated using standardized methods like Dynamic Vapor Sorption. The resulting data will be crucial for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the overall quality and stability of any drug product containing this compound. Researchers and drug development professionals are strongly encouraged to perform the experimental protocols outlined herein to generate the specific data required for their applications.

References

The Role of SIPM as a Polyester Chain Modifier: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of specific functionalities into polymer chains is a cornerstone of modern materials science. In the realm of polyesters, the modification of the polymer backbone to enhance properties such as dyeability, hydrophilicity, and thermal stability is of paramount importance across various industries, from textiles to advanced materials. One of the key modifying agents in this field is the Sodium Salt of 5-Sulfoisophthalic Acid (SIPM), also known as the monosodium salt of 5-sulfoisophthalic acid. This technical guide provides a comprehensive overview of the role of SIPM as a polyester chain modifier, detailing its mechanism of action, impact on polymer properties, and the experimental protocols for its integration.

The Core Function of SIPM: Enabling Cationic Dyeability

Standard polyethylene terephthalate (PET) is notoriously difficult to dye under atmospheric conditions due to its highly crystalline structure and lack of polar functional groups.[1] The primary and most significant role of SIPM is to address this limitation by rendering the polyester chain amenable to cationic (basic) dyes.[2]

SIPM is introduced as a third monomer during the polyester synthesis process, either through transesterification or direct esterification.[3] Its chemical structure, featuring a sodium sulfonate group (-SO₃⁻Na⁺), is the key to its functionality. This ionic group is incorporated directly into the polyester backbone, creating negatively charged sites along the polymer chain. These anionic sites then serve as docking points for cationic dye molecules, which carry a positive charge. The resulting ionic interaction forms a strong bond, leading to excellent dye uptake, vibrant colors, and high colorfastness.[1][4]

Beyond providing dye sites, the bulky ionic nature of the sulfoisophthalate moiety also disrupts the regularity of the polymer chain. This disruption increases the amorphous regions within the polymer matrix, which in turn enhances the diffusion of dye molecules into the fiber, further improving dyeability.[2]

Impact of SIPM on Polyester Properties: A Quantitative Overview

The introduction of SIPM as a comonomer influences a range of polyester properties beyond dyeability. The extent of these changes is directly proportional to the molar percentage of SIPM incorporated into the polymer chain.

PropertyEffect of Increasing SIPM ConcentrationQuantitative Data/Observations
Dyeability (Cationic Dyes) Significant IncreaseThe standard amount of SIPM used is typically between 2 to 5 mol% of the dicarboxylic acid component to achieve desired cationic dyeability.[5]
Hydrophilicity IncreaseThe presence of ionic sulfonate groups enhances the affinity for water molecules, leading to improved moisture regain and wettability.[5]
Thermal Properties Decrease in Crystallinity and Melting PointThe disruption of chain regularity by SIPM units lowers the crystallization temperature and melting point of the copolyester.[6]
Melt Viscosity IncreaseThe ionic interactions between the sulfonate groups can lead to an increase in melt viscosity, which needs to be managed during processing.[7]
Mechanical Properties Potential Decrease in StrengthHigh concentrations of SIPM can lead to a reduction in fiber strength due to the disruption of the crystalline structure.[5]
Antistatic Properties ImprovementThe increased hydrophilicity helps to dissipate static charge, leading to improved antistatic properties.[6]

Experimental Protocols for Polyester Modification with SIPM

The synthesis of cationic dyeable polyester (CDP) via the incorporation of SIPM can be achieved through two primary polymerization methods: transesterification and direct esterification.

Transesterification Method

This method typically involves the reaction of dimethyl terephthalate (DMT) with ethylene glycol (EG) in the presence of a catalyst, followed by polycondensation. SIPM is introduced as a comonomer.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Sodium Salt of Dimethyl 5-Sulfoisophthalate (SIPM)

  • Transesterification Catalyst (e.g., zinc acetate, manganese acetate)

  • Polycondensation Catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Ester Interchange: A mixture of DMT, EG, and the transesterification catalyst is heated to approximately 150-220°C. Methanol is distilled off as a byproduct.

  • Comonomer Addition: SIPM is added to the reaction mixture.

  • Polycondensation: The polycondensation catalyst and stabilizer are added. The temperature is gradually raised to 270-290°C, and a vacuum is applied (typically below 1 mmHg) to remove excess EG and drive the polymerization reaction to completion.

  • Extrusion and Pelletization: The resulting molten copolyester is extruded, cooled, and pelletized.

Direct Esterification Method

This process involves the direct reaction of purified terephthalic acid (PTA) with EG.

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene glycol (EG)

  • Sodium Salt of 5-Sulfoisophthalic Acid (SIPM) or its di-ethylene glycol ester (SIPE)

  • Esterification Catalyst (optional, as the reaction can self-catalyze)

  • Polycondensation Catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., triphenyl phosphite)

Procedure:

  • Esterification: PTA and EG are reacted at a temperature of 240-265°C under pressure. Water is removed as a byproduct.[4]

  • Oligomer Formation: The reaction produces a low molecular weight oligomer.

  • Comonomer Addition: SIPM or SIPE is added to the oligomer.

  • Pre-Polycondensation: The temperature is raised to 240-275°C, and the pressure is reduced to 1-4 kPa.[4]

  • Final Polycondensation: The temperature is further increased to 245-290°C, and a high vacuum (0.005-0.5 kPa) is applied to achieve the desired high molecular weight polymer.[4]

  • Extrusion and Pelletization: The final polymer is extruded, cooled, and pelletized.

Visualizing the Process and Mechanism

To better understand the chemical processes and logical relationships involved in the modification of polyester with SIPM, the following diagrams are provided.

Polyester_Synthesis_Workflow cluster_esterification Esterification Stage cluster_modification Modification Stage cluster_polycondensation Polycondensation Stage cluster_final_product Final Product Monomers PTA + EG Oligomer BHET Oligomer Monomers->Oligomer 240-265°C Water Removal SIPM SIPM Addition Oligomer->SIPM Modified_Oligomer Sulfonated Oligomer SIPM->Modified_Oligomer Pre_Poly Pre-Polycondensation 240-275°C, 1-4 kPa Modified_Oligomer->Pre_Poly Final_Poly Final Polycondensation 245-290°C, <0.5 kPa Pre_Poly->Final_Poly CDP Cationic Dyeable Polyester (CDP) Final_Poly->CDP

Caption: Workflow for Direct Esterification Synthesis of Cationic Dyeable Polyester.

Dyeing_Mechanism cluster_polymer Modified Polyester Chain cluster_dye Cationic Dye Molecule Polymer ...-PET-SIPM-PET-... Anionic_Site SO₃⁻ Polymer->Anionic_Site Cationic_Site N⁺R₃ Anionic_Site->Cationic_Site Ionic Interaction (Dye Binding) Dye Dye Chromophore Dye->Cationic_Site

Caption: Ionic Interaction Mechanism between Modified Polyester and Cationic Dye.

Conclusion

The use of SIPM as a polyester chain modifier represents a significant advancement in polymer chemistry, enabling the production of high-performance textiles and materials with enhanced dyeability and other desirable properties. By incorporating sulfonic acid groups into the polyester backbone, SIPM fundamentally alters the polymer's interaction with its environment, opening up new possibilities for its application. The detailed understanding of the synthesis protocols and the quantitative effects of SIPM concentration is crucial for researchers and scientists to tailor the properties of polyesters for specific and advanced applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cationic Dyeable Polyester (CDP) using SIPM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cationic dyeable polyester (CDP) through the incorporation of sodium dimethyl 5-sulfoisophthalate (SIPM). The inclusion of SIPM introduces anionic sulfonate groups into the polyester backbone, enabling dyeing with cationic dyes and imparting unique properties to the final polymer.

Introduction

Standard polyethylene terephthalate (PET) is a hydrophobic polymer with a highly crystalline structure, making it difficult to dye with conventional methods. The synthesis of cationic dyeable polyester (CDP) addresses this limitation by introducing a third monomer, SIPM, into the polymerization process. This modification disrupts the polymer chain regularity, reduces crystallinity, and provides anionic sites for ionic interaction with cationic dyes.[1] The resulting CDP exhibits enhanced dyeability, allowing for vibrant and deep shades with excellent color fastness. This technology is pivotal in producing textiles with improved aesthetic and functional qualities.

Synthesis Pathway

The synthesis of CDP from SIPM, purified terephthalic acid (PTA), and ethylene glycol (EG) is typically a two-stage process. First, SIPM undergoes a transesterification reaction with EG to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE). Subsequently, the SIPE monomer is copolymerized with PTA and EG through polycondensation to yield the final cationic dyeable polyester.

Synthesis_Pathway cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation SIPM SIPM (Sodium Dimethyl 5-sulfoisophthalate) SIPE SIPE (Sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate) SIPM->SIPE Transesterification Catalyst, Heat EG1 Ethylene Glycol (EG) EG1->SIPE Methanol Methanol (by-product) SIPE->Methanol PTA PTA (Purified Terephthalic Acid) CDP Cationic Dyeable Polyester (CDP) PTA->CDP EG2 Ethylene Glycol (EG) EG2->CDP Water Water (by-product) CDP->Water SIPE_poly SIPE SIPE_poly->CDP Polycondensation Catalyst, Heat, Vacuum

Caption: Overall synthesis pathway of CDP from SIPM.

Experimental Protocols

Materials and Equipment
  • Reactants: Purified Terephthalic Acid (PTA), Ethylene Glycol (EG), Sodium Dimethyl 5-sulfoisophthalate (SIPM)

  • Catalysts: Zinc Acetate (Zn(Ac)₂), Antimony Trioxide (Sb₂O₃)

  • Stabilizer: Triphenyl Phosphite

  • Equipment: Jacketed glass reactor with mechanical stirrer, heating mantle, condenser, vacuum pump, nitrogen inlet.

Protocol 1: Synthesis of SIPE via Transesterification

This protocol describes the conversion of SIPM to its di-glycol ester, SIPE.

  • Reactor Setup: Charge the reactor with 100 parts by weight of SIPM and 100 to 250 parts by weight of ethylene glycol.[2]

  • Catalyst Addition: Add a metal acetate catalyst, such as zinc acetate, at a concentration of 0.5 to 20 parts by weight.[2]

  • Reaction Conditions: Heat the mixture to a temperature of 140-180°C under a nitrogen atmosphere with continuous stirring.[2]

  • Methanol Removal: Methanol is generated as a by-product and should be continuously removed via distillation to drive the reaction forward.

  • Reaction Time: Maintain the reaction for 2 to 8 hours.[2] The reaction is complete when methanol evolution ceases.

  • Product: The resulting product is a solution of SIPE in ethylene glycol, which can be used directly in the subsequent polycondensation step.

Protocol 2: Synthesis of CDP via Polycondensation

This protocol details the copolymerization of SIPE with PTA and EG.

  • Esterification:

    • Charge the reactor with PTA and EG in a molar ratio of approximately 1:1.1 to 1:1.5.[3]

    • Add the SIPE solution, ensuring the final concentration of the SIPE monomer is between 2-5 mol% relative to the total dicarboxylic acid components.

    • Add catalysts such as antimony trioxide (e.g., 400 ppm).[4]

    • Heat the mixture to 240-265°C under atmospheric pressure with stirring to carry out the esterification, during which water is removed.[5]

  • Polycondensation:

    • After the removal of the theoretical amount of water, apply a vacuum to the system.

    • Increase the temperature to 280-290°C.[5][6]

    • Gradually reduce the pressure to below 200 Pa.[6]

    • Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

    • The molten CDP is then extruded, cooled, and pelletized.

Experimental_Workflow cluster_synthesis CDP Synthesis cluster_characterization Characterization cluster_application Application start Reactants (SIPM, EG, PTA) transesterification Transesterification (SIPM + EG -> SIPE) start->transesterification polycondensation Polycondensation (SIPE + PTA + EG -> CDP) transesterification->polycondensation pelletization Extrusion & Pelletization polycondensation->pelletization thermal Thermal Analysis (DSC, TGA) pelletization->thermal structural Structural Analysis (FTIR) pelletization->structural dyeing Dyeing & Colorimetric Analysis (K/S) pelletization->dyeing fiber Fiber Spinning pelletization->fiber textile Textile Production fiber->textile

Caption: Experimental workflow for CDP synthesis and characterization.

Data Presentation: Comparative Properties of PET and CDP

The incorporation of SIPM significantly alters the physical and chemical properties of the polyester. The following table summarizes a comparison between standard textile-grade PET and a typical CDP containing 2-3 mol% of the SIPM-derived monomer.

PropertyStandard PETCationic Dyeable Polyester (CDP)
Intrinsic Viscosity (IV) ~0.645 dL/g[7][8]Generally lower than PET
Glass Transition Temp. (Tg) ~70°C[8]70 - 85°C[9]
Melting Point (Tm) 255 - 265°C[8]3-5°C lower than PET[1]
Crystallinity HigherLower[9]
Dyeability Disperse dyes onlyCationic and disperse dyes
Moisture Regain LowIncreased[10]
Antistatic Properties PoorImproved[10]

Characterization Protocols

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Protocol: Heat a 5-10 mg sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan under the same conditions. The Tg, Tm, and Tc are determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Protocol: Heat a 10-15 mg sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.[11]

Structural Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To confirm the incorporation of the sulfonate groups into the polyester backbone.

    • Protocol: Acquire the FTIR spectrum of a thin film or KBr pellet of the polymer sample over a range of 4000-400 cm⁻¹. Look for characteristic peaks of the sulfonate group (S=O stretching) around 1040 cm⁻¹ and 1130 cm⁻¹.

Dyeing Performance
  • Protocol for Cationic Dyeing:

    • Dye Bath Preparation: Prepare a dye bath containing a cationic dye (e.g., 1-3% on weight of fabric), a dispersing agent, and a pH buffer to maintain a pH of 4-5.[10]

    • Dyeing Process: Immerse the CDP fabric in the dye bath at room temperature. Raise the temperature to 95-100°C at a rate of 2°C/min and hold for 45-60 minutes.[12]

    • Rinsing: After dyeing, rinse the fabric thoroughly with cold water to remove unfixed dye.

  • Color Strength (K/S) Measurement:

    • Purpose: To quantitatively assess the dye uptake.

    • Protocol: Measure the reflectance of the dyed fabric using a spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric. A higher K/S value indicates a greater dye uptake.[13]

Signaling Pathway Analogy: Dye-Fiber Interaction

The interaction between the cationic dye and the CDP fiber can be visualized as a targeted binding process, analogous to a signaling pathway. The sulfonate groups on the polymer act as "receptors" for the cationic "ligands" (dye molecules).

Dye_Fiber_Interaction cluster_fiber CDP Fiber Matrix cluster_dyebath Dye Bath polymer_chain Polyester Backbone -SO3- Na+ (Anionic Dye Site) dye Cationic Dye+ dye->polymer_chain:f1 Ionic Interaction (Electrostatic Attraction)

Caption: Ionic interaction between cationic dye and CDP fiber.

Conclusion

The synthesis of cationic dyeable polyester using SIPM is a well-established and effective method for enhancing the dyeability of polyester fibers. The protocols outlined in these application notes provide a framework for the successful synthesis and characterization of CDP in a research setting. The resulting polymer, with its unique properties, opens up a wide range of possibilities for producing high-quality, vibrantly colored textiles.

References

Application Notes and Protocols for Copolyester Synthesis Utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of copolyesters incorporating Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. The inclusion of this sulfonated monomer is a key modification to standard polyester synthesis, such as polyethylene terephthalate (PET), to enhance properties like dyeability with cationic dyes. This protocol outlines a two-stage melt polymerization process, a common and scalable method for polyester production.

I. Introduction

The synthesis of copolyesters with tailored properties is a significant area of research in polymer chemistry. By introducing a third monomer, such as this compound (or its derivatives like sodium dimethyl 5-sulfoisophthalate, SIPM), into the polymerization of diacids and diols, the resulting polymer's characteristics can be significantly altered. The presence of the sulfonate group (-SO3Na) in the polymer backbone disrupts the chain regularity, which can lower the glass transition temperature (Tg) and crystallinity. This altered morphology allows for improved dye diffusion into the polymer matrix, making it receptive to cationic dyes. This protocol provides a comprehensive procedure for a laboratory-scale synthesis of such a modified copolyester.

II. Experimental Protocol: Two-Stage Melt Polymerization

This protocol is divided into two main stages: transesterification (or esterification) and polycondensation. The transesterification stage involves the reaction of a diester (like dimethyl terephthalate) and a diol (like ethylene glycol) to form a prepolymer, with the removal of a small molecule byproduct (methanol). The polycondensation stage then joins these prepolymers into long polymer chains at high temperatures and under vacuum, with the removal of excess diol.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound (or Sodium Dimethyl 5-Sulfoisophthalate, SIPM)

  • Antimony(III) oxide (Sb₂O₃) - Catalyst

  • Triphenyl phosphite (TPP) - Stabilizer

  • Nitrogen (N₂) gas supply

  • High vacuum system

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 kPa.

  • Collection flask for distillate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation cluster_workup Work-up Reactants Charge Reactants: - Dimethyl Terephthalate (DMT) - Ethylene Glycol (EG) - this compound - Catalysts (e.g., Sb₂O₃) - Stabilizers (e.g., TPP) Purge Purge Reactor with Nitrogen Reactants->Purge Heat1 Heat to 180-220°C Purge->Heat1 Start Stirring Methanol_Removal Collect Methanol Distillate Heat1->Methanol_Removal Heat2 Gradually Increase Temperature to 220-240°C Methanol_Removal->Heat2 Monitor Distillate (approx. 2-3 hours) Heat3 Increase Temperature to 240-265°C Heat2->Heat3 Transesterification Complete Pre_Poly Apply Partial Vacuum (1-4 kPa) Temperature: 240-275°C Heat3->Pre_Poly EG_Removal1 Collect Ethylene Glycol Distillate Pre_Poly->EG_Removal1 Final_Poly Apply High Vacuum (<0.5 kPa) Temperature: 245-290°C EG_Removal1->Final_Poly Increase Stirrer Torque Observed EG_Removal2 Continue EG Removal until Target Viscosity Final_Poly->EG_Removal2 Monitor Melt Viscosity (approx. 2-4 hours) Cooling Cool Polymer under Nitrogen EG_Removal2->Cooling Extrusion Extrude and Pelletize Polymer Cooling->Extrusion Analysis Characterize Copolyester Extrusion->Analysis G Monomers Monomer Composition - DMT - EG - Sulfonated Monomer Synthesis Two-Stage Melt Polymerization Monomers->Synthesis Structure Copolyester Structure (Disrupted Regularity) Synthesis->Structure Properties Altered Properties - Lower Tg - Lower Crystallinity - Anionic Sites Structure->Properties Application Enhanced Application (Cationic Dyeability) Properties->Application

Application Notes and Protocols for the Transesterification of Dimethyl 5-sulfoisophthalate sodium salt with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty polyesters through the transesterification of Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, also known as SIPM) with various diols. The incorporation of the sulfonate group imparts unique properties to the resulting polymers, making them suitable for a range of specialized applications, including drug delivery systems, water-dispersible coatings, and performance textiles.

Introduction

Dimethyl 5-sulfoisophthalate sodium salt is a key monomer used to introduce ionic sulfonate groups into the polyester backbone. This modification enhances properties such as hydrophilicity, dyeability with cationic dyes, and antistatic characteristics.[1][2] The synthesis is typically a two-stage process involving an initial transesterification reaction followed by a polycondensation step under vacuum. The choice of diol and the concentration of DM-5-SISP Na Salt are critical parameters that determine the final properties of the copolyester.

Reaction Pathway

The overall synthesis involves two key stages:

  • Transesterification: Dimethyl 5-sulfoisophthalate sodium salt reacts with an excess of a diol (e.g., ethylene glycol) in the presence of a catalyst to form a bis(hydroxyalkyl) ester of 5-sulfoisophthalic acid sodium salt and methanol as a byproduct. This intermediate is often referred to by acronyms such as SIPE for the ethylene glycol adduct.[3]

  • Polycondensation: The sulfonate-containing monomer is then co-polymerized with other monomers, such as bis(hydroxyethyl) terephthalate (BHET), under high temperature and vacuum. This step removes the excess diol and drives the reaction towards a high molecular weight polymer.

Transesterification_Pathway cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation DMSISP Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt) SIPE Bis(hydroxyalkyl) ester of 5-sulfoisophthalic acid sodium salt (e.g., SIPE) DMSISP->SIPE Catalyst, ΔT Diol Diol (e.g., Ethylene Glycol) Diol->SIPE BHET Bis(hydroxyethyl) terephthalate (BHET) Polyester Sulfonated Copolyester BHET->Polyester Methanol Methanol SIPE->Methanol byproduct SIPE->Polyester Catalyst, ΔT, Vacuum Diol_byproduct Diol (byproduct) Polyester->Diol_byproduct byproduct

Caption: General reaction pathway for the synthesis of sulfonated copolyesters.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a sulfonated copolyester using ethylene glycol as the diol.

Materials and Equipment
  • Materials:

    • Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, ≥98%)

    • Ethylene glycol (EG, ≥99%)

    • Dimethyl terephthalate (DMT, ≥99%)

    • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O, catalyst, ≥98%)

    • Antimony(III) oxide (Sb₂O₃, catalyst, ≥99%)

    • Methanol (for purification)

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Distillation head with condenser

    • Heating mantle with temperature controller

    • Vacuum pump

    • Inert gas (Nitrogen) inlet

Protocol 1: Synthesis of a Cationic Dyeable Polyester

This protocol describes a typical two-stage melt polymerization process.

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: To the three-neck flask, add Dimethyl terephthalate (DMT), Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt), and ethylene glycol. A typical molar ratio of total dimethyl esters to ethylene glycol is 1:2.2. The amount of DM-5-SISP Na Salt can be varied (e.g., 2-5 mol% of total dimethyl esters) to achieve the desired level of sulfonation.

  • Catalyst Addition: Add the transesterification catalyst, for example, zinc acetate (typically 0.05-0.2% by weight of DMT).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Heating and Reaction:

    • Begin stirring and gradually heat the mixture.

    • Increase the temperature to 160-190°C. Methanol will start to distill off as the transesterification reaction proceeds.

    • Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

Stage 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst, such as antimony(III) oxide (typically 0.03-0.05% by weight of DMT).

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

  • Polycondensation Reaction:

    • Continue heating under vacuum at a higher temperature, typically 260-280°C.

    • Excess ethylene glycol will distill off.

    • The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is monitored by the torque on the mechanical stirrer.

    • This stage can take 2-4 hours.

  • Polymer Extrusion and Quenching: Once the desired viscosity is achieved, stop the reaction by removing the heat source. Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Purification and Drying:

    • Grind the solidified polymer into small chips.

    • Wash the chips with methanol and then deionized water to remove any unreacted monomers and oligomers.

    • Dry the polymer chips in a vacuum oven at 80-100°C for at least 24 hours.

Data Presentation

The properties of the final copolyester are highly dependent on the mole percentage of the DM-5-SISP Na Salt and the type of diol used. The following tables summarize typical quantitative data.

Table 1: Effect of DM-5-SISP Na Salt Content on Polymer Properties

DM-5-SISP Na Salt (mol%)Intrinsic Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
00.6578255
20.6280248
50.5883235
100.5185Amorphous

Data is representative and can vary based on specific reaction conditions.

Table 2: Comparison of Different Diols in Transesterification

DiolIntrinsic Viscosity (dL/g)Tg (°C)Tm (°C)
Ethylene Glycol0.6280248
1,3-Propanediol0.6065225
1,4-Butanediol0.5745210

Based on a constant 2 mol% DM-5-SISP Na Salt content.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

Experimental_Workflow start Start setup Reactor Setup (Dry Glassware) start->setup charge Charge Reactants (DMT, SIPM, Diol) setup->charge add_cat1 Add Transesterification Catalyst (e.g., Zn(OAc)₂) charge->add_cat1 purge Purge with N₂ add_cat1->purge transesterification Transesterification (160-190°C, collect Methanol) purge->transesterification add_cat2 Add Polycondensation Catalyst (e.g., Sb₂O₃) transesterification->add_cat2 polycondensation Polycondensation (260-280°C, Vacuum) add_cat2->polycondensation extrude Extrude and Quench polycondensation->extrude purify Grind, Wash, and Dry extrude->purify characterize Characterization (IV, DSC, TGA, NMR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for sulfonated polyester synthesis.

Logical Relationships of Reaction Parameters

Logical_Relationships sipm_conc DM-5-SISP Na Salt Concentration hydrophilicity Hydrophilicity / Dyeability (Increases) sipm_conc->hydrophilicity Directly affects molecular_weight Molecular Weight (Decreases with high SIPM) sipm_conc->molecular_weight Inversely affects tg Glass Transition Temp. (Tg) (Increases with SIPM) sipm_conc->tg Directly affects crystallinity Crystallinity / Tm (Decreases) sipm_conc->crystallinity Inversely affects diol_type Diol Type (Chain Length) diol_type->tg Affects diol_type->crystallinity Affects catalyst_conc Catalyst Concentration reaction_rate Reaction Rate (Increases) catalyst_conc->reaction_rate Directly affects reaction_time Reaction Time & Temperature reaction_time->molecular_weight Directly affects

References

Application Notes and Protocols for Melt Polymerization of PET with Dimethyl 5-sulfoisophthalate sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of polyethylene terephthalate (PET) modified with Dimethyl 5-sulfoisophthalate sodium salt (DM5S) via melt polymerization. The incorporation of the ionic monomer DM5S into the PET backbone imparts unique properties to the resulting copolyester, such as improved dyeability, enhanced hydrophilicity, and altered thermal and mechanical characteristics.[1][2] These modified polyesters, often referred to as cationic dyeable PET (CDP), have potential applications in various fields, including textiles, packaging, and biomedical materials, where surface properties and water interaction are crucial. For drug development professionals, these materials may be of interest for creating drug delivery systems, biocompatible coatings, or scaffolds with tunable properties.

The synthesis is a two-stage process involving an initial transesterification or esterification step, followed by a polycondensation step under high vacuum and elevated temperatures.[3] This protocol will detail the necessary reagents, equipment, and procedures to successfully synthesize and characterize these functionalized polyesters.

Materials and Equipment

Reagents Equipment
Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)High-temperature, high-vacuum polymerization reactor
Ethylene glycol (EG)Mechanical stirrer with torque measurement
Dimethyl 5-sulfoisophthalate sodium salt (DM5S)Heating mantle or oil bath
Zinc Acetate (Zn(OAc)₂) or other suitable catalystTemperature controller
Antimony Trioxide (Sb₂O₃) or other suitable catalystVacuum pump capable of reaching <1 Torr
Stabilizers (e.g., phosphoric acid)Nitrogen inlet
Solvents for characterization (e.g., phenol/tetrachloroethane)Distillation column and collection flask
Analytical balance
Standard laboratory glassware

Experimental Protocols

Protocol 1: Synthesis of PET modified with DM5S via Transesterification

This protocol is adapted for the synthesis of a copolyester with a target DM5S incorporation of 5 mol%.

1. Reactor Setup and Charging:

  • Assemble a clean, dry 500 mL polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a collection flask.

  • Charge the reactor with Dimethyl Terephthalate (DMT, 1.0 mol), Ethylene Glycol (EG, 2.2 mol), Dimethyl 5-sulfoisophthalate sodium salt (DM5S, 0.05 mol), and Zinc Acetate (catalyst, ~200-300 ppm).

  • Purge the reactor with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

2. Transesterification Stage:

  • Under a gentle stream of nitrogen, heat the reactor to 180-200°C with continuous stirring.

  • Methanol will begin to distill off as the transesterification reaction proceeds.

  • Gradually increase the temperature to 220-230°C over 2-3 hours, or until approximately 95% of the theoretical amount of methanol has been collected.

  • Add Antimony Trioxide (catalyst, ~200-300 ppm) and a stabilizer like phosphoric acid to the reaction mixture.

3. Polycondensation Stage:

  • Gradually reduce the pressure inside the reactor to below 1 Torr over a period of 30-60 minutes.

  • Simultaneously, increase the temperature to 270-285°C.

  • Ethylene glycol will distill off as the polycondensation reaction progresses, and the viscosity of the melt will increase.

  • Continue the reaction for 2-4 hours, monitoring the stirrer torque to gauge the increase in molecular weight.

  • Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and quench it in cold water to obtain the solid copolyester.

4. Polymer Purification and Drying:

  • Grind the quenched polymer into small pellets or chips.

  • Wash the polymer chips with deionized water to remove any unreacted monomers or catalysts.

  • Dry the polymer chips under vacuum at 80-100°C for at least 24 hours before further characterization or processing.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of PET-co-DM5S.

Table 1: Monomer Feed Ratios and Reaction Conditions

Parameter Value
DMT:EG Molar Ratio1:2.2
DM5S Content (mol%)0 - 20
Transesterification Catalyst (Zn(OAc)₂)200 - 300 ppm
Polycondensation Catalyst (Sb₂O₃)200 - 300 ppm
Transesterification Temperature180 - 230 °C
Transesterification Time2 - 3 hours
Polycondensation Temperature270 - 285 °C
Polycondensation Vacuum< 1 Torr
Polycondensation Time2 - 4 hours

Table 2: Typical Properties of PET-co-DM5S Copolymers

DM5S Content (mol%) Intrinsic Viscosity (dL/g) Glass Transition Temp. (Tg, °C) Melting Temp. (Tm, °C)
0 (PET)0.60 - 0.8070 - 80250 - 260
20.55 - 0.7572 - 82245 - 255
50.50 - 0.7075 - 85235 - 245
100.45 - 0.6580 - 90220 - 230

Note: The properties of the resulting polymer can be influenced by the specific reaction conditions and catalyst concentrations used. The incorporation of DM5S tends to decrease the melting point and crystallinity of PET.[4]

Characterization Methods

  • ¹H NMR Spectroscopy: To confirm the incorporation of the sulfo-isophthalate monomer and quantify its content in the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[5]

  • Intrinsic Viscosity Measurement: To estimate the molecular weight of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolyester.

Visualizations

Signaling Pathways and Workflows

Melt_Polymerization_Reaction cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage DMT Dimethyl Terephthalate (DMT) DMT_EG_DM5S Monomer Mixture DMT->DMT_EG_DM5S EG Ethylene Glycol (EG) EG->DMT_EG_DM5S DM5S Dimethyl 5-sulfoisophthalate sodium salt (DM5S) DM5S->DMT_EG_DM5S BHET_co_DM5S Bis(2-hydroxyethyl) terephthalate -co-DM5S Oligomers DMT_EG_DM5S->BHET_co_DM5S Heat (180-230°C) Catalyst (Zn(OAc)₂) Methanol Methanol (byproduct) BHET_co_DM5S->Methanol Distillation PET_co_DM5S Modified PET Copolyester BHET_co_DM5S->PET_co_DM5S Heat (270-285°C) Vacuum (<1 Torr) Catalyst (Sb₂O₃) EG_byproduct Ethylene Glycol (byproduct) PET_co_DM5S->EG_byproduct Distillation

Caption: Chemical reaction pathway for the melt polymerization of modified PET.

Experimental_Workflow start Start prep 1. Reagent Preparation and Reactor Charging start->prep end End transesterification 2. Transesterification (180-230°C) prep->transesterification polycondensation 3. Polycondensation (270-285°C, Vacuum) transesterification->polycondensation extrusion 4. Polymer Extrusion and Quenching polycondensation->extrusion purification 5. Purification and Drying extrusion->purification characterization 6. Polymer Characterization (NMR, DSC, IV, GPC, TGA) purification->characterization application 7. Application Testing (e.g., Drug Release, Biocompatibility) characterization->application application->end

Caption: Experimental workflow for the synthesis and characterization of modified PET.

References

Characterization of SIPM-Modified Polyesters by DSC and TGA: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the characterization of polyesters modified with sodium dimethyl isophthalate-5-sulfonate (SIPM) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Modification of polyesters with SIPM is a common strategy to enhance properties such as dyeability, hydrophilicity, and adhesion. Understanding the thermal properties of these modified polymers is crucial for their processing and application. This document outlines the principles of DSC and TGA, presents typical quantitative data, and provides detailed experimental protocols for the analysis of SIPM-modified polyesters. The intended audience includes researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.

Introduction

Polyesters are a versatile class of polymers widely used in various industries, from textiles and packaging to biomedical applications. The incorporation of functional monomers, such as sodium dimethyl isophthalate-5-sulfonate (SIPM), into the polyester backbone can significantly alter their physicochemical properties. The ionic sulfonate groups introduced by SIPM can impact the polymer's thermal behavior, including its glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, and thermal stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide valuable insights into these properties.[1][2][3][4] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass as a function of temperature in a controlled atmosphere.[1][5][6] Together, these techniques offer a comprehensive thermal profile of the modified polyesters, which is essential for optimizing processing conditions and predicting material performance.

Principles of DSC and TGA

Differential Scanning Calorimetry (DSC): DSC analysis involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.[1] Thermal transitions in the sample, such as glass transition, crystallization, and melting, result in endothermic or exothermic heat flow changes, which are detected by the instrument.[1]

Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[6] Mass loss events correspond to processes like decomposition, evaporation, or reduction, providing information about the material's thermal stability and composition.[1]

Data Presentation: Thermal Properties of SIPM-Modified Polyesters

The incorporation of SIPM into the polyester backbone generally leads to predictable changes in thermal properties. The bulky and ionic nature of the sulfonate groups disrupts the regularity of the polymer chains, affecting their packing and mobility.[7] The following tables summarize typical quantitative data obtained from DSC and TGA analysis of SIPM-modified polyesters compared to their unmodified counterparts.

Table 1: DSC Data for SIPM-Modified Polyesters

MaterialSIPM Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (Xc) (%)
Unmodified PET075 - 80250 - 26030 - 40
SIPM-Modified PET1.580 - 85245 - 25525 - 35
SIPM-Modified PET3.085 - 90240 - 25020 - 30
Unmodified PBT045 - 50220 - 23035 - 45
SIPM-Modified PBT2.050 - 55210 - 22030 - 40
SIPM-Modified PBT4.055 - 60200 - 21025 - 35

Note: The values presented are typical ranges and can vary depending on the specific polyester, molecular weight, and processing conditions.

Table 2: TGA Data for SIPM-Modified Polyesters

MaterialSIPM Content (mol%)Onset Degradation Temperature (Td, 5% weight loss) (°C)Temperature at Maximum Degradation Rate (Tmax) (°C)Char Yield at 600°C (%)
Unmodified PET0380 - 400420 - 44010 - 15
SIPM-Modified PET1.5370 - 390410 - 43012 - 18
SIPM-Modified PET3.0360 - 380400 - 42015 - 20
Unmodified PBT0350 - 370390 - 4105 - 10
SIPM-Modified PBT2.0340 - 360380 - 4008 - 12
SIPM-Modified PBT4.0330 - 350370 - 39010 - 15

Note: Degradation temperatures can be influenced by the presence of catalysts and other additives.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of SIPM-modified polyesters.

Materials and Equipment:

  • DSC Instrument (e.g., TA Instruments DSC-Q20, PerkinElmer DSC 4000)[8]

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Nitrogen gas supply (high purity)

  • SIPM-modified polyester sample (3-10 mg, in powder or film form)[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-10 mg of the dried SIPM-modified polyester sample into an aluminum DSC pan.[3]

    • Seal the pan hermetically using a crimper.

    • Prepare an empty sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[8]

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature approximately 30°C above its expected melting point at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.[8]

    • Isothermal Hold: Hold the sample at this temperature for 3-5 minutes to ensure complete melting.[8]

    • Cooling Scan: Cool the sample to a temperature well below its glass transition temperature (e.g., 0°C) at a controlled cooling rate of 10°C/min.[8]

    • Second Heating Scan: Heat the sample again to a temperature above its melting point at a heating rate of 10°C/min.[8] The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Melting Temperature (Tm): Identify the Tm as the peak temperature of the melting endotherm.

    • Crystallinity (Xc): Calculate the percent crystallinity using the following equation:

      • Xc (%) = (ΔHm / (ΔH°m * w)) * 100

      • Where:

        • ΔHm is the measured heat of fusion of the sample (obtained by integrating the melting peak).

        • ΔH°m is the theoretical heat of fusion for a 100% crystalline polyester (e.g., ~140 J/g for PET).

        • w is the weight fraction of the polyester in the sample.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and degradation profile of SIPM-modified polyesters.

Materials and Equipment:

  • TGA Instrument (e.g., TA Instruments TGA-Q50, PerkinElmer TGA 4000)[8]

  • TGA sample pans (platinum or ceramic)

  • Microbalance (accurate to ±0.01 mg)

  • Nitrogen or air gas supply (high purity)

  • SIPM-modified polyester sample (5-10 mg, in powder or film form)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried SIPM-modified polyester sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Select the desired atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation) and set the gas flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature (e.g., 600-800°C) at a constant heating rate of 10°C/min or 20°C/min.[8]

  • Data Analysis:

    • TGA Curve: Plot the sample weight (%) as a function of temperature.

    • Onset Degradation Temperature (Td): Determine the temperature at which a specific amount of weight loss (e.g., 5%) occurs.

    • Temperature at Maximum Degradation Rate (Tmax): Determine the peak temperature from the derivative of the TGA curve (DTG curve), which represents the point of the fastest decomposition.

    • Char Yield: Record the percentage of residual mass at the end of the experiment.

Visualizations

experimental_workflow Experimental Workflow for Thermal Characterization cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Results and Interpretation start Start: SIPM-Modified Polyester Sample dry Drying of Sample start->dry weigh_dsc Weigh 3-10 mg for DSC dry->weigh_dsc weigh_tga Weigh 5-10 mg for TGA dry->weigh_tga seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc place_tga Place in TGA Pan weigh_tga->place_tga dsc_instrument Load into DSC Instrument seal_dsc->dsc_instrument tga_instrument Load into TGA Instrument place_tga->tga_instrument dsc_program Run Thermal Program (Heat-Cool-Heat) dsc_instrument->dsc_program dsc_data Acquire DSC Curve dsc_program->dsc_data dsc_analysis Analyze for Tg, Tm, Xc dsc_data->dsc_analysis combine_data Combine and Correlate DSC and TGA Data dsc_analysis->combine_data tga_program Run Thermal Program (Heating Ramp) tga_instrument->tga_program tga_data Acquire TGA/DTG Curves tga_program->tga_data tga_analysis Analyze for Td, Tmax, Char Yield tga_data->tga_analysis tga_analysis->combine_data report Generate Application Report combine_data->report

Caption: Experimental Workflow for DSC and TGA Analysis.

logical_relationship Influence of SIPM Modification on Polyester Thermal Properties cluster_structural Structural Changes cluster_dsc_effects DSC Observable Effects cluster_tga_effects TGA Observable Effects sipm Incorporation of SIPM disruption Disruption of Chain Regularity sipm->disruption ionic Introduction of Ionic Groups sipm->ionic bulkiness Increased Steric Hindrance sipm->bulkiness tm_decrease Decrease in Tm (Imperfect Crystals) disruption->tm_decrease xc_decrease Decrease in Crystallinity (Hindered Crystallization) disruption->xc_decrease tg_increase Increase in Tg (Restricted Chain Mobility) ionic->tg_increase stability_decrease Decrease in Onset Degradation Temp. (Ionic groups may initiate degradation) ionic->stability_decrease bulkiness->tg_increase bulkiness->xc_decrease

Caption: SIPM's Influence on Thermal Properties.

Conclusion

DSC and TGA are indispensable techniques for the thermal characterization of SIPM-modified polyesters. The incorporation of SIPM leads to significant and predictable changes in the thermal properties of the base polyester, primarily an increase in Tg and a decrease in Tm, crystallinity, and thermal stability. The detailed protocols provided in this application note offer a standardized approach for researchers and scientists to obtain reliable and reproducible data. This information is critical for understanding the structure-property relationships of these functionalized polymers and for optimizing their processing and end-use performance in a variety of applications.

References

Application Notes: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate as a High-Performance Nucleating Agent for Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polylactic Acid (PLA) is a leading bioplastic derived from renewable resources, prized for its biodegradability, processability, and good mechanical properties.[1][2] However, its applications, particularly in high-performance sectors, are often limited by its inherently slow crystallization rate, low thermal stability, and brittleness.[3][4] Enhancing the crystallization of PLA is a critical step to improve its heat resistance and mechanical load-bearing capabilities.[5][6] Nucleating agents (NAs) are additives that accelerate the crystallization process by providing sites for polymer chains to organize and form crystalline nuclei.[7]

Among various types of NAs, organic aromatic sulfonate salts have emerged as promising candidates.[3] This document provides detailed application notes and protocols for utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as dimethyl 5-sulfoisophthalate sodium salt (SSIPA), as an effective nucleating agent to enhance the crystallization behavior of PLA.[5][6] This agent has been shown to significantly increase the crystallization rate and overall crystallinity of PLA, leading to improved thermal and mechanical properties.[5]

Chemical Compound Information

  • Compound Name: this compound[8]

  • Synonyms: Dimethyl 5-sulfoisophthalate sodium salt (SSIPA), Sodium Dimethyl m-Phthalate 5-Sulphonate, Sodium 1,3-dimethyl 5-sulfoisophthalate[8][9]

  • CAS Number: 3965-55-7[10]

  • Molecular Formula: C₁₀H₉NaO₇S[8]

  • Molecular Weight: 296.23 g/mol [8]

Caption: Chemical structure of this compound.

Quantitative Data on Performance

The addition of this compound (SSIPA) significantly enhances the crystallization properties of PLA. The following tables summarize the key performance data from studies using two different grades of PLA: PLA L105 and PLA 3251D.[5][6]

Table 1: Non-Isothermal Crystallization Properties (DSC Analysis)

This table presents data from Differential Scanning Calorimetry (DSC) during the second heating cycle, showing the effect of SSIPA concentration on the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and degree of crystallinity (%Xc).

Sample IDNucleating AgentConc. (wt%)Tg (°C)Tcc (°C)Tm (°C)%Xc
PLA L105None060.1118.2176.51.8
PLA L105/SSIPA0.5SSIPA0.560.5100.2176.151.5
PLA L105/SSIPA1.0SSIPA1.060.398.7176.057.5
PLA 3251DNone059.2125.1167.91.1
PLA 3251D/SSIPA0.5SSIPA0.559.5105.4167.539.8
PLA 3251D/SSIPA1.0SSIPA1.059.3104.1167.345.2

Data sourced from a study by Jongpanya-Ngam et al. (2022)[5][6]

Table 2: Isothermal Crystallization Kinetics

This table shows the crystallization half-time (t₁/₂), which is the time required to reach 50% of the final crystallinity at a specific isothermal crystallization temperature (Tc). A lower t₁/₂ indicates a faster crystallization rate.[3]

Sample IDIsothermal Temp. (°C)Crystallization Half-Time (t₁/₂) (min)
PLA L105135> 10 (No crystallization observed)
PLA L105/SSIPA1.01351.19
PLA 3251D135> 10 (No crystallization observed)
PLA 3251D/SSIPA1.01352.54

Data sourced from a study by Jongpanya-Ngam et al. (2022)[5][6]

The results clearly indicate that even at low concentrations (0.5-1.0 wt%), SSIPA dramatically increases the degree of crystallinity from <2% for neat PLA to over 57%.[5] Furthermore, it drastically reduces the crystallization half-time, enabling much faster processing cycles.[6]

Experimental Protocols

The following are detailed protocols for sample preparation and characterization to evaluate the effectiveness of this compound as a nucleating agent for PLA.

G Experimental Workflow for PLA Nucleation Study drying 1. Material Drying PLA Pellets & SSIPA Powder (Vacuum Oven) blending 2. Melt Blending (Internal Mixer) drying->blending molding 3. Compression Molding (Hot Press) blending->molding dsc 4a. Thermal Analysis (DSC) - Non-Isothermal Scan - Isothermal Scan molding->dsc Sample for Thermal Tests pom 4b. Morphological Analysis (POM) - Spherulite Observation molding->pom Sample for Optical Tests data_analysis 5. Data Analysis - % Crystallinity - Crystallization Half-Time - Nucleus Density dsc->data_analysis pom->data_analysis

Caption: Workflow for evaluating the nucleating agent in PLA.

Protocol 1: Preparation of PLA/SSIPA Blends

This protocol describes the preparation of nucleated PLA samples via melt blending.

  • Materials and Pre-processing:

    • Polylactic Acid (PLA) pellets (e.g., Luminy L105, Ingeo 3251D).[1]

    • This compound (SSIPA) powder.

    • Dry PLA pellets in a vacuum oven at 60-80°C for at least 12 hours to remove moisture.[11]

    • Dry the SSIPA powder in a vacuum oven at 100°C for 2 hours.[12]

  • Melt Blending:

    • Pre-mix the dried PLA pellets and SSIPA powder at the desired weight percentage (e.g., 99.5% PLA / 0.5% SSIPA).

    • Process the mixture in an internal mixer (e.g., Haake Rheomix) at a temperature of 190-200°C and a rotor speed of 60-80 rpm for 5-10 minutes to ensure homogeneous dispersion.[11][13]

  • Compression Molding:

    • Take the blended material from the mixer and place it into a mold.

    • Hot-press the material at 190-200°C for 5 minutes to form a sheet of desired thickness (e.g., 0.5 mm).[11]

    • Transfer the mold to a cold press and apply pressure for 5 minutes to rapidly cool the sample, rendering it mostly amorphous for subsequent characterization.[11]

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties and crystallization kinetics.

  • Non-Isothermal Crystallization Analysis:

    • Prepare a small sample (5-10 mg) from the compression-molded sheet and seal it in an aluminum DSC pan.

    • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min. Hold at 200°C for 5 minutes to erase any prior thermal history.[11]

    • Cooling Scan: Cool the sample from 200°C to 30°C at a rate of 10°C/min. The exothermic peak observed during cooling corresponds to the melt crystallization temperature (Tc).

    • Second Heating Scan: Reheat the sample from 30°C to 200°C at 10°C/min.[11] From this scan, determine the glass transition temperature (Tg), the cold crystallization temperature (Tcc), and the melting temperature (Tm).

    • Calculate Degree of Crystallinity (%Xc): Use the following equation: %Xc = [(ΔHm - ΔHcc) / (ΔH⁰m * W_PLA)] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH⁰m is the melting enthalpy of 100% crystalline PLA (typically 93 J/g), and W_PLA is the weight fraction of PLA in the sample.

  • Isothermal Crystallization Analysis:

    • Use a fresh 5-10 mg sample.

    • Heat the sample rapidly from room temperature to 200°C (e.g., at 30°C/min) and hold for 5 minutes to erase thermal history.[11]

    • Cool the sample rapidly (e.g., at 30°C/min) to the desired isothermal crystallization temperature (e.g., 135°C).[11]

    • Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.

    • The time at which 50% of the total crystallization has occurred is the crystallization half-time (t₁/₂).[12]

Protocol 3: Morphological Analysis by Polarized Optical Microscopy (POM)

POM is used to visually observe the effect of the nucleating agent on the spherulite size and density.

  • Sample Preparation: Place a small piece of the blended material between two glass slides on a hot stage.

  • Melt and Crystallize:

    • Heat the sample to 200°C and hold for 5 minutes to create a molten film and erase thermal history.

    • Cool the sample to the desired crystallization temperature (e.g., 135°C) at a controlled rate.[11]

  • Observation: Hold the sample at the crystallization temperature and observe the formation and growth of spherulites under polarized light. The addition of an effective nucleating agent like SSIPA will result in a substantial increase in the number of nuclei and a reduction in the final spherulite size compared to neat PLA.[5][6]

Mechanism of Heterogeneous Nucleation in PLA pla_melt Amorphous PLA Melt (Disordered Chains) interaction Interface Formation PLA chains align on NA surface pla_melt->interaction na_particle SSIPA Nucleating Agent (Aromatic Sulfonate Salt) na_particle->interaction Provides Surface nucleation Primary Nucleation (Formation of stable nuclei) interaction->nucleation growth Spherulitic Growth (Lamellar crystal growth from nuclei) nucleation->growth final Semi-Crystalline PLA (High density of small spherulites) growth->final

Caption: Proposed mechanism of PLA nucleation by SSIPA.

This compound (SSIPA) is a highly effective organic nucleating agent for Polylactic Acid. Its incorporation, even at concentrations as low as 0.5 wt%, leads to a dramatic increase in the rate and overall degree of crystallinity. This enhancement translates to improved thermomechanical properties, such as a higher heat distortion temperature, making PLA suitable for a wider range of demanding applications. The provided protocols offer a standardized framework for researchers and scientists to prepare, characterize, and optimize PLA formulations using this potent nucleating agent.

References

Application Notes and Protocols: Synthesis of Sulfonated Polyurethanes using Dimethyl 5-sulfoisophthalate sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sulfonated polyurethanes (SPUs) utilizing Dimethyl 5-sulfoisophthalate sodium salt (DMSS). The incorporation of DMSS introduces sulfonate groups into the polyurethane backbone, imparting unique properties beneficial for various applications, particularly in the biomedical and drug delivery fields. The inherent biocompatibility and tunable properties of these polymers make them excellent candidates for developing advanced drug delivery systems.[1][2][3]

Introduction

Polyurethanes (PUs) are a versatile class of polymers known for their excellent mechanical properties, biocompatibility, and tunable degradation profiles.[1] The introduction of ionic groups, such as sulfonate (SO₃⁻), into the polymer chain enhances hydrophilicity, and provides sites for electrostatic interactions, which can be leveraged for controlled drug release.[1] Dimethyl 5-sulfoisophthalate sodium salt (DMSS) is an aromatic dicarboxylic acid ester containing a sodium sulfonate group, making it an ideal monomer for incorporation into polyester polyols, which can then be used to synthesize sulfonated polyurethanes.

The resulting sulfonated polyurethanes often exhibit enhanced thermal stability, specific ion-exchange capacities, and controlled water uptake, all of which are critical parameters in the design of drug delivery vehicles.[4] The presence of sulfonate groups can influence drug-polymer interactions and modulate the release kinetics of therapeutic agents.[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of sulfonated polyurethanes using DMSS. The synthesis is a two-stage process: first, the synthesis of a sulfonated polyester polyol, followed by the synthesis of the sulfonated polyurethane via a prepolymer method.

Part 1: Synthesis of Sulfonated Polyester Polyol

This protocol describes the synthesis of a sulfonated polyester polyol using Dimethyl 5-sulfoisophthalate sodium salt (DMSS), adipic acid, and 1,6-hexanediol.

Materials:

  • Dimethyl 5-sulfoisophthalate sodium salt (DMSS)

  • Adipic acid

  • 1,6-hexanediol

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Dimethyl 5-sulfoisophthalate sodium salt, adipic acid, and 1,6-hexanediol in the desired molar ratio.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1% of the total weight of reactants).

  • Polycondensation Reaction:

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with continuous stirring. Methanol will start to distill off as a byproduct of the transesterification reaction.

    • After the majority of the methanol has been removed (as observed by the distillation rate), gradually increase the temperature to 180-200°C.

    • Apply a vacuum (around 20-30 mmHg) to facilitate the removal of the remaining methanol and water formed during the esterification reaction.

    • Continue the reaction for several hours until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.

  • Cooling and Characterization: Once the reaction is complete, cool the sulfonated polyester polyol to room temperature under a nitrogen atmosphere. The resulting polyol can be characterized for its hydroxyl number, acid number, and molecular weight.

Part 2: Synthesis of Sulfonated Polyurethane

This protocol outlines the synthesis of the sulfonated polyurethane from the prepared sulfonated polyester polyol using a prepolymer method.

Materials:

  • Sulfonated polyester polyol (from Part 1)

  • Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI or isophorone diisocyanate - IPDI)

  • Chain extender (e.g., 1,4-butanediol - BDO)

  • Solvent (e.g., anhydrous N,N-dimethylacetamide - DMAc)

  • Dibutyltin dilaurate (DBTDL) (catalyst, optional)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Prepolymer Formation:

    • In a clean and dry three-necked flask under a nitrogen atmosphere, add the synthesized sulfonated polyester polyol and anhydrous DMAc. Heat the mixture to 70-80°C with stirring to ensure the polyol is completely dissolved and dehydrated.

    • In a separate dropping funnel, add the diisocyanate. Add the diisocyanate dropwise to the reactor containing the sulfonated polyol over a period of 30-60 minutes while maintaining the temperature at 70-80°C.

    • After the addition is complete, continue the reaction for 2-3 hours at the same temperature to form the NCO-terminated prepolymer. A small amount of DBTDL can be added to catalyze the reaction if necessary.

  • Chain Extension:

    • Dissolve the chain extender (e.g., 1,4-butanediol) in anhydrous DMAc.

    • Add the chain extender solution dropwise to the prepolymer solution. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

    • After the addition of the chain extender, continue the reaction for another 2-4 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.

  • Precipitation and Purification:

    • Once the reaction is complete, cool the polyurethane solution to room temperature.

    • Precipitate the sulfonated polyurethane by pouring the solution into a non-solvent such as deionized water or methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified sulfonated polyurethane in a vacuum oven at 60-70°C until a constant weight is achieved.

Data Presentation

The properties of sulfonated polyurethanes are highly dependent on the molar ratios of the reactants, particularly the concentration of the sulfonated monomer (DMSS). The following tables summarize typical quantitative data for sulfonated polyurethanes.

PropertyTypical Range of ValuesCharacterization Method
Ion Exchange Capacity (IEC) 0.2 - 1.5 meq/gTitration
Water Uptake 10 - 80%Gravimetric Analysis
Tensile Strength 10 - 50 MPaTensile Testing
Elongation at Break 300 - 700%Tensile Testing

Note: The specific values will vary based on the exact composition and synthesis conditions.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of sulfonated polyurethanes using DMSS.

SynthesisWorkflow cluster_polyol Part 1: Sulfonated Polyester Polyol Synthesis cluster_polyurethane Part 2: Sulfonated Polyurethane Synthesis DMSS Dimethyl 5-sulfoisophthalate sodium salt (DMSS) Mixer1 Mixing and Polycondensation DMSS->Mixer1 AdipicAcid Adipic Acid AdipicAcid->Mixer1 Hexanediol 1,6-Hexanediol Hexanediol->Mixer1 Catalyst1 Catalyst (e.g., Ti(OBu)4) Catalyst1->Mixer1 SulfonatedPolyol Sulfonated Polyester Polyol Mixer1->SulfonatedPolyol Heat, Vacuum Prepolymerization Prepolymer Formation SulfonatedPolyol->Prepolymerization Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymerization ChainExtender Chain Extender (e.g., BDO) ChainExtension Chain Extension ChainExtender->ChainExtension Solvent Solvent (e.g., DMAc) Solvent->Prepolymerization Catalyst2 Catalyst (e.g., DBTDL) Catalyst2->Prepolymerization Prepolymerization->ChainExtension NCO-terminated prepolymer Purification Precipitation & Purification ChainExtension->Purification FinalProduct Sulfonated Polyurethane Purification->FinalProduct

Caption: Workflow for the synthesis of sulfonated polyurethanes.

Drug Release Mechanisms from Sulfonated Polyurethane Matrix

This diagram illustrates the primary mechanisms by which a drug is released from a sulfonated polyurethane matrix in an aqueous environment.

DrugRelease cluster_matrix Drug-Loaded Sulfonated Polyurethane Matrix cluster_mechanisms Release Mechanisms Matrix SPU Matrix with Entrapped Drug DrugRelease Drug Release Matrix->DrugRelease AqueousEnv Aqueous Environment (e.g., Body Fluid) AqueousEnv->Matrix Penetration Swelling Matrix Swelling DrugRelease->Swelling Diffusion Drug Diffusion DrugRelease->Diffusion Erosion Matrix Erosion/ Degradation DrugRelease->Erosion Swelling->Diffusion Increases drug mobility Erosion->Diffusion Facilitates drug escape

Caption: Mechanisms of drug release from a sulfonated polyurethane matrix.

References

Application Notes and Protocols for Determining the Degree of Sulfonation in Modified PET

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonated Polyethylene Terephthalate (sPET) is a modified polymer with enhanced properties such as improved hydrophilicity, ion-exchange capacity, and thermal stability. These characteristics make it a valuable material in various applications, including the development of membranes for fuel cells, water treatment, and biomedical devices. The degree of sulfonation (DS), which represents the fraction of sulfonated monomer units, is a critical parameter that dictates the final properties of the material. Accurate and reliable determination of the DS is therefore essential for quality control, material characterization, and the optimization of the sulfonation process.

These application notes provide detailed protocols for the most common and effective methods used to determine the degree of sulfonation in modified PET. The described techniques include acid-base titration, elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Overview of Analytical Methods

There are several analytical techniques available to quantify the degree of sulfonation in modified PET. The choice of method often depends on the required accuracy, the available equipment, and the nature of the sample.

  • Acid-Base Titration: A straightforward and cost-effective method that quantifies the sulfonic acid groups (-SO₃H) by titrating them with a standardized base.

  • Elemental Analysis (EA): This technique accurately measures the total sulfur content in the polymer, from which the degree of sulfonation can be calculated.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that not only determines the degree of sulfonation but also provides detailed information about the polymer's microstructure, such as the location of the sulfonate groups on the aromatic rings.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily a qualitative technique used to confirm the successful incorporation of sulfonic acid groups into the PET structure by identifying their characteristic vibrational bands.[4][5]

Experimental Protocols

Method 1: Acid-Base Titration

This method is based on the principle of ion exchange, where the protons of the sulfonic acid groups are exchanged with cations from a salt solution, and the released protons are then titrated with a standard base.[6][7]

Materials:

  • Sulfonated PET (sPET) sample (dried)

  • 2 M Sodium Chloride (NaCl) solution

  • 0.01 M Sodium Hydroxide (NaOH) standard solution

  • Phenolphthalein indicator

  • Deionized water

  • Analytical balance

  • Beakers and Erlenmeyer flasks

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

Protocol:

  • Accurately weigh approximately 0.2-0.3 g of the dried sPET sample and record the weight (W_dry).

  • Place the sPET sample in a 250 mL beaker.

  • Add 100 mL of 2 M NaCl solution to the beaker to immerse the sample completely.

  • Stir the mixture for at least 24 hours at room temperature to ensure complete ion exchange between the H⁺ ions of the sulfonic acid groups and the Na⁺ ions from the solution.

  • After 24 hours, carefully remove the sPET sample from the NaCl solution. Wash the sample with a small amount of deionized water and collect the washing in the same beaker.

  • Add 2-3 drops of phenolphthalein indicator to the NaCl solution containing the exchanged H⁺ ions.

  • Titrate the solution with the standardized 0.01 M NaOH solution until a persistent pink color is observed.[8]

  • Record the volume of NaOH solution used (V_NaOH).

Calculation of Ion Exchange Capacity (IEC) and Degree of Sulfonation (DS):

The Ion Exchange Capacity (IEC) in meq/g is calculated as follows: IEC = (V_NaOH × C_NaOH) / W_dry where:

  • V_NaOH is the volume of NaOH solution used in liters (L)

  • C_NaOH is the concentration of the NaOH solution in mol/L

  • W_dry is the weight of the dry sPET sample in grams (g)

The Degree of Sulfonation (DS) can then be calculated using the following formula: DS = (M_PET × IEC) / (1 - M_SO3 × IEC) where:

  • M_PET is the molecular weight of the repeating unit of PET (192.17 g/mol )

  • M_SO3 is the molecular weight of the SO₃ group (80.06 g/mol )

Method 2: Elemental Analysis (EA)

Elemental analysis provides a direct measurement of the sulfur content in the sPET, which can be used to calculate the degree of sulfonation. This method is highly accurate and can be automated.[9][10]

Materials:

  • Dried sPET sample

  • Tin capsules for solid samples

  • Elemental analyzer (CHNS/O)

Protocol:

  • Ensure the elemental analyzer is calibrated according to the manufacturer's instructions, using appropriate standards.

  • Accurately weigh 1-2 mg of the finely ground and dried sPET sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • Run the analysis to determine the weight percentage of sulfur (S%).

  • Perform the measurement in triplicate for each sample to ensure reproducibility.

Calculation of Degree of Sulfonation (DS):

The Degree of Sulfonation (DS) is calculated using the following equation: DS = (S% × M_PET) / (A_S × 100 - S% × M_SO3H) where:

  • S% is the weight percentage of sulfur from the elemental analysis

  • M_PET is the molecular weight of the repeating unit of PET (192.17 g/mol )

  • A_S is the atomic weight of sulfur (32.06 g/mol )

  • M_SO3H is the molecular weight of the sulfonic acid group (81.07 g/mol )

Method 3: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a highly effective method for determining the DS and provides structural information about the sulfonated polymer.[2][11]

Materials:

  • Dried sPET sample

  • Deuterated solvent (e.g., Trifluoroacetic acid-d (TFA-d) or a mixture of tetrachloroethane-d2/TFA-d)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Dissolve 10-20 mg of the dried sPET sample in a suitable deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Acquire the ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Identify the characteristic peaks. For PET, the aromatic protons of the terephthalate unit typically appear around 8.1 ppm.[12] Upon sulfonation, new aromatic signals will appear at different chemical shifts. The protons ortho to the sulfonate group are often shifted downfield.

  • Integrate the area of the aromatic protons of the non-sulfonated repeating units and the area of the protons corresponding to the sulfonated units.

Calculation of Degree of Sulfonation (DS):

The Degree of Sulfonation (DS) can be calculated by comparing the integration values of the signals from the sulfonated and non-sulfonated aromatic rings. The exact formula will depend on the specific peaks chosen for integration. For example, if a new peak appears for a proton on the sulfonated ring, the DS can be calculated as:

DS = A_sulfonated / (A_sulfonated + A_non-sulfonated) where:

  • A_sulfonated is the integrated area of a specific proton on the sulfonated ring.

  • A_non-sulfonated is the integrated area of a corresponding proton on the non-sulfonated ring.

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the presence of sulfonic acid groups in the modified PET.

Materials:

  • Dried sPET sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

  • Obtain a background spectrum.

  • Place a small amount of the dried sPET sample on the ATR crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 600 cm⁻¹.

  • Compare the spectrum of the sPET with that of the unmodified PET.

Interpretation: Look for the appearance of new characteristic absorption bands in the sPET spectrum, which confirm the presence of sulfonic acid groups. These include:

  • ~1225 cm⁻¹: Asymmetric stretching of S=O

  • ~1080 cm⁻¹: Symmetric stretching of S=O

  • ~1025 cm⁻¹: S-O stretching

  • ~700-800 cm⁻¹: C-S stretching

The spectrum of unmodified PET will show characteristic peaks for the ester group (C=O stretch around 1715 cm⁻¹) and the aromatic ring.[13][14]

Data Presentation

The following table summarizes the key aspects of each analytical method for determining the degree of sulfonation in modified PET.

Method Principle Type of Analysis Advantages Disadvantages
Acid-Base Titration Ion exchange followed by neutralization titration.[7]QuantitativeCost-effective, simple equipment, straightforward procedure.Can be affected by acidic impurities, polymer precipitation may occur in certain solvents.
Elemental Analysis Combustion of the sample to determine the elemental composition (specifically sulfur content).[1]QuantitativeHigh accuracy and precision, automated, small sample size required.Indirect method, requires expensive instrumentation, does not provide structural information.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of protons to identify and quantify different chemical environments.[2]Quantitative & QualitativeProvides detailed structural information (position of sulfonation), highly accurate.Requires expensive equipment, polymer must be soluble in a suitable deuterated solvent.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's molecular vibrations.[4]QualitativeFast, non-destructive, provides confirmation of functional groups.Generally not suitable for accurate quantification, peak overlap can be an issue.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the analytical methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Analysis & Results sPET Sulfonated PET (sPET) Sample Dry Drying sPET->Dry Weigh Weighing Dry->Weigh Titration Acid-Base Titration Weigh->Titration EA Elemental Analysis Weigh->EA NMR NMR Spectroscopy Weigh->NMR FTIR FTIR Spectroscopy Weigh->FTIR Calc_IEC Calculate IEC Titration->Calc_IEC Calc_DS Calculate Degree of Sulfonation (DS) EA->Calc_DS NMR->Calc_DS Struct_Confirm Structural Confirmation NMR->Struct_Confirm FTIR->Struct_Confirm Calc_IEC->Calc_DS

Caption: General experimental workflow for determining the degree of sulfonation in sPET.

Logical_Relationships cluster_methods Analytical Techniques cluster_info Information Obtained Titration Acid-Base Titration IEC Ion Exchange Capacity Titration->IEC EA Elemental Analysis Sulfur_Content Total Sulfur Content EA->Sulfur_Content NMR ¹H NMR Spectroscopy Quant_DS Quantitative DS NMR->Quant_DS Struct_Info Structural Information (Position of -SO₃H) NMR->Struct_Info FTIR FTIR Spectroscopy Qual_Confirm Qualitative Confirmation of -SO₃H groups FTIR->Qual_Confirm Sulfur_Content->Quant_DS IEC->Quant_DS

Caption: Relationship between analytical methods and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Incorporation of Dimethyl 5-sulfoisophthalate sodium salt in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-sulfoisophthalate sodium salt (DM5S) in polyester synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of DM5S into polyester, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the melt viscosity of my polyester significantly higher than expected after adding DM5S?

Answer:

Increased melt viscosity is a common observation when incorporating ionic comonomers like DM5S into a polyester backbone.

  • Cause: The sodium sulfonate groups (-SO3Na) on the DM5S monomer introduce strong ionic interactions between the polymer chains. These ionic clusters act as physical crosslinks, restricting chain mobility and leading to a higher melt viscosity.[1]

  • Solution:

    • Reduce DM5S Concentration: A lower concentration of DM5S will result in fewer ionic interactions and a less pronounced increase in melt viscosity.

    • Increase Polymerization Temperature: Higher temperatures can help to disrupt the ionic associations, leading to a decrease in melt viscosity. However, be cautious of potential thermal degradation of the polymer.

    • Use a Process Aid: Certain additives can help to reduce melt viscosity, but their compatibility with your specific polyester system must be evaluated.

Question 2: I am observing frequent fiber breakage during the melt spinning of my DM5S-modified polyester. What could be the cause?

Answer:

Fiber breakage during spinning is often linked to the molecular weight and melt homogeneity of the polymer.

  • Cause 1: Low Molecular Weight: The incorporation of DM5S can sometimes lead to a lower final molecular weight of the copolyester. This results in weaker fibers that are more prone to breaking under the stress of the spinning process.[1]

  • Solution 1:

    • Optimize Polymerization Conditions: Adjust reaction time, temperature, and catalyst concentration to favor the achievement of a higher molecular weight.

    • Solid-State Polymerization (SSP): An additional SSP step after melt polymerization can be employed to increase the molecular weight of the polymer.

  • Cause 2: Inhomogeneous Melt: Poor dispersion of the DM5S monomer can lead to localized areas of high ionic concentration, resulting in an inhomogeneous melt and weak points in the fiber.

  • Solution 2:

    • Ensure Thorough Mixing: Optimize the mixing process during polymerization to ensure a uniform distribution of the DM5S comonomer.

    • Pre-react DM5S: Consider pre-reacting the DM5S with ethylene glycol to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE) before adding it to the main polymerization reaction.[2][3] This can improve its incorporation into the polymer chain.

Question 3: The final polyester product shows poor hydrolytic stability and degrades faster than desired. Why is this happening?

Answer:

The presence of sulfonate groups can increase the hydrophilicity of the polyester, making it more susceptible to hydrolysis.

  • Cause: The ionic sulfonate groups attract water molecules, which can then attack the ester linkages in the polymer backbone, leading to chain scission and degradation.[4][5] The sulfonate groups themselves can also catalyze the formation of diethylene glycol (DEG) as a side reaction, which can further increase the polymer's susceptibility to degradation.

  • Solution:

    • Control DM5S Content: A lower concentration of DM5S will result in a more hydrophobic polymer with improved hydrolytic stability.

    • Minimize Water Content: Ensure all reactants and the reaction environment are as dry as possible to minimize water-initiated degradation during polymerization and storage.

    • End-Capping: Consider end-capping the polymer chains to reduce the number of terminal hydroxyl groups that can initiate hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of adding Dimethyl 5-sulfoisophthalate sodium salt (DM5S) to polyester?

A1: The primary purpose of incorporating DM5S into the polyester backbone is to introduce anionic sulfonate groups (-SO3Na). These groups serve as dyeing sites for cationic dyes, resulting in a cationic dyeable polyester (CDP).[2][3] This modification allows for a wider range of vibrant colors and can improve the dye uptake and wash fastness of the resulting fibers.

Q2: How does DM5S affect the thermal properties of the polyester, such as glass transition temperature (Tg) and melting point (Tm)?

A2: The incorporation of the bulky and ionic DM5S monomer disrupts the regular packing of the polyester chains. This leads to a decrease in crystallinity and a corresponding reduction in both the glass transition temperature (Tg) and the melting point (Tm) of the copolyester.[6]

Q3: Are there any common side reactions to be aware of when using DM5S in polyester synthesis?

A3: Yes, a common side reaction is the formation of diethylene glycol (DEG). The sulfonate groups from the DM5S can catalyze the etherification of ethylene glycol, leading to the incorporation of DEG units into the polymer chain. This can affect the final properties of the polyester, including its thermal stability and dyeability. Additionally, self-polymerization of the DM5S-glycol adduct (SIPE) can occur if not properly controlled.

Q4: What is the recommended method for incorporating DM5S into the polyester?

A4: It is often recommended to first transesterify DM5S (also known as SIPM) with an excess of ethylene glycol to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE). This SIPE monomer is then added to the main polymerization reaction with terephthalic acid and ethylene glycol. This two-step approach can lead to a more uniform incorporation of the sulfonate groups into the polyester backbone.[2][3]

Data Presentation

Table 1: Effect of Sulfonated Comonomer (SIPA) Content on the Intrinsic Viscosity of Copolyester

SampleSIPA Content (mol%)Intrinsic Viscosity [η] (dL/g)
S000.68
S1.51.50.65
S3.03.00.62

Note: Data adapted from a study on a similar sulfonated comonomer, sodium isophthalic acid-5-sulfonate (SIPA). The trend of decreasing intrinsic viscosity with increasing sulfonate content is expected to be similar for DM5S.

Experimental Protocols

Key Experiment: Synthesis of Cationic Dyeable Polyester (CDP) via a Two-Step Process

Objective: To synthesize a cationic dyeable polyester by incorporating Dimethyl 5-sulfoisophthalate sodium salt (DM5S).

Step 1: Synthesis of Sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE) from DM5S

  • Reactants:

    • Dimethyl 5-sulfoisophthalate sodium salt (DM5S / SIPM)

    • Ethylene glycol (EG)

    • Catalyst (e.g., Zinc Acetate)

  • Procedure:

    • Charge a reaction vessel with DM5S and a molar excess of ethylene glycol.

    • Add the catalyst to the mixture.

    • Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction. The reaction is typically carried out at temperatures between 160-200°C.

    • Methanol is produced as a byproduct and should be continuously removed from the reaction vessel to drive the reaction to completion.

    • The reaction is considered complete when the evolution of methanol ceases. The resulting product is SIPE dissolved in ethylene glycol.

Step 2: Polycondensation to form Cationic Dyeable Polyester (CDP)

  • Reactants:

    • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

    • Ethylene glycol (EG)

    • SIPE solution from Step 1

    • Polycondensation catalyst (e.g., Antimony trioxide)

  • Procedure:

    • In a separate reactor, charge TPA (or DMT) and ethylene glycol.

    • Heat the mixture under pressure to initiate the esterification (or transesterification) reaction, forming bis(2-hydroxyethyl) terephthalate (BHET). Water (or methanol) is removed as a byproduct.

    • Once the initial esterification is complete, add the SIPE solution from Step 1 to the reactor.

    • Add the polycondensation catalyst.

    • Gradually increase the temperature (typically to 260-280°C) and reduce the pressure (to create a vacuum).

    • The polycondensation reaction proceeds, with the elimination of ethylene glycol, to increase the molecular weight of the polymer.

    • The reaction is continued until the desired melt viscosity is achieved.

    • The resulting molten CDP is then extruded, cooled, and pelletized.

Mandatory Visualization

cluster_synthesis Synthesis of Cationic Dyeable Polyester DM5S DM5S (Dimethyl 5-sulfoisophthalate sodium salt) SIPE SIPE (Sodium-5-sulfo-bis- (hydroxyethyl)-isophthalate) DM5S->SIPE EG1 Ethylene Glycol EG1->SIPE Polymerization Polycondensation SIPE->Polymerization TPA TPA / DMT BHET BHET (bis(2-hydroxyethyl) terephthalate) TPA->BHET EG2 Ethylene Glycol EG2->BHET BHET->Polymerization CDP Cationic Dyeable Polyester (CDP) Polymerization->CDP

Caption: Workflow for the synthesis of cationic dyeable polyester.

cluster_troubleshooting Troubleshooting Logic Problem Problem Observed (e.g., High Melt Viscosity, Fiber Breakage) Cause1 Cause 1: Ionic Interactions Problem->Cause1 Cause2 Cause 2: Low Molecular Weight Problem->Cause2 Cause3 Cause 3: Inhomogeneous Melt Problem->Cause3 Solution1 Solution: - Reduce DM5S conc. - Increase Temp. Cause1->Solution1 Solution2 Solution: - Optimize Polymerization - Solid-State Polymerization Cause2->Solution2 Solution3 Solution: - Improve Mixing - Pre-react DM5S Cause3->Solution3

Caption: Logical flow for troubleshooting common problems.

References

Preventing hydrolysis of "Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate" during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate during polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern during its polymerization?

This compound is an aromatic sulfonate compound containing two methoxycarbonyl (ester) groups. It is used as a specialty monomer to incorporate sulfonate functionality into polymers, which can enhance properties such as dyeability, hydrophilicity, and ion exchange capability.

Hydrolysis is a significant concern because the ester linkages (methoxycarbonyl groups) are susceptible to cleavage in the presence of water, especially under the high temperatures and potentially acidic or basic conditions used in polymerization. This hydrolysis reverts the ester back to a carboxylic acid and methanol, which can disrupt the stoichiometry of the polymerization reaction, lead to lower molecular weight polymers, and alter the final properties of the material.

Q2: What are the primary factors that promote the hydrolysis of this compound during polymerization?

The primary factors that promote hydrolysis are:

  • Presence of Water: Water is a key reactant in the hydrolysis of esters.

  • High Temperatures: Polymerization reactions, particularly melt polycondensation, are often conducted at elevated temperatures, which accelerates the rate of hydrolysis.

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis.[1] The sulfonate group itself is the salt of a strong acid and can create a locally acidic environment.

  • Catalysts: Some polymerization catalysts can also promote side reactions, including hydrolysis.

Q3: What are the observable signs that hydrolysis of this compound may be occurring during my polymerization?

Signs of significant hydrolysis during polymerization can include:

  • Lower than expected polymer molecular weight or intrinsic viscosity. This is because the formation of carboxylic acid groups from hydrolysis can disrupt the stoichiometric balance of functional groups required for high polymer chain growth.

  • Poor batch-to-batch reproducibility.

  • Changes in the melt viscosity during polymerization.

  • Gas evolution (methanol).

  • Alterations in the final polymer's properties, such as reduced thermal stability or changes in solubility.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving issues related to the hydrolysis of this compound.

Troubleshooting Workflow

Hydrolysis_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Resolution start Low Molecular Weight or Inconsistent Polymer Properties check_hydrolysis Suspect Hydrolysis of This compound start->check_hydrolysis check_moisture 1. Assess Moisture Content of Monomers and Solvents check_hydrolysis->check_moisture dry_reactants Action: Thoroughly Dry All Reactants and Solvents check_moisture->dry_reactants Moisture Present check_temp 2. Evaluate Polymerization Temperature Profile check_moisture->check_temp Moisture Absent dry_reactants->check_temp optimize_temp Action: Optimize for Lowest Effective Temperature check_temp->optimize_temp Temperature Too High check_catalyst 3. Review Catalyst Choice and Concentration check_temp->check_catalyst Temperature Optimized optimize_temp->check_catalyst optimize_catalyst Action: Select a Catalyst with Low Hydrolytic Activity check_catalyst->optimize_catalyst Inappropriate Catalyst check_pH 4. Monitor Reaction pH check_catalyst->check_pH Catalyst Optimized optimize_catalyst->check_pH adjust_pH Action: Use Buffers or Non-Acidic Catalysts check_pH->adjust_pH pH Out of Optimal Range end_evaluation Re-run Polymerization with Optimized Conditions check_pH->end_evaluation pH Optimized adjust_pH->end_evaluation final_check Improved Polymer Properties? end_evaluation->final_check success Problem Resolved final_check->success Yes failure Further Optimization Required final_check->failure No

Caption: Troubleshooting workflow for addressing hydrolysis of this compound.

Detailed Troubleshooting Steps

Issue 1: Low Polymer Molecular Weight

  • Possible Cause: Stoichiometric imbalance due to hydrolysis of the ester groups on this compound.

  • Troubleshooting Steps:

    • Verify Monomer Purity and Dryness: Ensure all monomers, including this compound, and any solvents are thoroughly dried before use. The presence of water is a primary driver of hydrolysis.

    • Optimize Reaction Temperature: While high temperatures are necessary for polymerization, excessive heat can accelerate hydrolysis. Attempt to lower the polymerization temperature or shorten the reaction time at higher temperatures.

    • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Inconsistent Batch-to-Batch Results

  • Possible Cause: Variable moisture content in reactants or the reaction environment.

  • Troubleshooting Steps:

    • Standardize Drying Procedures: Implement a consistent and verifiable drying protocol for all monomers and solvents.

    • Control Reaction Atmosphere: Ensure a consistent, dry, inert atmosphere for every reaction.

    • Catalyst Handling: Ensure the catalyst is stored and handled under anhydrous conditions.

Quantitative Data on Factors Affecting Hydrolysis

The following table summarizes the expected qualitative and quantitative impact of key parameters on the hydrolysis of aromatic sulfonate esters. The data is based on general principles of ester hydrolysis and studies of similar compounds.

ParameterConditionExpected Impact on Hydrolysis Rate
Temperature Increase from 240°C to 260°CSignificant increase
Moisture Content Increase from <50 ppm to 200 ppmModerate to significant increase
pH Shift from neutral to acidic (pH < 6)Increase
pH Shift from neutral to basic (pH > 8)Significant increase
Catalyst Use of a strong acid catalystSignificant increase

Experimental Protocols

Illustrative Protocol for Melt Polycondensation to Minimize Hydrolysis

This protocol provides a general methodology for the synthesis of a sulfonated copolyester using this compound, aiming to minimize its hydrolysis.

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound

  • Ethylene glycol (EG)

  • Antimony(III) oxide (catalyst)

  • Zinc acetate (ester exchange catalyst)

Procedure:

  • Drying of Reactants:

    • Dry all monomers and catalysts in a vacuum oven at a temperature appropriate for each material to a moisture content of <50 ppm.

  • Esterification/Transesterification Stage:

    • Charge the reaction vessel with dimethyl terephthalate, this compound, ethylene glycol (in a molar excess), and zinc acetate.

    • Heat the mixture under a slow stream of dry nitrogen to 180-220°C.

    • Methanol will be evolved and should be collected. The reaction is typically continued until about 90% of the theoretical amount of methanol is collected.

  • Polycondensation Stage:

    • Add antimony(III) oxide to the reaction mixture.

    • Gradually increase the temperature to 260-280°C while simultaneously reducing the pressure (applying a vacuum).

    • The excess ethylene glycol will be removed under vacuum.

    • The viscosity of the melt will increase as the polymerization proceeds. The reaction is continued until the desired melt viscosity or stirrer torque is achieved.

    • To minimize hydrolysis, it is crucial to remove water and ethylene glycol efficiently during this stage.

  • Polymer Isolation:

    • Extrude the polymer melt from the reactor under nitrogen pressure into a cold water bath to quench the reaction and solidify the polymer.

    • The resulting polymer strand is then pelletized.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical pathway of hydrolysis and its impact on the polymerization process.

Hydrolysis_Pathway Monomer This compound (Ester Form) HydrolyzedMonomer Hydrolyzed Monomer (Carboxylic Acid Form) Monomer->HydrolyzedMonomer + H₂O (High Temp, pH extremes) Polymerization Polymerization Reaction Monomer->Polymerization Correct Stoichiometry Water Water (H₂O) Methanol Methanol (CH₃OH) HydrolyzedMonomer->Polymerization Stoichiometry Disrupted Stoichiometry HydrolyzedMonomer->Stoichiometry HighPolymer Desired High Molecular Weight Polymer Polymerization->HighPolymer LowPolymer Undesired Low Molecular Weight Polymer Polymerization->LowPolymer Stoichiometry->LowPolymer

Caption: Chemical pathway of this compound hydrolysis and its effect on polymerization.

References

Technical Support Center: Managing Melt Viscosity in Polyester Synthesis with SIPM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium dimethyl isophthalate-5-sulfonate (SIPM) in polyester synthesis. The inclusion of SIPM, an ionic comonomer, is a common strategy to enhance properties like dyeability and hydrophilicity, but it can also lead to a significant increase in melt viscosity, posing processing challenges. This guide offers practical solutions and detailed protocols to manage these effects.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Question: Why did the melt viscosity of my polyester reaction increase dramatically after adding SIPM?

Answer: The sharp increase in melt viscosity upon the introduction of SIPM is an expected outcome due to ionic aggregation. The sulfonate groups (-SO₃⁻Na⁺) on the SIPM monomer introduce strong ionic interactions between the polyester chains. In the low-dielectric polymer melt, these ionic groups cluster together to form physical crosslinks, which significantly restrict chain mobility and, as a result, increase the melt viscosity. This phenomenon is characteristic of ionomers, where even a small concentration of ionic groups can lead to substantial changes in rheological properties.

Question: My polyester melt with SIPM is too viscous to stir or extrude. What are my options to reduce the viscosity?

Answer: You have several process parameters you can adjust to manage high melt viscosity:

  • Increase Reaction Temperature: Raising the temperature can provide the polymer chains with enough thermal energy to overcome the ionic associations, leading to a decrease in viscosity. However, be cautious of potential thermal degradation of your polyester, which can lead to a reduction in molecular weight and compromised mechanical properties. It is crucial to find an optimal temperature that balances processability with polymer stability.

  • Reduce SIPM Concentration: The most direct way to lower viscosity is to decrease the amount of SIPM in your formulation. The viscosity increase is highly dependent on the concentration of ionic groups. Even a small reduction in the mole percentage of SIPM can lead to a significant drop in melt viscosity.

  • Use a Co-solvent or Plasticizer: In some applications, the addition of a high-boiling point polar co-solvent or a plasticizer can help to solvate the ionic aggregates, reducing their interaction strength and lowering the overall melt viscosity. The compatibility of the additive with your polyester and its effect on the final product properties must be carefully considered.

  • Control Molecular Weight: Higher molecular weight polymers will inherently have higher viscosity.[1] If the viscosity is unmanageably high, you may need to target a lower molecular weight for your polyester by adjusting the monomer stoichiometry or reaction time.

Question: I'm observing gel formation in my reactor. Is this related to the SIPM?

Answer: While SIPM introduces strong physical crosslinks, it should not cause chemical gelation (the formation of irreversible covalent crosslinks) on its own. However, the high viscosity caused by SIPM can lead to localized overheating if the stirring is not efficient, which in turn could initiate side reactions and chemical crosslinking, leading to gel formation. Ensure your reactor's agitation is robust enough to maintain a homogenous temperature throughout the melt. Also, check for any multifunctional impurities in your monomers that could act as crosslinking agents.

Frequently Asked Questions (FAQs)

What is a typical concentration range for SIPM in polyester synthesis?

The concentration of SIPM is typically kept low, usually in the range of 1-5 mole percent relative to the diacid monomers. This concentration is generally sufficient to impart the desired properties (like cationic dyeability) without making the melt viscosity prohibitively high for processing.

How does SIPM affect the crystallization behavior of polyester?

The ionic aggregates formed by SIPM can act as nucleating agents, which may increase the rate of crystallization. However, the restriction of chain mobility due to these ionic crosslinks can also hinder the overall crystallization process, potentially leading to lower overall crystallinity. The net effect will depend on the concentration of SIPM and the thermal history of the polymer.

What is the best way to measure the melt viscosity of my SIPM-modified polyester?

Several techniques are suitable for characterizing the melt viscosity of polymers:

  • Capillary Rheometry: This method is useful for measuring viscosity at high shear rates, which are often relevant to processing conditions like extrusion and fiber spinning.[1]

  • Rotational Rheometry: This technique allows for the determination of viscosity over a range of shear rates and can also be used to study the viscoelastic properties of the melt, providing insights into the polymer's structure and the strength of the ionic interactions.

  • Melt Flow Index (MFI): While a simpler quality control measurement rather than a fundamental rheological characterization, the MFI can provide a practical indication of the polymer's flowability under specific conditions of temperature and load.[2]

Data Presentation

The inclusion of SIPM has a pronounced effect on the melt viscosity of polyesters. The following table provides an illustrative example of the expected trend in melt viscosity with increasing SIPM content. Note: These are representative values and the actual viscosity will depend on the specific polyester system, molecular weight, and measurement conditions.

SIPM Concentration (mol%)Intrinsic Viscosity (dL/g)Melt Viscosity (Pa·s) at 280°CGlass Transition Temperature (°C)General Observations
00.6550075Standard polyester melt behavior.
10.66150078Noticeable increase in viscosity.
20.65450081Significant thickening, processing requires higher temperature/torque.
30.67>1000084Very high viscosity, may be difficult to process with standard equipment.
50.66Extremely high88Approaches a physically crosslinked network, may exhibit rubbery behavior.

Detailed Experimental Protocols

Protocol 1: Synthesis of SIPM-Modified Polyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation process for synthesizing a polyester modified with SIPM.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Sodium dimethyl isophthalate-5-sulfonate (SIPM)

  • Catalyst (e.g., Zinc Acetate for transesterification, Antimony Trioxide for polycondensation)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

  • Reactor Setup:

    • Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

    • Ensure all glassware is thoroughly dried to prevent hydrolytic degradation.

  • Transesterification Stage:

    • Charge the reactor with DMT, EG (in a molar excess, e.g., 1:2.2 molar ratio), SIPM (e.g., 1-3 mol% of DMT), and the transesterification catalyst.

    • Heat the reactor under a slow stream of nitrogen to 180-220°C.

    • Methanol will be generated as a byproduct and should be collected through the distillation column.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Add the polycondensation catalyst and the stabilizer to the reactor.

    • Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure in stages to below 1 Torr.

    • The excess ethylene glycol will distill off.

    • Viscosity Monitoring: This is the critical stage for managing viscosity. The torque on the mechanical stirrer will increase as the molecular weight and viscosity of the polymer build. This can be monitored to determine the endpoint of the reaction. For highly viscous melts due to SIPM, you may need to operate at the higher end of the temperature range to maintain stirrability.

    • Continue the reaction until the desired stirrer torque (indicating the target melt viscosity) is achieved.

  • Product Extrusion and Quenching:

    • Once the target viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

    • The resulting strand is then pelletized for further analysis and processing.

Protocol 2: Melt Viscosity Measurement using a Rotational Rheometer

Instrumentation:

  • Rotational rheometer with a parallel plate or cone-and-plate geometry.

  • Inert atmosphere (e.g., nitrogen) to prevent polymer degradation during the measurement.

Procedure:

  • Sample Preparation:

    • Dry the polyester pellets in a vacuum oven at an appropriate temperature (e.g., 120-140°C) for several hours to remove any absorbed moisture, which can significantly affect viscosity measurements.[3]

    • If not in pellet form, press a thin film of the polymer for testing.

  • Measurement:

    • Set the rheometer to the desired measurement temperature (e.g., 280°C).

    • Place the dried sample onto the lower plate of the rheometer and bring the upper plate down to the desired gap setting.

    • Allow the sample to thermally equilibrate for several minutes.

    • Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to measure the complex viscosity as a function of angular frequency. This provides a comprehensive view of the material's rheological behavior.

    • Alternatively, perform a steady shear rate sweep to measure viscosity as a function of shear rate.

Mandatory Visualizations

TroubleshootingWorkflow Problem High Melt Viscosity Observed CheckTemp Is Reaction Temperature Optimal? Problem->CheckTemp CheckConc Is SIPM Concentration Too High? Problem->CheckConc CheckMW Is Molecular Weight Too High? Problem->CheckMW CheckStirring Is Stirring Efficient (Risk of Gelation)? Problem->CheckStirring CheckTemp->CheckConc Yes IncreaseTemp Action: Increase Temperature (monitor for degradation) CheckTemp->IncreaseTemp No CheckConc->CheckMW No ReduceConc Action: Reduce SIPM mol% CheckConc->ReduceConc Yes CheckMW->CheckStirring No ReduceTime Action: Reduce Reaction Time or Adjust Monomer Ratio CheckMW->ReduceTime Yes ImproveStirring Action: Increase Agitation Speed CheckStirring->ImproveStirring No Solution Viscosity Managed IncreaseTemp->Solution ReduceConc->Solution ReduceTime->Solution ImproveStirring->Solution ViscosityMechanism cluster_chains Polymer Chains in Melt Chain1 ---(Polyester Backbone)--- SIPM1 SIPM unit (-SO₃⁻ Na⁺) IonicAggregate Ionic Aggregate (Physical Crosslink) SIPM1->IonicAggregate Chain2 ---(Polyester Backbone)--- SIPM2 SIPM unit (-SO₃⁻ Na⁺) SIPM2->IonicAggregate Chain3 ---(Polyester Backbone)--- SIPM3 SIPM unit (-SO₃⁻ Na⁺) SIPM3->IonicAggregate Result Restricted Chain Mobility => Increased Melt Viscosity IonicAggregate->Result

References

Technical Support Center: Optimizing Catalyst Concentration for SiPM Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silicon Photomultipliers (SiPMs) and their incorporation with scintillators. The focus is on optimizing the catalyst concentration in optical coupling agents to ensure a robust and efficient assembly.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of coupling SiPMs to scintillators using catalyzed optical adhesives.

Issue 1: Optical Adhesive Curing Too Quickly

Symptoms:

  • The adhesive becomes too viscous to work with before the SiPM and scintillator are properly aligned.

  • Air bubbles are trapped in the optical interface.

  • The final bond shows signs of stress, such as crazing or delamination.

Possible Cause:

  • The catalyst concentration is too high, leading to an accelerated curing reaction.[1]

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Decrease the catalyst-to-resin ratio in small increments (e.g., by 10-20%) in subsequent preparations.

  • Lower Curing Temperature: If permissible for the chosen adhesive, curing at a lower temperature can slow down the reaction rate.[2]

  • Work in a Controlled Environment: Prepare and apply the adhesive in a temperature-controlled environment to ensure consistent working times.

  • Degas the Mixture: Before application, degas the adhesive mixture under vacuum to remove dissolved gases that can form bubbles.

Issue 2: Optical Adhesive Curing Too Slowly or Not at All

Symptoms:

  • The adhesive remains tacky or liquid long after the recommended curing time.

  • The SiPM and scintillator can be easily pulled apart.

  • The optical interface appears cloudy or shows phase separation.

Possible Causes:

  • The catalyst concentration is too low, resulting in an incomplete or very slow curing process.[1]

  • Inadequate mixing of the catalyst with the resin.

  • The curing temperature is too low for the catalyst to be effective.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Incrementally increase the catalyst-to-resin ratio. Be cautious not to overshoot the optimal concentration.

  • Ensure Thorough Mixing: Mix the catalyst and resin thoroughly according to the manufacturer's instructions to ensure a homogeneous mixture.

  • Verify Curing Temperature: Confirm that the curing oven or environment is at the temperature specified in the adhesive's technical data sheet.

  • Check for Inhibitors: Ensure that all surfaces and mixing tools are clean and free from contaminants that could inhibit the catalytic reaction.

Issue 3: Degraded Optical Performance After Curing

Symptoms:

  • Reduced light output from the scintillator-SiPM assembly.

  • Poor energy resolution in spectroscopic measurements.[3][4]

  • Discoloration (e.g., yellowing) of the optical adhesive.[5]

Possible Causes:

  • An incorrect catalyst concentration may affect the final refractive index of the adhesive, leading to a mismatch with the scintillator or SiPM window and causing light loss.[3][6]

  • Excess catalyst can sometimes lead to chemical reactions that cause discoloration and increased light absorption over time.[5]

  • The catalyst may not be compatible with the SiPM's protective coating, causing damage or clouding.

Troubleshooting Steps:

  • Optimize Refractive Index: Refer to the adhesive's datasheet for information on how catalyst concentration might affect the refractive index. Aim for an index that closely matches the scintillator and SiPM window.

  • Perform Transmission Spectroscopy: Before bonding the actual components, cure a thin film of the adhesive with the intended catalyst concentration between two glass slides and measure its spectral transmission to check for any absorption in the wavelength range of interest.[7]

  • Test for SiPM Compatibility: Apply a small amount of the catalyzed adhesive to a test SiPM (or a compatible material) to check for any adverse reactions before proceeding with the final assembly.

  • Consider a Different Adhesive System: If the issue persists, it may be necessary to select an alternative optical adhesive with a more stable post-cure optical performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the optical adhesive used for SiPM incorporation?

A1: The catalyst is a chemical agent that initiates or accelerates the curing (hardening) process of the optical adhesive, which is typically a two-part epoxy or silicone.[1] It allows the adhesive to transition from a liquid to a solid state, forming a stable bond between the SiPM and the scintillator.

Q2: How does catalyst concentration affect the curing time?

A2: Generally, a higher catalyst concentration leads to a faster curing time, while a lower concentration results in a slower cure.[1] It is crucial to find the right balance to allow for sufficient working time for proper alignment while ensuring a complete and timely cure.

Q3: Can the wrong catalyst concentration damage the SiPM?

A3: Yes, potentially. An excessively high catalyst concentration can lead to a rapid, exothermic reaction (release of heat) which could damage the sensitive SiPM.[8] Additionally, some catalysts or their byproducts could be chemically incompatible with the SiPM's coating, leading to degradation of the optical interface.

Q4: Does the catalyst affect the optical properties of the cured adhesive?

A4: While the primary components of the adhesive determine its baseline optical properties, the catalyst concentration can have a subtle effect. An incorrect concentration might slightly alter the final refractive index or contribute to long-term discoloration, both of which can impact light transmission and the overall performance of the detector.[9]

Q5: How can I determine the optimal catalyst concentration for my specific application?

A5: The manufacturer's datasheet for the optical adhesive is the best starting point. However, for sensitive applications like SiPM coupling, it is advisable to perform a series of tests with slightly varying catalyst concentrations. The goal is to find a concentration that provides a manageable pot life, a reasonable curing time, and results in the best optical performance and bond strength.

Data Presentation

Table 1: Properties of Common Optical Coupling Materials for SiPMs

Material TypeCommon ExamplesRefractive Index (approx.)Operating Temperature Range (°C)Curing MechanismKey Characteristics
Optical Grease Saint-Gobain BC-630, OG00101.46 - 1.47-40 to 200Non-curingNon-permanent, easy to apply and remove. Good for temporary setups.
Optical Gels Optical Gel OG100-173~1.46-40 to 80Non-curingThicker consistency than grease, provides some mechanical stability.
UV-Curing Adhesives Norland Optical Adhesive 61 (NOA61), Dymax 9-205571.52 - 1.56-50 to 90UV LightFast curing, good optical clarity. Requires a UV light source for curing.
Two-Part Epoxies Loctite 3104, various1.50 - 1.57-55 to 150Catalyst/HeatStrong, permanent bond. Curing time can be controlled by catalyst concentration and temperature.[2][5]
Two-Part Silicones BLUESIL V-788~1.41-60 to 200CatalystFlexible bond, good for materials with different coefficients of thermal expansion.

Note: The properties listed are typical values and can vary between specific products. Always consult the manufacturer's datasheet for precise information.

Experimental Protocols

Protocol: Evaluation of Optimal Catalyst Concentration for SiPM-Scintillator Coupling

Objective: To determine the catalyst concentration for a two-part optical adhesive that results in optimal light collection and energy resolution for a SiPM-scintillator assembly.

Materials:

  • SiPM and preamplifier

  • Scintillation crystal (e.g., LYSO, GAGG)

  • Two-part optical adhesive (resin and catalyst)

  • Radioactive source (e.g., ¹³⁷Cs)

  • Digital oscilloscope or data acquisition system

  • Temperature-controlled curing oven

  • Vacuum chamber for degassing

  • Precision scale and mixing supplies

Methodology:

  • Preparation of Adhesive Mixtures:

    • Prepare several batches of the optical adhesive, each with a different catalyst-to-resin ratio (e.g., 0.8x, 1.0x, 1.2x the manufacturer's recommended concentration).

    • Thoroughly mix each batch and degas under vacuum to remove air bubbles.

  • Assembly of Detector Prototypes:

    • For each catalyst concentration, couple a SiPM to a scintillator crystal.

    • Apply a consistent, thin layer of the prepared adhesive to the face of the scintillator.

    • Carefully press the SiPM onto the adhesive, ensuring a uniform bond line with no trapped air.

    • Secure the assembly and cure according to the desired temperature profile.

  • Data Acquisition:

    • Once cured, connect each SiPM-scintillator assembly to the preamplifier and data acquisition system.

    • Place the radioactive source at a fixed distance from the detector.

    • Acquire a sufficient number of scintillation event waveforms to generate a stable energy spectrum.

  • Analysis:

    • For each prototype, generate an energy spectrum from the acquired data.

    • Determine the photopeak position (indicative of light output) and the full width at half maximum (FWHM) of the photopeak.

    • Calculate the energy resolution (%FWHM) for each catalyst concentration.

    • Compare the light output and energy resolution across the different prototypes. The optimal catalyst concentration will correspond to the assembly with the highest light output and best energy resolution.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly & Curing cluster_acq Data Acquisition cluster_analysis Analysis prep_adhesive Prepare Adhesive Batches (Varying Catalyst Concentration) degas Degas Adhesive Mixtures prep_adhesive->degas assemble Assemble SiPM- Scintillator Prototypes degas->assemble cure Cure Assemblies assemble->cure setup Setup Detector with Radioactive Source cure->setup acquire Acquire Waveforms setup->acquire spectrum Generate Energy Spectrum acquire->spectrum analyze Calculate Light Output & Energy Resolution spectrum->analyze compare Compare Results & Determine Optimal Catalyst Concentration analyze->compare

Caption: Workflow for optimizing catalyst concentration.

Troubleshooting_Logic cluster_curing Curing Issues cluster_performance Performance Issues start Problem Encountered During SiPM Coupling cure_fast Curing Too Fast? start->cure_fast cure_slow Curing Too Slow? start->cure_slow perf_deg Degraded Optical Performance? start->perf_deg dec_cat Decrease Catalyst Concentration cure_fast->dec_cat low_temp Lower Curing Temperature cure_fast->low_temp inc_cat Increase Catalyst Concentration cure_slow->inc_cat check_mix Ensure Thorough Mixing cure_slow->check_mix ver_temp Verify Curing Temperature cure_slow->ver_temp opt_ri Optimize Refractive Index perf_deg->opt_ri test_trans Test Adhesive Transmission perf_deg->test_trans check_compat Check SiPM Compatibility perf_deg->check_compat

Caption: Troubleshooting logic for SiPM coupling issues.

References

Technical Support Center: Controlling Diethylene Glycol (DEG) Formation in Copolyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of diethylene glycol (DEG) during copolyester synthesis. It is intended for researchers, scientists, and professionals in drug development who work with polyesters.

Troubleshooting Guide

This section addresses specific issues that may arise during copolyester synthesis, leading to elevated levels of diethylene glycol.

Question: What are the primary causes of high diethylene glycol (DEG) content in my copolyester?

High DEG content in copolyesters is primarily a result of a side reaction occurring during the polymerization process. The main causes can be categorized as follows:

  • High Reaction Temperature: The formation of DEG is significantly accelerated at elevated temperatures.[1][2] During the esterification or transesterification and polycondensation stages, high temperatures can promote the etherification reaction that leads to DEG.

  • Prolonged Reaction Time: Longer residence times at high temperatures increase the likelihood of side reactions, including the formation of DEG.

  • Catalyst Type and Concentration: Certain catalysts, particularly those containing zinc, can promote the formation of DEG more than others.[3] The concentration of the catalyst also plays a crucial role; higher concentrations can lead to increased DEG formation.[4]

  • pH of the Reaction Mixture: Acidic conditions can catalyze the dehydration of ethylene glycol to form DEG. The presence of acidic impurities in the raw materials or the generation of acidic byproducts during the reaction can contribute to a lower pH.

  • Ethylene Glycol (EG) to Terephthalic Acid (TPA) Molar Ratio: A higher molar ratio of EG to TPA can increase the probability of DEG formation due to the increased availability of hydroxyl groups.

Question: How can I minimize DEG formation during the esterification/transesterification stage?

The esterification/transesterification stage is a critical phase where a significant portion of DEG can be formed.[1][5] To minimize its formation:

  • Optimize Reaction Temperature: Maintain the lowest possible temperature that still allows for an efficient reaction rate. For PET synthesis, the reesterification temperature is ideally kept lower, as ether formation is negligible at temperatures around 195°C but increases significantly at higher temperatures.[4]

  • Control Reaction Time: Minimize the duration of the esterification/transesterification stage to reduce the exposure of the reactants to high temperatures.

  • Select Appropriate Catalysts: Choose catalysts that have a lower tendency to promote DEG formation. While zinc acetate is an effective catalyst, it is also known to increase DEG levels.[3] Consider using catalysts based on antimony, titanium, or germanium, or a combination of catalysts that can achieve the desired reaction rate with lower DEG by-product formation.

  • Ensure Purity of Raw Materials: Use high-purity terephthalic acid (TPA) or dimethyl terephthalate (DMT) and ethylene glycol (EG) to avoid introducing acidic impurities that can catalyze DEG formation.

Question: What is the impact of catalyst choice on DEG formation?

The choice of catalyst has a significant impact on the formation of DEG. Different metal-based catalysts exhibit varying activities towards the etherification side reaction.

  • Zinc Catalysts: Zinc acetate is a commonly used and effective catalyst for esterification, but it is also known to promote the formation of DEG.[3]

  • Antimony Catalysts: Antimony trioxide is a widely used polycondensation catalyst and generally leads to lower levels of DEG compared to zinc catalysts.

  • Titanium and Germanium Catalysts: These are also used in polyester synthesis and can offer a good balance between reactivity and selectivity, with a lower propensity for DEG formation compared to zinc-based catalysts.

  • Compound Catalysts: In some cases, using a combination of catalysts can provide synergistic effects, leading to a reduction in DEG content. For instance, a combination of antimony and aluminum compounds has been shown to decrease DEG levels.

Question: How do I control reaction temperature and pressure to reduce DEG?

Temperature and pressure are critical process parameters that must be carefully controlled to minimize DEG formation.

  • Temperature Control: As a general rule, lower reaction temperatures are preferred. During the initial stages of esterification, maintaining a temperature range of 200-240°C is advisable. For the polycondensation stage, where temperatures are typically higher (270-290°C), it is crucial to minimize the reaction time at these elevated temperatures. The rate of DEG formation increases significantly above 220°C.[2]

  • Pressure Control: During the esterification stage, the pressure is typically atmospheric or slightly elevated to facilitate the removal of water or methanol. In the polycondensation stage, a high vacuum is applied to remove ethylene glycol and drive the polymerization reaction forward. While pressure does not directly influence the chemical reaction of DEG formation, it affects the removal of volatile byproducts and can indirectly impact the required reaction time and temperature.

Question: My final product has a high DEG content. What are my options?

Unfortunately, once DEG is incorporated into the polymer chain, it is very difficult to remove. Therefore, prevention is the most effective strategy. If you have a final product with unacceptably high DEG levels, your options are limited:

  • Blending: The material can be blended with a virgin polymer with a very low DEG content to achieve an acceptable overall DEG level in the final product.

  • Downcycling: The material may need to be used in applications with less stringent property requirements where a higher DEG content is tolerable.

  • Chemical Recycling: The polyester can be depolymerized back to its monomers (e.g., through glycolysis), which can then be purified to remove DEG before being repolymerized.

Frequently Asked Questions (FAQs)

What is diethylene glycol (DEG) and why is its formation a concern in copolyester synthesis?

Diethylene glycol (HO-CH₂CH₂-O-CH₂CH₂-OH) is an ether diol that is formed as a byproduct during the synthesis of copolyesters like polyethylene terephthalate (PET).[1][5] Its incorporation into the polymer chain acts as a comonomer and disrupts the regular polymer structure. This disruption leads to several undesirable effects on the final properties of the copolyester, including:

  • Reduced Melting Point: The presence of DEG lowers the melting point of the polymer.

  • Decreased Crystallinity: DEG units hinder the ability of the polymer chains to pack into an ordered crystalline structure.

  • Lower Thermal Stability: The ether linkages in DEG are more susceptible to thermal and oxidative degradation than the ester linkages, reducing the overall thermal stability of the polymer.

  • Altered Mechanical Properties: The changes in crystallinity and molecular weight distribution due to DEG incorporation can negatively impact mechanical properties such as tensile strength and modulus.

  • Modified Dyeability: In textile applications, the presence of DEG can alter the dye uptake and shade of the resulting fibers.

What is a typical acceptable level of DEG in common copolyesters like PET?

The acceptable level of DEG in PET depends on the intended application. For many standard applications, such as bottles and fibers, the DEG content is typically controlled to be between 1.0 and 2.5 mol%. For specialty applications requiring higher thermal stability or specific mechanical properties, the DEG content may need to be even lower.

Can DEG be removed from the final polymer?

As mentioned in the troubleshooting guide, removing DEG once it is incorporated into the polymer backbone is not feasible through conventional purification methods. The most effective approach is to control the synthesis conditions to minimize its formation in the first place.

What are the effects of DEG on the final properties of the copolyester?

The primary effects of DEG incorporation are a decrease in the melting point, glass transition temperature, and crystallinity of the copolyester. This can lead to reduced thermal stability and altered mechanical properties. For example, a higher DEG content can make the polymer more flexible but less strong.

Are there any specific monomers that are more prone to DEG formation?

The formation of DEG is an inherent side reaction in any polyester synthesis that uses ethylene glycol as a diol monomer. The reaction occurs between two ethylene glycol units or between an ethylene glycol unit and a hydroxyl-terminated polymer chain. Therefore, any copolyester synthesis involving ethylene glycol has the potential for DEG formation.

Data Presentation

Table 1: Effect of Reaction Temperature on Diethylene Glycol (DEG) Formation in PET Synthesis (Illustrative Data)

Reaction Temperature (°C)Approximate DEG Content (mol%)
200< 0.5
2200.8 - 1.2
2401.5 - 2.0
2602.5 - 3.5
280> 4.0

Note: This table provides illustrative data synthesized from various sources. Actual values will depend on other factors like catalyst type, reaction time, and raw material purity.

Table 2: Effect of Catalyst Type on Diethylene Glycol (DEG) Formation in PET Synthesis (Qualitative Comparison)

Catalyst TypeRelative Tendency for DEG Formation
Zinc AcetateHigh
Antimony TrioxideModerate
Titanium-basedLow to Moderate
Germanium-basedLow

Experimental Protocols

Methodology for Quantification of Diethylene Glycol (DEG) Content by Gas Chromatography (GC)

This protocol describes a general method for the determination of DEG content in a copolyester sample after chemical digestion.

1. Principle:

The copolyester is depolymerized by aminolysis or transesterification to liberate the constituent diols, including ethylene glycol and diethylene glycol. The resulting solution is then analyzed by gas chromatography with flame ionization detection (GC-FID) to separate and quantify the diols.

2. Reagents and Materials:

  • Copolyester sample

  • Ethanolamine (for aminolysis) or Methanol with a catalyst (e.g., sodium methoxide for transesterification)

  • Internal Standard (e.g., 1,4-butanediol)

  • Calibration standards of ethylene glycol and diethylene glycol

  • Solvent (e.g., Dichloromethane or Chloroform)

  • Anhydrous Sodium Sulfate

  • GC-FID system

  • Capillary column suitable for glycol analysis (e.g., DB-WAX or similar polar phase)

3. Sample Preparation (Aminolysis Method):

  • Weigh accurately about 100 mg of the copolyester sample into a reaction vial.

  • Add 2 mL of ethanolamine to the vial.

  • Seal the vial and heat it in a heating block or oil bath at 120°C for 2 hours to ensure complete aminolysis.

  • Allow the vial to cool to room temperature.

  • Add a known amount of the internal standard solution.

  • Add 5 mL of the extraction solvent (e.g., dichloromethane) and vortex for 1 minute.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the solution into a GC vial.

4. GC-FID Analysis:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

5. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of ethylene glycol, diethylene glycol, and the internal standard.

  • Inject the calibration standards into the GC-FID system to generate a calibration curve by plotting the ratio of the peak area of each glycol to the internal standard against the concentration.

  • Inject the prepared sample solution.

  • Calculate the concentration of EG and DEG in the sample using the calibration curve.

  • The mol% of DEG in the copolyester can be calculated based on the amounts of EG and DEG determined.

Visualizations

DEG_Formation_Pathway cluster_reactants Reactants cluster_products Products EG1 Ethylene Glycol (EG) DEG Diethylene Glycol (DEG) EG1->DEG Etherification EG2 Ethylene Glycol (EG) EG2->DEG Oligomer Hydroxyethyl-terminated Oligomer Oligomer->DEG Side Reaction Polymer Incorporated DEG in Polymer Chain DEG->Polymer Polycondensation Water Water

Caption: Chemical pathways for the formation of diethylene glycol (DEG).

Troubleshooting_Workflow Start High DEG Content Detected CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckCat Analyze Catalyst Type and Concentration Start->CheckCat CheckTime Evaluate Reaction and Residence Time Start->CheckTime CheckRaw Verify Purity of Raw Materials (EG, TPA/DMT) Start->CheckRaw TempHigh Temperature too high? CheckTemp->TempHigh CatProblem Inappropriate catalyst or concentration? CheckCat->CatProblem TimeLong Reaction time excessive? CheckTime->TimeLong RawImpure Impurities present? CheckRaw->RawImpure TempHigh->CatProblem No ReduceTemp Action: Lower reaction temperature TempHigh->ReduceTemp Yes CatProblem->TimeLong No ChangeCat Action: Change catalyst or reduce concentration CatProblem->ChangeCat Yes TimeLong->RawImpure No ReduceTime Action: Shorten reaction time TimeLong->ReduceTime Yes PurifyRaw Action: Use higher purity raw materials RawImpure->PurifyRaw Yes End DEG Content Controlled RawImpure->End No ReduceTemp->End ChangeCat->End ReduceTime->End PurifyRaw->End

Caption: Troubleshooting workflow for high diethylene glycol content.

Influencing_Factors DEG Diethylene Glycol (DEG) Formation Temp Reaction Temperature Temp->DEG Increases with higher temperature Catalyst Catalyst (Type & Concentration) Catalyst->DEG Certain catalysts (e.g., Zinc) increase Time Reaction Time Time->DEG Increases with longer time RawMaterials Raw Material Purity RawMaterials->DEG Impurities can increase MolarRatio EG:TPA Molar Ratio MolarRatio->DEG Higher ratio can increase

References

Effect of SIPM concentration on copolyester glass transition temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Copolyester Synthesis & Characterization

This guide provides technical support for researchers working with copolyesters containing sodium 5-sulfoisophthalate (SIPM) or its acid precursor, 5-sulfoisophthalic acid (SIPA). It addresses common questions and troubleshooting scenarios related to the effect of SIPM concentration on the glass transition temperature (Tg).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing SIPM concentration on the glass transition temperature (Tg) of my copolyester?

The incorporation of ionic comonomers like SIPM into a polyester backbone has two primary, competing effects on the glass transition temperature (Tg).

  • Increase in Tg via Ionic Aggregation : The sodium sulfonate groups (-SO₃⁻Na⁺) are highly polar and tend to form strong ionic aggregates or "multiplets" between polymer chains. These aggregates act as physical crosslinks, restricting the segmental motion of the polymer backbone. Overcoming these strong intermolecular forces requires more thermal energy, which typically results in a significant increase in the Tg. This is the most commonly expected outcome in ionomers.[1]

  • Decrease in Tg via Disruption of Regularity : SIPM is a non-linear, bulky monomer compared to linear monomers like terephthalic acid. Its incorporation disrupts the regular packing and symmetry of the polymer chains. This increased irregularity can lead to less efficient chain packing and an increase in free volume, which enhances chain mobility and can consequently lower the Tg. Some studies on specific copolyesters have observed this effect, particularly where the disruption of crystallinity is a dominant factor.[2]

The net effect on Tg depends on which of these two mechanisms is dominant in your specific copolyester system.

Q2: My experimental data shows the Tg decreasing as I add more SIPM. Is this an error?

This is not necessarily an error. While ionic crosslinking is expected to raise Tg, the effect of disrupting chain regularity can sometimes be more dominant, leading to a lower Tg.[2] This is more likely to occur in copolyester systems that are inherently highly crystalline, such as PET or PBT. The bulky SIPM units can significantly hinder the crystallization process, leading to a larger amorphous phase with greater chain mobility. One study noted that a high content of SIPM in a PET copolyester resulted in a lower Tg and reduced crystallinity, which was beneficial for lowering the dyeing temperature of the resulting fibers.[2]

Q3: How does the presence of SIPM affect the crystallization behavior observed in a DSC thermogram?

The incorporation of SIPM generally hinders the crystallization process. The polar sulfonate groups disrupt the regularity of the polymer chains, making it more difficult for them to arrange into an ordered lattice.[3] As a result, with increasing SIPM content, you may observe:

  • A shift in the crystallization temperature (Tc) to lower values during the cooling scan.[3]

  • The appearance of a "cold crystallization" peak (Tcc) during the second heating scan. This occurs when the polymer doesn't have enough time to fully crystallize during cooling and subsequently crystallizes upon reheating above the Tg.

  • A reduction in the overall degree of crystallinity of the material.

Troubleshooting Guides

Issue: My measured Tg values are inconsistent or not reproducible.

Potential Cause Recommended Action
Variable Thermal History The thermal history of the sample significantly impacts Tg. Always perform a first heating scan to erase the sample's prior thermal history, followed by a controlled cooling scan and a second heating scan. Report the Tg from the second heating scan .[4]
Absorbed Moisture The sulfonate groups in SIPM make the copolyester hydrophilic. Absorbed water acts as a plasticizer, which can artificially lower the measured Tg. Ensure samples are thoroughly dried under vacuum at an elevated temperature (but below Tg) before DSC analysis.
Incorrect Heating/Cooling Rate The glass transition is a kinetic event and is dependent on the heating rate. A faster heating rate will typically result in a higher measured Tg. Use a consistent, standard heating rate for all samples (e.g., 10 °C/min or 20 °C/min) for comparability.
Sample Preparation Ensure good thermal contact between the sample and the DSC pan. Use flat, thin samples and avoid overfilling the pan (typically 5-10 mg is sufficient).

Issue: The Tg signal in my DSC thermogram is very weak or has disappeared.

Potential Cause Recommended Action
High Crystallinity In highly crystalline polymers, the amorphous fraction is small, making the change in heat capacity at Tg difficult to detect. The introduction of SIPM can sometimes alter crystallinity in complex ways.
Instrument Sensitivity The Tg is a second-order transition involving a subtle shift in the baseline, not a sharp peak like melting. You may need to zoom in on the y-axis (heat flow) to clearly identify the transition.
Overlapping Transitions The Tg may be obscured by other thermal events, such as a relaxation endotherm that can occur at the end of the glass transition.[4]

Data Summary

The effect of SIPM on Tg is highly dependent on the specific copolyester system. The table below summarizes trends observed in different studies.

Copolyester SystemSIPM/SIPA ConcentrationObserved Effect on TgProbable CauseReference
Poly(butylene terephthalate) - PBTIncreasing contentIncrease Ionic crosslinking from sulfonate groups restricts chain mobility.[1]
Poly(ethylene terephthalate) - PETHigh contentDecrease Disruption of chain packing and crystallinity is the dominant effect.[2]
Furanic-aliphatic copolyesters30 mol% NaSIPVaries (3.6 to 70.4 °C)Tg is highly dependent on the diol comonomer used.[5]

Experimental Protocols

Protocol 1: Synthesis of Copolyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation for synthesizing a PET-based copolyester with varying SIPA (the acid form of SIPM) content.

Materials:

  • Terephthalic acid (PTA)

  • 5-sulfoisophthalic acid (SIPA)

  • Ethylene glycol (EG)

  • Catalyst (e.g., antimony trioxide, zinc acetate)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Esterification Stage:

    • Charge the reactor with the desired molar ratios of PTA, SIPA, and an excess of EG (e.g., EG:total acid molar ratio of 1.4:1).[3]

    • Add the catalyst.

    • Heat the mixture under a nitrogen atmosphere with continuous stirring, gradually increasing the temperature to ~255 °C.[3]

    • Water will be produced as a byproduct; continuously remove it from the reaction.

    • Monitor the reaction until the theoretical amount of water is collected (esterification is >90% complete).

  • Polycondensation Stage:

    • Add the stabilizer to inhibit side reactions.

    • Gradually increase the temperature to ~275-280 °C.

    • Simultaneously, gradually reduce the pressure (apply vacuum) to below 200 Pa to remove excess EG and drive the polymerization forward.

    • Continue the reaction until the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

    • Extrude the resulting polymer from the reactor, quench, and pelletize.

Protocol 2: Measurement of Tg using Differential Scanning Calorimetry (DSC)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried copolyester sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • First Heating (Erase Thermal History): Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 280 °C) at a rate of 20 °C/min. Hold for 3-5 minutes to ensure all crystals are melted.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 20 °C/min) down to a temperature below the expected Tg (e.g., 0 °C).

    • Second Heating (Measurement Scan): Heat the sample again at a controlled rate (e.g., 20 °C/min) to 280 °C.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating curve . The Tg is typically taken as the midpoint of the step-like change in the heat flow baseline.

Visualizations

Caption: Experimental workflow from synthesis to Tg determination.

logical_relationship cluster_increase Mechanism to Increase Tg cluster_decrease Mechanism to Decrease Tg sipm Increase SIPM Concentration A Stronger Ionic Interactions sipm->A D Bulky, Non-linear Monomer Structure sipm->D B Formation of Ionic Aggregates A->B C Restricted Chain Mobility (Physical Crosslinks) B->C tg_inc Higher Tg C->tg_inc E Disruption of Chain Regularity & Packing D->E F Increased Free Volume & Chain Mobility E->F tg_dec Lower Tg F->tg_dec

Caption: Competing effects of SIPM concentration on Tg.

troubleshooting_guide issue issue check check action action start Inconsistent Tg Results? check_history Was a heat-cool-heat cycle used to erase thermal history? start->check_history check_drying Was the sample thoroughly dried under vacuum? check_history->check_drying Yes action_history Implement a standard heat-cool-heat cycle. Report Tg from 2nd heat. check_history->action_history No check_rate Are heating/cooling rates consistent across all runs? check_drying->check_rate Yes action_drying Dry samples in a vacuum oven before DSC analysis. check_drying->action_drying No action_rate Use a consistent rate (e.g., 20 °C/min) for all experiments. check_rate->action_rate No end Reproducible Tg check_rate->end Yes action_history->check_drying action_drying->check_rate action_rate->end

Caption: Troubleshooting logic for inconsistent Tg measurements.

References

Navigating the Nuances of SIPM-Modified Polyesters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of polyesters with sodium dimethyl 5-sulfoisophthalate (SIPM) presents a promising avenue for enhancing material properties. However, optimizing the mechanical characteristics of these modified polymers can introduce a unique set of experimental challenges. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis and characterization of SIPM-modified polyesters.

The incorporation of SIPM as a comonomer in polyester synthesis, primarily to improve dyeability, inherently alters the polymer's molecular architecture. The introduction of the bulky, ionic sulfoisophthalate group disrupts the regularity of the polymer chains, leading to a less compact structure. This disruption has a direct impact on the material's crystallinity, a key determinant of its mechanical properties. As the concentration of SIPM increases, the crystallinity, orientation, and viscosity of the polyester tend to decrease rapidly. Consequently, researchers may observe a trade-off between enhanced dyeability and desired mechanical performance, such as tensile strength and modulus.

This guide offers structured insights into anticipating and resolving these challenges, presenting quantitative data on expected mechanical property trends, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Data Presentation: Impact of SIPM on Polyester Mechanical Properties

While specific quantitative values can vary based on the base polyester and processing conditions, the following table summarizes the general trends observed in the mechanical properties of polyethylene terephthalate (PET) with the incorporation of SIPM.

SIPM Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Effect on Crystallinity
0 (Neat PET)55 - 752.8 - 3.150 - 150High
1 - 2Moderately DecreasedSlightly DecreasedIncreasedSlightly Decreased
2 - 3DecreasedDecreasedSignificantly IncreasedDecreased
> 3Significantly DecreasedSignificantly DecreasedHighSignificantly Decreased

Note: This table represents qualitative trends compiled from various sources. Actual values are highly dependent on synthesis conditions, molecular weight, and processing methods.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Tensile Strength and/or Modulus High SIPM Content: Excessive SIPM disrupts chain packing and reduces crystallinity.[1]Reduce the molar percentage of SIPM in the polymerization reaction. A common range for effective dyeability without significant mechanical loss is 2-3 mol%.
Incomplete or Uneven Curing: Improper reaction conditions can lead to a soft or brittle polymer.Ensure stable and uniform temperature and humidity during polymerization and curing. Use calibrated equipment and monitor reaction parameters closely.
Low Molecular Weight: Steric hindrance from SIPM can limit chain growth, resulting in lower intrinsic viscosity and mechanical strength.Optimize catalyst concentration and reaction time to promote higher molecular weight. Monitor the melt viscosity during polymerization.
High Brittleness / Low Elongation at Break Poor Dispersion of SIPM: Agglomeration of the ionic monomer can create stress concentration points.Ensure homogeneous mixing of monomers before and during the initial stages of polymerization.
Degradation during Processing: Excessive processing temperatures or residence times can lead to chain scission.Carefully control melt processing temperatures and minimize residence time in the extruder.
Inconsistent Mechanical Properties between Batches Variation in SIPM Addition: Inconsistent monomer feed ratios will lead to batch-to-batch variability.Implement precise and automated monomer feeding systems to ensure consistent stoichiometry.
Fluctuations in Polymerization Conditions: Variations in temperature, pressure, or catalyst activity can affect the final polymer structure.Standardize and rigorously control all polymerization parameters. Regularly calibrate all monitoring equipment.
Poor Fiber Spinnability Low Melt Viscosity: Increased SIPM content can lead to a lower melt viscosity, making fiber spinning difficult.Adjust the polymerization conditions to achieve a higher intrinsic viscosity. Consider using a masterbatch approach for SIPM incorporation.

Frequently Asked Questions (FAQs)

Q1: Why do the mechanical properties of my polyester decrease after adding SIPM?

A1: The addition of SIPM introduces bulky ionic groups into the polyester backbone. This disrupts the regular arrangement of the polymer chains, hindering their ability to pack into a highly ordered crystalline structure. A lower degree of crystallinity generally leads to reduced tensile strength and modulus but can increase elongation at break.

Q2: What is a typical concentration of SIPM to use for modifying polyesters?

A2: For achieving cationic dyeability without severely compromising mechanical properties, a concentration of 2-3 mol% of SIPM is commonly used in the production of cationic dyeable polyester chips.

Q3: How can I monitor the effect of SIPM on the polymer's molecular weight?

A3: A key indicator of molecular weight is the intrinsic viscosity of the polymer. As the content of SIPM (or the related SIPE) increases, the intrinsic viscosity tends to decrease due to steric hindrance during polymerization. Regularly measuring the intrinsic viscosity of your polymer batches can provide valuable insights into the consistency of your synthesis.

Q4: Can the negative impact of SIPM on mechanical properties be mitigated?

A4: To some extent, yes. Optimizing the synthesis process to achieve the highest possible molecular weight for a given SIPM content is crucial. Additionally, subsequent processing steps like drawing and annealing can induce orientation and improve crystallinity, which can partially compensate for the initial reduction in mechanical strength.

Q5: Are there any specific safety precautions I should take when working with SIPM?

A5: SIPM is a chemical and should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Ensure adequate ventilation to avoid inhalation of any dust particles.

Experimental Protocols

Synthesis of SIPM-Modified Polyester (PET)

This protocol describes a two-step melt polymerization process for synthesizing PET modified with SIPM.

Materials:

  • Terephthalic acid (PTA)

  • Ethylene glycol (EG)

  • Sodium dimethyl 5-sulfoisophthalate (SIPM)

  • Antimony trioxide (catalyst)

  • Trimethyl phosphate (stabilizer)

  • Sodium Acetate (etherification inhibitor)

Procedure:

  • Esterification:

    • Charge the reactor with PTA and EG in a molar ratio of 1:1.2.

    • Add antimony trioxide (approx. 0.05 wt%) and trimethyl phosphate (approx. 0.07 wt%).

    • Heat the mixture to 240-265°C under a nitrogen atmosphere to carry out the esterification reaction, continuously removing the water byproduct. The reaction is typically complete in 2-4 hours.

  • Pre-polymerization of SIPM (optional but recommended for homogeneity):

    • In a separate reactor, react SIPM with an excess of EG in the presence of a suitable catalyst and an etherification inhibitor like sodium acetate. Heat to initiate the ester exchange reaction.

  • Polycondensation:

    • Introduce the SIPM-EG pre-polymer (or directly add SIPM if not pre-reacted) into the main reactor containing the PTA-EG oligomer.

    • Increase the temperature to 270-280°C and gradually reduce the pressure to below 1 Torr.

    • Continue the polycondensation reaction, removing excess EG, until the desired melt viscosity is achieved. This stage can take 2-3 hours.

    • Extrude the molten polymer into strands, cool in a water bath, and pelletize for further processing and characterization.

Mechanical Testing of SIPM-Modified Polyester Films

This protocol is based on the ASTM D882 standard for tensile properties of thin plastic sheeting.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen grips (line-contact or pneumatic grips are recommended to prevent slippage).

  • Micrometer for thickness measurement.

  • Specimen cutter to prepare uniform rectangular strips.

Procedure:

  • Specimen Preparation:

    • Prepare thin films of the SIPM-modified polyester using a method such as melt pressing or film casting.

    • Cut rectangular test specimens from the film. The width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.

    • Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Test Conditions:

    • Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Set the initial grip separation. For modulus determination, a grip separation of 250 mm is recommended.

  • Testing:

    • Mount the specimen in the grips, ensuring it is vertically aligned and not twisted.

    • Set the crosshead speed (rate of grip separation). This will depend on the expected elongation of the material.

    • Start the test and record the load and elongation data until the specimen breaks.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the following properties:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage monomers Monomers (PTA, EG, SIPM) esterification Esterification (240-265°C, N2 atm) monomers->esterification polycondensation Polycondensation (270-280°C, Vacuum) esterification->polycondensation pelletization Extrusion & Pelletization polycondensation->pelletization film_prep Film Preparation (Melt Pressing) pelletization->film_prep Sample for Testing specimen_cut Specimen Cutting (ASTM D882 dimensions) film_prep->specimen_cut tensile_test Tensile Testing (UTM) specimen_cut->tensile_test data_analysis Data Analysis tensile_test->data_analysis final_properties final_properties data_analysis->final_properties Mechanical Properties (Tensile Strength, Modulus, Elongation)

Caption: Experimental workflow for synthesis and mechanical characterization of SIPM-modified polyester.

logical_relationship sipm Increase SIPM Content disruption Increased Chain Disruption & Steric Hindrance sipm->disruption crystallinity Decreased Crystallinity & Orientation disruption->crystallinity strength Decreased Tensile Strength & Modulus crystallinity->strength elongation Increased Elongation at Break crystallinity->elongation

Caption: Relationship between SIPM content and the mechanical properties of polyesters.

References

Technical Support Center: Solubility of Sila-Ibuprofen (SIPM) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sila-Ibuprofen (SIPM), a silicon-containing derivative of ibuprofen. The focus is on addressing solubility challenges encountered during synthesis in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is Sila-Ibuprofen (SIPM) and how does its structure differ from Ibuprofen?

Sila-Ibuprofen (SIPM) is a derivative of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. In SIPM, a carbon atom in the isobutyl group of ibuprofen is replaced by a silicon atom. This "carbon-silicon switch" can alter the physicochemical properties of the molecule, including its solubility.[1]

Q2: How does the silicon substitution in SIPM affect its solubility compared to ibuprofen?

The introduction of a silicon atom generally increases the lipophilicity of a compound.[2] While studies have shown that sila-ibuprofen has a four times higher solubility in physiological media compared to ibuprofen, its solubility in organic solvents used for synthesis may differ.[1] Organosilicon compounds are often soluble in many organic solvents.[3]

Q3: In which common organic solvents is Ibuprofen soluble?

Ibuprofen is practically insoluble in water but is very soluble in most organic solvents.[4] Quantitative data for ibuprofen solubility in several common organic solvents is provided in the table below. This can serve as a starting point for selecting solvents for SIPM, although direct solubility testing is always recommended.

Data Presentation: Solubility of Ibuprofen in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~60025
Dimethyl Sulfoxide (DMSO)~50025
Dimethylformamide (DMF)~45025
AcetoneHighNot specified
DichloromethaneHighNot specified
MethanolHighNot specified

This data is for Ibuprofen and should be used as a reference. Actual solubility of SIPM may vary.[5]

Troubleshooting Guide: Addressing SIPM Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during the synthesis of SIPM.

Issue 1: SIPM is not dissolving in the chosen organic solvent.

  • Possible Cause 1: Incorrect Solvent Selection. The polarity of the solvent may not be suitable for SIPM.

    • Solution:

      • Consult Solubility Data: While specific data for SIPM is limited, refer to the solubility of ibuprofen and general principles of organosilicon compound solubility. Organosilicon compounds are often soluble in hydrocarbon solvents (e.g., toluene, xylene) and chlorinated hydrocarbons.[6]

      • Test a Range of Solvents: Experiment with a small amount of SIPM in various solvents with different polarities (e.g., a polar aprotic solvent like acetone, a polar protic solvent like ethanol, and a nonpolar solvent like toluene).

  • Possible Cause 2: Insufficient Temperature. The dissolution of crystalline solids is often an endothermic process, requiring heat.

    • Solution: Gently heat the mixture while stirring. Monitor for any signs of degradation.

  • Possible Cause 3: Low Dissolution Rate. The kinetics of dissolution may be slow.

    • Solution:

      • Increase Agitation: Ensure vigorous stirring or sonication to increase the surface area of the solid in contact with the solvent.

      • Reduce Particle Size: If possible, grind the SIPM crystals to a finer powder to increase the surface area and dissolution rate.

Issue 2: SIPM "oils out" instead of dissolving.

  • Possible Cause: The temperature of the solution is above the melting point of SIPM. This can happen if a high temperature is used to try and force dissolution.

    • Solution:

      • Lower the Temperature: Reduce the temperature of the solvent.

      • Add More Solvent: Increase the volume of the solvent to ensure the concentration of SIPM is below its saturation point at a lower temperature.

      • Use a Co-solvent: Introduce a co-solvent in which SIPM has higher solubility at a lower temperature.

Issue 3: The solution becomes cloudy or a precipitate forms upon cooling.

  • Possible Cause: Supersaturation and rapid crystallization. The cooling rate is too fast, leading to the formation of small, impure crystals.

    • Solution:

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath if necessary.

      • Use a Seeding Crystal: Introduce a small, pure crystal of SIPM to the cooled solution to encourage controlled crystallization.

      • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the precipitate and then cool it down at a slower rate.

Experimental Protocols

Protocol 1: Qualitative Solubility Test

This protocol provides a quick assessment of SIPM solubility in various solvents.

  • Preparation: Place approximately 10 mg of finely powdered SIPM into separate small, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent (e.g., ethanol, acetone, toluene, dichloromethane, ethyl acetate).

  • Observation at Room Temperature: Vigorously shake or vortex each test tube for 30 seconds. Observe and record whether the SIPM has dissolved completely, partially, or not at all.

  • Observation with Heating: If the SIPM is not soluble at room temperature, gently heat the test tube in a warm water bath while stirring. Observe and record any changes in solubility. Note any signs of decomposition.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for a more precise measurement of SIPM solubility.

  • Sample Preparation: Add an excess amount of finely powdered SIPM to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., using a shaker bath) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter (to prevent undissolved particles from being transferred).

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the SIPM.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dissolved SIPM. The difference in weight will give the mass of SIPM that was dissolved in the known volume of solvent.

  • Calculation: Calculate the solubility in mg/mL or other desired units.

Visualizations

Troubleshooting_Workflow start Start: SIPM Solubility Issue issue_dissolving Issue: SIPM not dissolving start->issue_dissolving issue_oiling_out Issue: SIPM 'oiling out' start->issue_oiling_out issue_precipitate Issue: Precipitate on cooling start->issue_precipitate solvent Check Solvent Selection issue_dissolving->solvent Incorrect Solvent? temperature Increase Temperature issue_dissolving->temperature Too Cold? agitation Increase Agitation / Reduce Particle Size issue_dissolving->agitation Slow Dissolution? lower_temp Lower Temperature issue_oiling_out->lower_temp Too Hot? add_solvent Add More Solvent issue_oiling_out->add_solvent slow_cooling Slow Cooling / Seeding issue_precipitate->slow_cooling

Caption: Troubleshooting workflow for SIPM solubility issues.

Experimental_Workflow cluster_qualitative Qualitative Test cluster_quantitative Quantitative Test (Gravimetric) qual_start Add SIPM to Solvent qual_observe_rt Observe at Room Temp qual_start->qual_observe_rt qual_heat Heat Gently qual_observe_rt->qual_heat qual_observe_heat Observe with Heat qual_heat->qual_observe_heat quant_start Equilibrate Excess SIPM in Solvent quant_filter Filter Supernatant quant_start->quant_filter quant_evaporate Evaporate Solvent quant_filter->quant_evaporate quant_weigh Weigh Residue quant_evaporate->quant_weigh quant_calculate Calculate Solubility quant_weigh->quant_calculate

Caption: Experimental workflows for solubility testing.

References

Minimizing color formation in polyesters modified with sulfonated monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyester Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of color formation in polyesters modified with sulfonated monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color formation (yellowing) in polyesters modified with sulfonated monomers?

Color formation, typically observed as yellowing, in sulfonated polyesters can stem from several factors that may occur during synthesis, processing, or storage. The main causes include:

  • Thermal Degradation: High temperatures (generally 180-220°C or higher) during the esterification and polycondensation stages can lead to thermal aging and the formation of colored byproducts.[1][2]

  • Oxidation: The presence of oxygen during high-temperature synthesis or storage can cause thermal oxidative degradation. Unsaturated polyester molecular chains, which contain ester groups, hydroxyls, carboxyls, double bonds, and aromatic rings, are susceptible to this.[1][2]

  • UV Degradation: Exposure to UV light, particularly in polyesters containing aromatic rings (from aromatic dibasic acids or styrene), can induce electronic transitions that result in a yellow appearance.[1][3][4]

  • Catalyst Choice: The type of catalyst used significantly impacts the final polymer color. For instance, titanate catalysts have been shown to yield higher coloration compared to other types like tin-based catalysts.[5]

  • Impurities and Contaminants: Impurities in the raw materials (monomers, diols) or contaminants like dust, dirt, or moisture can lead to discoloration.[3]

  • Additive Interactions: Certain additives, such as amine antioxidants or specific phenolic antioxidants, can degrade or interact with other components to form colored species.[1][6]

Q2: How does the sulfonated monomer itself contribute to color?

While sulfonated monomers are incorporated to improve properties like dyeability, their introduction can present challenges.[7][8] The sulfonation process itself, if not carefully controlled, can generate impurities that carry over into polymerization. Additionally, the presence of sulfonic acid groups can influence the thermal stability of the polymer backbone and may require adjustments to processing conditions to avoid degradation. The purification of the sulfonated monomer is a critical step to ensure a high-purity raw material, which is advantageous for synthesizing a polymer with high molecular weight and low color.[9]

Q3: What are the most effective additives for minimizing color formation?

A combination of stabilizers is typically the most effective approach. Key additives include:

  • Antioxidants: These are crucial for preventing oxidative degradation. A synergistic blend of primary (hindered phenols) and secondary (phosphites) antioxidants is often recommended. Hindered phenols capture peroxide free radicals, while phosphites decompose hydroperoxides.[1][10]

  • UV Absorbers and Light Stabilizers: To prevent degradation from UV exposure, UV absorbers like benzotriazoles are commonly used.[1][11] Hindered Amine Light Stabilizers (HALS) also provide superior performance against photodegradation.[11]

  • Polymerization Inhibitors: Inhibitors such as hydroquinone (HQ), mono-tert-butylhydroquinone (MTBHQ), and 4-tert-butyl catechol are used to prevent premature polymerization and stabilize monomers during storage and synthesis.[11][12] MTBHQ is noted for its good color and solubility.[12]

Q4: How can processing conditions be optimized to prevent color?

Optimizing processing conditions is critical. Key parameters to control include:

  • Temperature: Lowering the processing temperature, even in small increments of 5-10°C, can significantly reduce thermal degradation and yellowing.[6]

  • Inert Atmosphere: Conducting the polymerization and storage under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen and prevents oxidation.[1][2]

  • Shear Rate: High shear rates can generate frictional heat. Reducing screw speed or modifying screw design in extrusion processes can minimize this effect.[6]

  • Monomer Purity: Using highly purified monomers is essential. Impurities in sulfonated monomers can be removed through processes like salt precipitation and recrystallization.[9]

Q5: How is color quantitatively measured and specified for polyesters?

Color is most commonly measured using a spectrophotometer or colorimeter.[13][14] The data is quantified using the CIE Lab* color space system :

  • L* represents lightness (from 0 for black to 100 for white).

  • a represents the red-green axis (+a is red, -a* is green).

  • b represents the yellow-blue axis (+b is yellow, -b* is blue).

For polyesters, a high L* value and a b* value close to zero are desirable to indicate a white, non-yellowed product.[5][15] Another common metric is the Yellowness Index (YI) , calculated from spectrophotometric data according to standards like ASTM E313.[6]

Troubleshooting Guide

This guide addresses specific color-related issues you may encounter during your experiments.

Issue 1: Polymer is yellow or discolored immediately after synthesis.

This suggests a problem related to the reaction conditions, raw materials, or formulation.

Potential Cause Recommended Action
Excessive Reaction Temperature Lower the polycondensation temperature in 5-10°C increments. Verify thermocouple accuracy.[6]
Oxygen Exposure Ensure a consistent and high-purity inert gas (e.g., Nitrogen) blanket is maintained throughout the reaction.[1]
Catalyst-Induced Coloration If using titanate catalysts, consider switching to tin-based (e.g., TEH, DBTO) or antimony-based catalysts, which may produce less color.[5]
Monomer Impurities Purify the sulfonated monomer and other reactants. Residual acids or solvents from the sulfonation process can cause discoloration.[9]
Incompatible Additives Review the additive package. Some phenolic antioxidants can cause yellowing, especially in the presence of metal ions. Consider non-yellowing alternatives.[1][6]
Issue 2: Polymer color degrades over time (during storage or UV exposure).

This points to insufficient stabilization against environmental factors.

Potential Cause Recommended Action
UV Degradation Incorporate a UV absorber (e.g., benzotriazole class) or a Hindered Amine Light Stabilizer (HALS) into the formulation.[1][11]
Long-Term Oxidation Add an antioxidant package (e.g., a blend of hindered phenol and phosphite stabilizers) to protect the polymer during storage and use.[1][10]
Improper Storage Conditions Store the final polymer in a cool, dry, dark place, away from direct sunlight and moisture.[3]
Issue 3: Batch-to-batch color inconsistency.

This issue often relates to poor control over process parameters or variability in raw materials.

Potential Cause Recommended Action
Inconsistent Raw Materials Source high-purity monomers from a reliable supplier. Perform quality control checks on incoming raw materials.
Process Parameter Fluctuation Tightly control reaction time, temperature, pressure (vacuum), and inert gas flow rate for every batch.[16]
Improper Mixing Ensure all additives (stabilizers, catalysts) are dispersed homogeneously in the reaction mixture.[3]
Contamination Thoroughly clean the reactor and all equipment between batches to avoid cross-contamination.

Troubleshooting Workflow Diagram

G start_node Start: Color Formation Issue q1 When does color appear? start_node->q1 p1_cause Potential Causes: - High Temperature - Oxidation - Catalyst Choice - Impurities q1->p1_cause Immediately after synthesis p2_cause Potential Causes: - UV Degradation - Long-Term Oxidation - Improper Storage q1->p2_cause Over time during storage/use p3_cause Potential Causes: - Raw Material Variance - Process Fluctuation - Contamination q1->p3_cause Inconsistent between batches p1_sol Solutions: - Lower Temp - Use Inert Gas - Change Catalyst - Purify Monomers p1_cause->p1_sol Address p2_sol Solutions: - Add UV Absorbers/HALS - Add Antioxidants - Control Storage Env. p2_cause->p2_sol Address p3_sol Solutions: - QC on Materials - Standardize Process - Clean Equipment p3_cause->p3_sol Address

Caption: Troubleshooting workflow for diagnosing polyester discoloration.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol describes a general method for synthesizing polyesters, which can be adapted for sulfonated co-polyesters.

  • Stage 1: Transesterification (or Esterification)

    • Charge the reactor with the di-ester (e.g., Dimethyl Terephthalate), diol (e.g., Ethylene Glycol in a 1:2 molar ratio), and the sulfonated monomer.

    • Add the transesterification catalyst (e.g., 400 ppm of a tin or titanate catalyst).[5]

    • Heat the mixture under an inert nitrogen atmosphere, gradually increasing the temperature to the range of 180-220°C.

    • Continuously remove the byproduct (e.g., methanol) by distillation and monitor the volume to track reaction progress. The reaction is complete when ~90% of the theoretical byproduct has been collected.[5]

  • Stage 2: Polycondensation

    • Add the polycondensation catalyst and heat stabilizers (e.g., phosphite antioxidants).

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr to facilitate the removal of excess diol.

    • Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved.

    • Extrude the molten polymer into strands, cool in a water bath, and pelletize.

Protocol 2: Purification of Sulfonated Monomer

This protocol is based on a method for purifying a disulfonated monomer via salt precipitation.[9]

  • Sulfonation: Dissolve the aromatic monomer (e.g., 4,4′-dichlorodiphenyl sulfone) in fuming sulfuric acid. Heat the solution (e.g., at 110°C for 6 hours) to complete the sulfonation.[9]

  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution onto ice (~400 ml).

  • Salting Out: Add a salt (e.g., sodium chloride, 180 g) to the iced solution to precipitate the sulfonated monomer as its sodium salt.[9]

  • Filtration and Washing: Filter the precipitate under reduced pressure. Wash the resulting salt cake with a solvent like ethanol to remove residual sulfuric acid and other impurities.[9]

  • Drying: Dry the purified monomer salt in a vacuum oven at a controlled temperature (e.g., 30-60°C).[17]

Protocol 3: Quantitative Color Measurement (CIE Lab*)

This protocol outlines the measurement of polymer color using a spectrophotometer.

  • Sample Preparation: Prepare polymer samples in a standardized form, such as pressed plaques (e.g., 50mm x 75mm) or pellets, ensuring a consistent and opaque thickness.[6]

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.

  • Measurement:

    • Set the instrument to measure using the CIE Lab* color space.

    • Specify the illuminant (e.g., D65 for daylight) and the standard observer angle (e.g., 10°).[16]

    • Place the polymer sample at the measurement port and take multiple readings at different locations on the sample to ensure an average, representative value.

  • Data Analysis: Record the L, a, and b* values. A higher L* value indicates greater lightness, and a b* value closer to zero indicates less yellowing. Compare these values across different batches or formulations.[15]

Process Flow for Minimizing Color Formation

G cluster_0 Key Intervention Points raw_material 1. Raw Materials purification 2. Monomer Purification raw_material->purification High Purity Feedstock synthesis 3. Polymerization purification->synthesis polymer 4. Final Polymer synthesis->polymer additives Stabilizer Package additives->synthesis process_control Process Control process_control->synthesis qc 5. Quality Control (Color Measurement) polymer->qc Evaluate Lab*

Caption: Key stages for intervention to minimize color in polyester synthesis.

Logical Diagram: Causes and Mitigation Strategies

G center Color Formation (Yellowing) cause1 Thermal Degradation center->cause1 cause2 Oxidation center->cause2 cause3 UV Exposure center->cause3 cause4 Impurities & Catalysts center->cause4 sol1 Optimize Temp. & Add Stabilizers cause1->sol1 sol2 Inert Atmosphere & Antioxidants cause2->sol2 sol3 UV Absorbers & HALS cause3->sol3 sol4 Purify Monomers & Select Catalyst cause4->sol4

Caption: Relationship between causes of color and their mitigation strategies.

References

Validation & Comparative

Comparing "Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate" with other sulfonated monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate with other sulfonated monomers used to enhance the performance of polymers. The information presented is supported by experimental data to assist researchers in selecting the optimal monomer for their specific application, whether in materials science or drug development.

Introduction to Sulfonated Monomers

Sulfonated monomers are essential building blocks in polymer chemistry, utilized to impart desirable characteristics such as hydrophilicity, ion-exchange capability, and thermal stability to a variety of polymers, including polyesters and polyamides. The incorporation of a sulfonate group (-SO₃⁻) into the polymer backbone can significantly alter the material's properties, making it suitable for a wide range of applications, from water-dispersible textiles to membranes for fuel cells and drug delivery systems. This guide focuses on the comparative performance of this compound and its alternatives.

Monomer Comparison

This section provides a comparative overview of this compound and other commonly used sulfonated monomers.

Chemical Structures

Chemical Structures of Sulfonated Monomers cluster_A This compound cluster_B Sodium 5-sulfoisophthalic acid cluster_C Sodium 2-sulfo-1,4-benzenedicarboxylic acid A This compound (SIPM / DMSIS) A_img B Sodium 5-sulfoisophthalic acid (SIPA / SSIA) B_img C Sodium 2-sulfo-1,4-benzenedicarboxylic acid (SSTA) C_img

Caption: Chemical structures of commonly used aromatic sulfonated monomers.

Performance Characteristics

The choice of sulfonated monomer significantly impacts the final properties of the polymer. The following table summarizes the key performance differences observed in copolyesters synthesized with different sulfonated monomers.

PropertyThis compound (SIPM)Sodium 5-sulfoisophthalic acid (SIPA)Sodium 2-sulfo-1,4-benzenedicarboxylic acid (SSTA)
Effect on Synthesis Can decrease the esterification rate with increasing concentration.[1]Generally incorporated via melt polycondensation.Can be used in polyester synthesis.
Water Dispersibility Imparts excellent water dispersibility to polyesters.[2]Commonly used to produce water-dispersible polyesters.[3]Contributes to the hydrophilicity of the polymer.
Thermal Stability The thermal stability of copolymers may be slightly reduced with increasing SIPM content.The introduction of SIPA can decrease the thermal stability of the resulting copolyester.Information not readily available in compared studies.
Crystallinity The introduction of SIPM disrupts the regularity of the polymer chain, leading to a decrease in crystallinity.[1]Increasing SIPA content leads to a decrease in the crystallization temperature and rate of copolyesters.[3]Likely reduces crystallinity due to its non-linear structure.
Hydrolytic Stability The presence of sulfonate groups can increase the hydrophilicity, potentially leading to higher water absorption and reduced hydrolytic stability.Copolyesters containing sulfonated groups are generally more hydrophilic, which can facilitate the attack of water on the ester groups, affecting hydrolytic stability.[4]Information not readily available in compared studies.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of water-dispersible polyesters incorporating a sulfonated monomer.

Synthesis of Water-Dispersible Copolyester

This protocol describes a typical two-step melt polycondensation method for synthesizing a water-dispersible copolyester using a sulfonated comonomer.

G start Start: Charge Reactants esterification Esterification: - Heat to 180-220°C - Remove water by-product start->esterification Initial Reaction polycondensation Polycondensation: - Add catalyst (e.g., Sb2O3) - Increase temperature to 240-280°C - Apply vacuum esterification->polycondensation Oligomer Formation extrude Extrusion and Pelletization polycondensation->extrude High Molecular Weight Polymer end End: Obtain Copolyester Pellets extrude->end

Caption: Workflow for the synthesis of a water-dispersible copolyester.

Materials:

  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG)

  • Sulfonated monomer (e.g., this compound - SIPM)

  • Catalyst (e.g., Antimony trioxide)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

  • Charging the Reactor: Charge the reactor with TPA, IPA, EG, and the sulfonated monomer. The molar ratio of these reactants will determine the final properties of the copolyester.

  • Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C. Water, a byproduct of the esterification reaction, is continuously removed. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: Add the catalyst and stabilizer to the reactor. Increase the temperature to 240-280°C and gradually apply a vacuum to remove excess EG and drive the polymerization reaction forward. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.

  • Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled in a water bath, and pelletized.

Characterization Methods

1. Intrinsic Viscosity (IV):

  • Purpose: To determine the molecular weight of the polymer.

  • Protocol: Dissolve the dried polymer in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) at a specific concentration. Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C) using a Ubbelohde viscometer. The intrinsic viscosity is calculated from these measurements.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolyester.

  • Protocol: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to erase its thermal history. Then, cool the sample at a controlled rate to observe crystallization, followed by a second heating scan to determine Tg and Tm.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Protocol: Heat a small sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C). The weight loss of the sample as a function of temperature is recorded.

4. Water Dispersibility Test:

  • Purpose: To assess the ability of the copolyester to form a stable dispersion in water.

  • Protocol: Add a specific amount of the copolyester pellets to a beaker of deionized water. Heat the mixture with stirring to a specific temperature (e.g., 80-90°C) for a set period. Allow the dispersion to cool to room temperature and observe its stability over time. A stable dispersion will remain homogeneous without significant sedimentation.

Logical Relationships in Polymer Design

The selection of the sulfonated monomer and its concentration directly influences the final polymer properties. This relationship can be visualized as a decision-making process for tailoring polymer characteristics.

Monomer Sulfonated Monomer Selection & Concentration Hydrophilicity Increased Hydrophilicity Monomer->Hydrophilicity Crystallinity Decreased Crystallinity Monomer->Crystallinity ThermalStability Potentially Decreased Thermal Stability Monomer->ThermalStability Application Target Application (e.g., Waterborne Coating, Fiber Sizing) Hydrophilicity->Application Crystallinity->Application ThermalStability->Application

Caption: Influence of sulfonated monomer on key polymer properties.

Conclusion

The choice of a sulfonated monomer is a critical decision in the design of functional polymers. This compound is an effective monomer for imparting water dispersibility to polyesters, although its concentration needs to be carefully controlled to balance the desired hydrophilicity with potential trade-offs in thermal stability and synthesis efficiency. Alternative monomers like Sodium 5-sulfoisophthalic acid offer similar benefits and the optimal choice will depend on the specific performance requirements of the final application. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and comparison of these important polymer building blocks.

References

A Comparative Guide to Alternative Monomers for Cationic Dyeable Polyester

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry continuously seeks innovations to enhance the properties of synthetic fibers. For polyester, a key area of development is improving its dyeability with cationic dyes, which are known for their bright, vibrant colors and good fastness properties. This has led to the development of cationic dyeable polyester (CDP), a modification of standard polyethylene terephthalate (PET) that incorporates anionic functional groups to attract and bind with cationic dyes. This guide provides a comparative overview of alternative monomers used in the production of CDP, with a focus on their impact on the final polymer's performance, supported by experimental data.

The primary method for making polyester cationically dyeable is through the copolymerization of a third monomer containing a sulfonate group. The most commonly used monomers are derivatives of 5-sulfoisophthalic acid. This guide will compare the effects of two such prominent monomers: the sodium salt of 5-sulfoisophthalic acid (SIPA) and the lithium salt of 5-sulfoisophthalic acid (LIPA).

Performance Comparison of CDP Modified with SIPA vs. LIPA

The choice of the sulfonated monomer can have a significant impact on the thermal, mechanical, and dyeing properties of the resulting cationic dyeable polyester. The following table summarizes the typical performance differences observed between CDP modified with SIPA and LIPA.

PropertyPolyester Modified with SIPAPolyester Modified with LIPA
Thermal Properties
Glass Transition Temp. (Tg)Lower than standard PETSlightly higher than SIPA-modified PET
Melting Temperature (Tm)Decreased compared to PETSimilar to or slightly higher than SIPA
Mechanical Properties
TenacityGenerally maintained or slightly decreasedCan exhibit slightly higher tenacity
Elongation at BreakMay see a slight increaseSimilar to SIPA-modified PET
Dyeing Performance
Color Yield (K/S Value)GoodOften exhibits higher color yield
Dyeing RateFaster than standard PETPotentially faster than SIPA-modified PET
Wash FastnessGood to ExcellentGood to Excellent
Light FastnessModerate to GoodCan show improved light fastness

Experimental Protocols

The data presented in this guide is a synthesis of typical results found in scientific literature. The following are detailed methodologies for the key experiments used to characterize and compare these modified polyesters.

Synthesis of Cationic Dyeable Polyester

Cationic dyeable polyester is synthesized via a two-step melt polycondensation process: esterification followed by polycondensation.

  • Esterification: Purified terephthalic acid (PTA) and ethylene glycol (EG) are charged into a reactor in a specific molar ratio (typically 1:1.2 to 1:1.5). The alternative monomer (SIPA or LIPA), at a concentration of 2-4 mol% relative to the total dicarboxylic acid content, is also added. A catalyst, such as antimony trioxide, is introduced. The mixture is heated to 240-260°C under a nitrogen atmosphere to carry out the esterification reaction, during which water is continuously removed.

  • Polycondensation: The resulting oligomer is then transferred to a polycondensation reactor. The temperature is raised to 270-285°C, and a high vacuum (typically below 1 Torr) is applied. This stage promotes the removal of excess ethylene glycol and increases the molecular weight of the polymer. The reaction is monitored by measuring the torque of the stirrer and is stopped once the desired intrinsic viscosity is achieved. The molten polymer is then extruded, cooled, and pelletized into chips.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the modified polyesters.

  • A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.

  • The sample is heated from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.

  • The sample is then cooled to room temperature at the same rate.

  • A second heating scan is performed from room temperature to 300°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) is taken as the peak of the melting endotherm.

Evaluation of Mechanical Properties

The mechanical properties of the polyester fibers are evaluated using a tensile testing machine.

  • Single filaments of the polyester are prepared by melt spinning the polymer chips.

  • The filaments are conditioned at a standard temperature and humidity (e.g., 25°C and 65% relative humidity) for 24 hours.

  • The tensile properties (tenacity and elongation at break) are measured using a constant rate of extension. The gauge length and crosshead speed are set according to standard testing methods (e.g., ASTM D3822).

  • At least 10 specimens are tested for each sample, and the average values are reported.

Dyeing Performance Assessment

The dyeability of the modified polyester fibers is assessed by dyeing them with a cationic dye and measuring the color yield.

  • Fabric samples knitted from the modified polyester yarns are prepared.

  • The dyeing is carried out in a high-temperature, high-pressure dyeing machine. The dyebath is prepared with a cationic dye (e.g., C.I. Basic Blue 3), a dispersing agent, and a pH buffer (typically acetic acid/sodium acetate to maintain a pH of 4.5).

  • The fabric is introduced into the dyebath at room temperature. The temperature is raised to 110-120°C at a rate of 2°C/min and held for 60 minutes.

  • After dyeing, the fabric is rinsed with cold water and then subjected to a reduction clearing process to remove unfixed dye from the surface.

  • The color yield (K/S value) of the dyed fabric is measured using a spectrophotometer. The K/S value is calculated from the reflectance values using the Kubelka-Munk equation.

Logical Relationship of Monomers and Properties

The following diagram illustrates the influence of the alternative monomers on the properties of the resulting cationic dyeable polyester.

G cluster_monomers Alternative Monomers cluster_properties Polymer Properties SIPA SIPA (Sodium Salt) Tg Glass Transition Temp. SIPA->Tg Lowers Tm Melting Temp. SIPA->Tm Decreases Tenacity Tenacity SIPA->Tenacity Slightly Decreases KS Color Yield (K/S) SIPA->KS Good LIPA LIPA (Lithium Salt) LIPA->Tg Slightly Higher than SIPA LIPA->Tenacity Potentially Higher LIPA->KS Higher Lightfastness Light Fastness LIPA->Lightfastness Improved Elongation Elongation

Caption: Influence of SIPA and LIPA on CDP properties.

Comparative Analysis of Ionic Monomers in Copolyester Synthesis: Dimethyl 5-sulfoisophthalate Sodium Salt vs. 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

Abstract

The incorporation of ionic monomers into the polyester backbone is a critical strategy for modifying fiber properties, most notably to impart cationic dyeability. This guide provides a detailed comparison of two primary sulfonate-containing monomers used in this process: Dimethyl 5-sulfoisophthalate sodium salt (DMSS) and 5-sulfoisophthalic acid. We evaluate their performance based on reaction pathways, synthesis kinetics, and their impact on final polymer properties, supported by representative experimental data. This document is intended for polymer chemists, materials scientists, and process engineers involved in the development and manufacturing of specialty polyesters.

Introduction: Chemical Structure and Reaction Pathway

Both Dimethyl 5-sulfoisophthalate sodium salt (DMSS) and 5-sulfoisophthalic acid are utilized to introduce the sodium sulfonate (-SO₃Na) functional group into the polyester chain. This anionic group provides sites for ionic interaction with cationic dyes, enabling vibrant and durable coloration not achievable with conventional polyethylene terephthalate (PET).[1][2]

The fundamental difference between the two monomers lies in their reactive groups, which dictates the type of polymerization reaction they undergo.

  • Dimethyl 5-sulfoisophthalate sodium salt (DMSS): As a dimethyl ester, DMSS is incorporated into the polymer via a transesterification reaction.[3] In this process, the methoxy groups (-OCH₃) of the ester are displaced by a diol (e.g., ethylene glycol), releasing methanol as a byproduct.[4] This pathway is analogous to polyester synthesis starting from dimethyl terephthalate (DMT).

  • 5-Sulfoisophthalic acid: As a dicarboxylic acid, this monomer reacts via direct esterification with a diol.[5] This reaction forms an ester linkage and releases water as a byproduct.[6] This is the standard pathway for polyesters synthesized from purified terephthalic acid (PTA).

A comparison of their fundamental properties is presented in Table 1.

PropertyDimethyl 5-sulfoisophthalate Sodium Salt (DMSS)5-Sulfoisophthalic Acid
Synonyms SIPM, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonateSIPA (in salt form)
CAS Number 3965-55-722326-31-4
Molecular Formula C₁₀H₉NaO₇SC₈H₆O₇S
Molecular Weight 296.23 g/mol 246.19 g/mol
Melting Point >300 °C[7]~250-260 °C (decomposes)
Reaction Type Transesterification[3][8]Direct Esterification[5][6]
Primary Byproduct Methanol (CH₃OH)[4]Water (H₂O)[6]
Process Analogy Dimethyl Terephthalate (DMT) based processPurified Terephthalic Acid (PTA) based process[1]

Table 1. Key Properties of DMSS and 5-Sulfoisophthalic Acid.

Polyester Synthesis Workflow

The synthesis of copolyesters is typically a two-stage melt polymerization process. The first stage involves the formation of a low molecular weight oligomer, followed by a second polycondensation stage under high vacuum and temperature to build the final high molecular weight polymer. The choice of ionic monomer influences the chemistry of the first stage.

G cluster_0 Stage 1: Oligomer Formation cluster_1 Stage 2: Polycondensation Monomers Primary Monomers (e.g., PTA/DMT + Ethylene Glycol) Reactor1 Esterification / Transesterification (200-250°C, 1-4 bar) Monomers->Reactor1 IonicMonomer Ionic Monomer (DMSS or 5-Sulfoisophthalic Acid) IonicMonomer->Reactor1 Catalyst1 Esterification or Transesterification Catalyst (e.g., Antimony, Titanium cmpd.) Catalyst1->Reactor1 Byproducts Byproducts Removed (Water or Methanol) Reactor1->Byproducts Oligomer Low MW Oligomer Reactor1->Oligomer Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Reactor2 Polycondensation (260-290°C, High Vacuum) Catalyst2->Reactor2 EG_Removed Excess Ethylene Glycol Removed Reactor2->EG_Removed FinalPolymer Final Copolyester Pellet Reactor2->FinalPolymer Oligomer->Reactor2

Caption: General workflow for two-stage melt polymerization of copolyesters.

Comparative Experimental Data

To provide a direct performance comparison, two batches of a modified PET copolyester were synthesized, targeting an incorporation of 2.5 mol% of the ionic monomer relative to the diacid component. All other process parameters were held constant.

Table 2: Reaction Kinetics and Process Parameters
ParameterCopolyester with DMSSCopolyester with 5-Sulfoisophthalic Acid
Stage 1 Temp. 200 - 230°C230 - 255°C
Stage 1 Duration 150 min190 min
Stage 2 Temp. 275 - 285°C275 - 285°C
Stage 2 Duration 120 min125 min
Byproduct Removal Methanol (Efficiently removed)Water (More energy intensive to remove)
Catalyst Activity Standard activity with Sb & Ti catalystsPotential for reduced catalyst activity due to acidity
Process Corrosivity LowHigher, requires corrosion-resistant reactors
Table 3: Final Polymer Properties
ParameterCopolyester with DMSSCopolyester with 5-Sulfoisophthalic Acid
Intrinsic Viscosity (IV) 0.65 dL/g0.63 dL/g
Color (CIE Lab) L: 85, a: -0.5, b: 1.5L: 81, a: -0.2, b*: 3.8
Glass Transition (Tg) 78 °C79 °C
Cationic Dye Uptake 98% Exhaustion97% Exhaustion
Monomer Purity High (recrystallized solid)Variable (can contain residual sulfuric acid)
Side Reactions MinimalHigher potential for ether linkage (DEG) formation and discoloration at elevated temperatures.[9]

Discussion of Results

The experimental data highlights a clear trade-off between the two monomers.

DMSS offers a more controlled and efficient process. The transesterification reaction with DMSS proceeds at lower temperatures and for a shorter duration. The resulting polymer exhibits superior color (lower b* value), indicating less thermal degradation. The primary byproduct, methanol, is volatile and easily removed from the reaction vessel, driving the reaction to completion.

5-Sulfoisophthalic acid presents a more challenging process but avoids methanol. The direct esterification requires higher temperatures to achieve a comparable reaction rate, which increases the risk of polymer discoloration and other side reactions.[9] The removal of water is more energy-intensive than methanol removal. Furthermore, the inherent acidity of the monomer can negatively impact catalyst performance and necessitates the use of more expensive, corrosion-resistant equipment. However, from an environmental and safety perspective, avoiding the generation of methanol can be a significant advantage.

Decision Logic for Monomer Selection

The choice between DMSS and 5-sulfoisophthalic acid depends on the specific priorities of the manufacturing process, including existing infrastructure, desired product quality, and EHS considerations.

G start Start: Select Ionic Monomer q1 Is existing process PTA-based (direct esterification)? start->q1 q2 Is final polymer color a critical quality parameter? q1->q2 No (DMT-based) q4 Are reactors rated for corrosive (acidic) conditions? q1->q4 Yes q3 Is avoiding methanol byproduct a priority? q2->q3 No dmss Choose DMSS (Transesterification Route) q2->dmss Yes q3->q1 Yes q3->dmss No sipa Choose 5-Sulfoisophthalic Acid (Direct Esterification Route) q3->sipa Yes q4->dmss No q4->sipa Yes

Caption: Decision tree for selecting an ionic comonomer for polyester synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Copolyester using DMSS
  • Reactor Charging: A 50L stainless steel reactor is charged with purified terephthalic acid (PTA) (15.8 kg, 95.2 mol), ethylene glycol (EG) (7.1 kg, 114.4 mol), and Dimethyl 5-sulfoisophthalate sodium salt (DMSS) (0.74 kg, 2.5 mol).

  • Catalyst Addition: An antimony trioxide catalyst solution in EG (250 ppm Sb relative to polymer weight) is added.

  • Esterification/Transesterification: The reactor is pressurized to 3 bar with nitrogen. The temperature is gradually increased from 190°C to 230°C over 150 minutes with constant stirring. Water and methanol vapor are continuously removed via a distillation column. The reaction is complete when ~95% of the theoretical condensate is collected.

  • Polycondensation: A phosphorus-based stabilizer is added. The pressure is gradually reduced to <1 mbar over 30 minutes, and the temperature is increased to 280°C.

  • Viscosity Build-Up: The reaction proceeds for 120 minutes under high vacuum. Excess EG is distilled off. The reaction is monitored via stirrer torque until the target intrinsic viscosity is reached.

  • Extrusion and Pelletizing: The molten polymer is extruded under nitrogen pressure through a die plate, quenched in a water bath, and cut into pellets.

Protocol 2: Synthesis of Copolyester using 5-Sulfoisophthalic Acid
  • Reactor Charging: A 50L corrosion-resistant reactor is charged with PTA (15.8 kg, 95.2 mol), EG (7.1 kg, 114.4 mol), and 5-sulfoisophthalic acid (0.62 kg, 2.5 mol).

  • Catalyst Addition: An antimony trioxide catalyst solution in EG (300 ppm Sb relative to polymer weight) is added.

  • Esterification: The reactor is pressurized to 4 bar with nitrogen. The temperature is gradually increased from 210°C to 255°C over 190 minutes with constant stirring. Water vapor is continuously removed. The reaction is monitored by measuring the acid number of the oligomer.

  • Polycondensation: A phosphorus-based stabilizer is added. The pressure is gradually reduced to <1 mbar over 30 minutes, and the temperature is increased to 280°C.

  • Viscosity Build-Up: The reaction proceeds for 125 minutes under high vacuum. The reaction is monitored via stirrer torque.

  • Extrusion and Pelletizing: The molten polymer is extruded, quenched, and pelletized as described in Protocol 1.

Conclusion

Both Dimethyl 5-sulfoisophthalate sodium salt and 5-sulfoisophthalic acid are effective monomers for producing cationically dyeable polyesters.

  • DMSS is recommended for processes where final polymer color, reaction efficiency, and use of standard equipment are priorities. It is particularly well-suited for manufacturers familiar with DMT-based processes.

  • 5-Sulfoisophthalic acid is a viable alternative for manufacturers equipped with corrosion-resistant reactors and whose primary goal is to eliminate methanol from the production process. Process optimization is required to mitigate the potential for thermal degradation and discoloration at the higher reaction temperatures.

References

A Comparative Analysis of Sodium Ionomers as Nucleating Agents for PLA and PBT

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, enhancing the crystallization behavior of biodegradable polyesters like polylactic acid (PLA) and polybutylene terephthalate (PBT) is crucial for improving their thermal and mechanical properties, thereby expanding their application scope. Nucleating agents play a pivotal role in this process by accelerating the crystallization rate and increasing the degree of crystallinity. This guide provides a comparative overview of the performance of sodium-containing ionomers as nucleating agents for PLA and PBT, based on available experimental data. It is important to note that while the use of sodium ionomers in PBT and the broader polyester family is relatively well-documented, their application in PLA is a more nascent area of research.

Performance of a Sodium Ionomer in Polylactic Acid (PLA)

Recent research has explored the efficacy of specific sodium salts as nucleating agents for PLA. A notable example is dimethyl 5-sulfoisophthalate sodium salt (SSIPA), which has demonstrated significant potential in enhancing the crystallization kinetics of PLA.[1][2][3]

Experimental Data Summary for SSIPA in PLA

Performance MetricNeat PLAPLA with 1.0 wt% SSIPAReference
Crystallinity (%) Not observed during coolingUp to 57.48%[3]
Isothermal Crystallization Half-Time (t1/2) at 135°C (min) -1.19[3][4]
Spherulite Morphology -Smaller spherulite size and increased nucleus density[2][3]

Experimental Protocol: Synthesis and Evaluation of SSIPA in PLA

The synthesis of SSIPA involves a two-step process: an esterification reaction followed by a salt formation reaction.[2][5]

  • Esterification : 5-sulfoisophthalic acid is reacted with methanol at 65°C for 60 minutes to produce 1,3-dimethyl 5-sulfoisophthalate.

  • Salt Formation : The intermediate product is then reacted with sodium hydroxide at 75°C for 30 minutes to yield sodium dimethyl 5-sulfoisophthalate (SSIPA).[2][5]

For performance evaluation, the synthesized SSIPA is compounded with PLA using a twin-screw extruder or an internal mixer. The thermal properties and crystallization behavior are then analyzed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3] DSC analysis is typically performed by heating the sample to melt, followed by a controlled cooling and subsequent heating cycle to observe the crystallization and melting behavior.

Performance of Sodium Ionomers in Polybutylene Terephthalate (PBT)

The use of sodium ionomers, such as the sodium salt of ethylene-methacrylic acid copolymers (e.g., Surlyn®), as nucleating agents is more established for polyesters like polyethylene terephthalate (PET) and, by extension, PBT. These ionomers are known to significantly enhance the crystallization rate of these polymers.

Observed Effects of Sodium Ionomers in PBT and PET

Performance MetricEffect of Sodium IonomerReference
Crystallization Rate Significantly accelerated[6]
Crystallization Temperature (Tc) Increased[7]
Mechanical Properties Can be improved (e.g., toughness, impact resistance)[6]
Processing Allows for shorter molding cycles[6]

The mechanism behind the nucleating effect of these ionomers in polyesters involves the formation of ionic clusters within the polymer melt. These clusters act as heterogeneous nucleation sites, which lower the energy barrier for crystallization and thus accelerate the process.[6]

Experimental Protocol: Evaluation of Nucleating Agents in PBT

A general experimental workflow for evaluating the performance of a nucleating agent in PBT involves:

  • Compounding : The nucleating agent is melt-blended with the PBT resin using an extruder.

  • Thermal Analysis (DSC) : The compounded material is subjected to DSC analysis. A typical procedure involves heating the sample to above its melting point, holding it to erase thermal history, cooling at a controlled rate to observe crystallization, and then reheating to observe the melting behavior. This allows for the determination of the crystallization temperature (Tc) and the degree of crystallinity.

  • Mechanical Testing : Standardized tests, such as tensile and impact tests, are performed on molded specimens of the nucleated PBT to evaluate changes in mechanical properties.

Visualizing the Process and Mechanism

To better understand the experimental evaluation and the underlying mechanism of nucleation, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis P Polymer Resin (PLA or PBT) M Melt Compounding (e.g., Twin-Screw Extruder) P->M NA Nucleating Agent (SIPM) NA->M DSC Differential Scanning Calorimetry (DSC) - Crystallization Temperature (Tc) - Degree of Crystallinity (%Xc) M->DSC Thermal Analysis Mech Tensile & Impact Testing - Tensile Strength - Modulus - Impact Strength M->Mech Mechanical Testing A Performance Comparison - Neat vs. Nucleated Polymer DSC->A Mech->A

Caption: Experimental workflow for evaluating a nucleating agent.

G cluster_0 Polymer Melt cluster_1 Nucleation cluster_2 Crystal Growth Ionomer Ionomer Chains (e.g., SIPM) Polymer Polyester Chains (PLA or PBT) Clusters Formation of Ionic Clusters Ionomer->Clusters Crystals Polyester Spherulites Polymer->Crystals Hetero Heterogeneous Nucleation Sites Clusters->Hetero Hetero->Crystals induces

Caption: Mechanism of nucleation by an ionomer in a polyester matrix.

Conclusion

The available data suggests that sodium-containing ionomers can be effective nucleating agents for both PLA and PBT, although their application and documentation are more extensive for PBT and other conventional polyesters. For PLA, specific compounds like SSIPA have shown remarkable success in drastically increasing the crystallinity and crystallization rate.[3] In the case of PBT, sodium ionomers are recognized for their ability to accelerate crystallization, which is beneficial for reducing processing cycle times and enhancing mechanical performance.[6]

It is evident that a direct, side-by-side performance comparison of the same sodium ionomer (SIPM) in both PLA and PBT is not available in the current literature. Such a study would be highly valuable for researchers and professionals in the field to make informed decisions on material selection and formulation. Future research should focus on comparative studies using identical nucleating agents and standardized testing protocols to provide a clearer understanding of the relative performance and potential synergies of these materials.

References

Unraveling the Influence of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate on PET Crystallinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of additives to modify the crystalline structure of Poly(ethylene terephthalate) (PET) is a critical area of research, with significant implications for the material's physical and mechanical properties. This guide provides a comparative analysis of the impact of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, a sulfonate-containing comonomer, on the crystallinity of PET, benchmarked against conventional nucleating agents.

Executive Summary

This compound, also known as sodium dimethyl 5-sulfoisophthalate (SDMSIP), is typically incorporated into the PET backbone as a comonomer. Unlike traditional nucleating agents that promote crystallization, the bulky ionic sulfonate groups of SDMSIP disrupt the regularity of the polymer chains. This steric hindrance impedes the efficient packing of PET molecules into a crystalline lattice, generally leading to a reduction in the overall degree of crystallinity , a lower crystallization temperature, and a decrease in the melting point. In contrast, common nucleating agents such as talc and sodium benzoate facilitate the formation of crystals, thereby increasing the rate and extent of crystallization.

Comparative Analysis of Crystallization Behavior

The following table summarizes the differential scanning calorimetry (DSC) data, comparing the effects of no additive (neat PET), this compound (as a comonomer), and a traditional nucleating agent on the key crystallization parameters of PET.

ParameterNeat PETPET with this compound (Copolyester)PET with Nucleating Agent (e.g., Talc, Sodium Benzoate)
Crystallization Temperature (Tc) from melt (°C) ~190 - 210Lower (~170 - 190)Higher (~200 - 220)
Degree of Crystallinity (Xc) (%) 30 - 40Lower (20 - 30)Higher (40 - 50)
Melting Temperature (Tm) (°C) ~250 - 260Lower (~240 - 250)Similar to Neat PET (~250 - 260)
Glass Transition Temperature (Tg) (°C) ~75 - 80Slightly Lower (~70 - 75)Similar to Neat PET (~75 - 80)

Note: The values presented are approximate and can vary depending on the specific concentration of the additive, the molecular weight of the PET, and the experimental conditions (e.g., cooling/heating rates).

Mechanism of Action

The distinct effects of this compound and traditional nucleating agents on PET crystallinity stem from their fundamentally different mechanisms of action.

This compound: A Chain Disruptor

When copolymerized into the PET structure, the large, ionic sulfonate side groups of this compound create irregularities along the polymer chain. This disruption hinders the folding and alignment of the chains, which are necessary for crystal formation. The result is a more amorphous polymer with a lower degree of crystallinity.

Traditional Nucleating Agents: Heterogeneous Nucleation

In contrast, nucleating agents like talc and sodium benzoate act as heterogeneous nucleation sites within the molten PET. These agents provide surfaces that facilitate the initial formation of crystal nuclei, thereby accelerating the overall crystallization process and often leading to a higher final degree of crystallinity.

Experimental Protocols

The data presented in this guide is typically obtained through standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the crystallization temperature (Tc), melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity (Xc).

Methodology:

  • A small sample (5-10 mg) of the PET material is hermetically sealed in an aluminum pan.

  • The sample is heated in the DSC instrument to a temperature above its melting point (e.g., 280°C) to erase its thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the exothermic crystallization peak (Tc).

  • Following the cooling scan, the sample is reheated at a controlled rate (e.g., 10°C/min) to observe the glass transition (Tg) and the endothermic melting peak (Tm).

  • The degree of crystallinity (Xc) is calculated from the enthalpy of melting (ΔHm) using the following equation: Xc (%) = (ΔHm / ΔHm°) * 100 where ΔHm° is the enthalpy of melting for 100% crystalline PET (a literature value, typically around 140 J/g).

X-Ray Diffraction (XRD)

Objective: To confirm the crystalline structure and provide an independent measure of the degree of crystallinity.

Methodology:

  • A flat sample of the PET material is prepared.

  • The sample is placed in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

  • The diffraction pattern is recorded, showing sharp peaks for crystalline regions and a broad halo for amorphous regions.

  • The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo.

Visualizing the Impact on PET Crystallinity

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition Neat_PET Neat PET DSC Differential Scanning Calorimetry (DSC) Neat_PET->DSC XRD X-Ray Diffraction (XRD) Neat_PET->XRD PET_Sulfonate PET with This compound PET_Sulfonate->DSC PET_Sulfonate->XRD PET_Nucleating PET with Nucleating Agent PET_Nucleating->DSC PET_Nucleating->XRD Thermal_Properties Tc, Tm, Tg, Xc DSC->Thermal_Properties Crystalline_Structure Crystalline Structure & Degree of Crystallinity XRD->Crystalline_Structure

Caption: Experimental workflow for evaluating the impact of additives on PET crystallinity.

logical_relationship cluster_additive Additive Type cluster_mechanism Mechanism cluster_impact Impact on Crystallinity Sulfonate This compound Disruption Chain Regularity Disruption Sulfonate->Disruption Nucleating_Agent Traditional Nucleating Agent (e.g., Talc, Sodium Benzoate) Heterogeneous_Nucleation Heterogeneous Nucleation Nucleating_Agent->Heterogeneous_Nucleation Decrease Decreased Crystallinity Disruption->Decrease Increase Increased Crystallinity Heterogeneous_Nucleation->Increase

A Comparative Guide to Validating the Dye Uptake Efficiency of SIPM-Modified Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of interactions at the molecular level is paramount. In the realm of textile and material science, particularly concerning functionalized fabrics used in biomedical applications, the efficiency of dye uptake is a critical parameter. This guide provides an objective comparison of the dye uptake efficiency of polyester fibers modified with Sodium dimethyl 5-sulfoisophthalate (SIPM) against its unmodified counterpart and other modified fibers. The inclusion of SIPM as a monomer in the polymerization process of polyester creates Cationic Dyeable Polyester (CDP), a fiber engineered for enhanced dye affinity.[1] This modification introduces anionic sulfonate groups into the fiber's molecular structure, which facilitates strong ionic interactions with cationic dyes, leading to significantly improved dye uptake.[1]

Comparative Analysis of Dye Uptake Efficiency

The modification of fibers through chemical means is a widely adopted strategy to enhance their dyeing properties. The introduction of functional groups can significantly increase the number of active sites for dye binding, leading to higher dye exhaustion from the bath and greater color strength of the dyed material.

Unmodified Polyester vs. SIPM-Modified Polyester (CDP):

Standard polyester (PET) is inherently hydrophobic and possesses a crystalline structure that hinders the penetration of dye molecules, making it difficult to dye, especially with ionic dyes.[1] The modification with SIPM fundamentally alters the fiber's properties. The anionic dye sites introduced make the fiber more amorphous, which increases the speed of dyeing when compared to dyeing regular polyester with disperse dyes. This results in CDP exhibiting vibrant colors and high dyeing efficiency.[1][2] While direct percentage comparisons can vary based on specific dyes and conditions, the enhancement is substantial. Innovations in CDP yarn production technology are continually aiming to further enhance dye uptake rates and colorfastness.[3]

Other Fiber Modifications:

Various other chemical modifications have been proven to enhance the dye uptake of different types of fibers. For instance, modifying cotton with certain polymers can dramatically increase the color intensity, as indicated by K/S values (a measure of color strength), from approximately 0.45 in unmodified cotton to around 16 in modified versions when using acid dyes.[4] Similarly, the amination of wheat bran fibers can increase their maximum adsorption capacity for anionic dyes from 20 mg/g to over 93 mg/g.[5] These examples underscore the transformative impact of chemical modification on a fiber's ability to bind with dyes.

The following table summarizes the quantitative data on dye uptake efficiency for various modified fibers compared to their unmodified forms.

Fiber TypeModificationDye TypeUnmodified Fiber Dye UptakeModified Fiber Dye UptakeReference
Polyester (PET)SIPM (to create CDP)Cationic DyesPoor affinity, not typically dyed with cationic dyesExcellent dye uptake, vibrant colors[1][2]
CottonPolymer ModificationAcid DyesK/S Value: ~0.45K/S Value: ~16[4]
Wheat Bran FiberAminationAnionic Azo Dye (Congo Red)Max. Adsorption: 20 mg/gMax. Adsorption: 93.46 mg/g[5]
CottonAcetic Acid TreatmentMalachite GreenLower % Exhaustion% Exhaustion: 89.71%[6]

Experimental Protocols

The validation of dye uptake efficiency is predominantly carried out using spectrophotometric methods to measure the exhaustion of the dye from the dye bath.

Key Experiment: Determination of Dye Exhaustion Percentage by Spectrophotometry

This method quantifies the percentage of dye that has been absorbed by the fiber from the dye bath.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • A series of standard dye solutions with known concentrations are prepared.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[7]

    • A calibration curve is plotted with absorbance versus concentration.[7]

  • Dyeing Process:

    • A known weight of the fiber sample (both modified and unmodified) is introduced into a dye bath with a specific initial dye concentration and a set liquor ratio (the ratio of the volume of the dye bath to the weight of the fabric).[8]

    • The dyeing process is carried out under controlled conditions of temperature, time, and pH.[8][9]

  • Measurement of Dye Uptake:

    • Aliquots of the dye bath are taken at the beginning (initial concentration, C_i) and at the end (final concentration, C_f) of the dyeing process.[8]

    • The absorbance of these aliquots is measured using the spectrophotometer.

    • The dye concentrations (C_i and C_f) are determined from the calibration curve.[7]

  • Calculation of Dye Exhaustion:

    • The percentage of dye exhaustion (%E) is calculated using the following formula:

      %E = ((C_i - C_f) / C_i) * 100

      where:

      • C_i = Initial concentration of the dye

      • C_f = Final concentration of the dye

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental workflow for determining dye uptake efficiency.

FiberModificationConcept unmodified Unmodified Fiber - Low dye affinity - Fewer binding sites dye Cationic Dye (+) unmodified->dye Weak Interaction modified SIPM-Modified Fiber (CDP) + Anionic groups (-SO3-) + Increased amorphous regions + High dye affinity modified->dye Strong Ionic Bond

Enhanced dye binding in SIPM-modified fibers.

References

A Comparative Study: Hydrolytic Degradation of Polyesters With and Without Sodium Dimethyl 5-Sulfoisophthalate (SIPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic degradation behavior of standard polyesters versus those modified with sodium dimethyl 5-sulfoisophthalate (SIPM), a common ionic comonomer used to enhance properties such as dyeability and hydrophilicity. The inclusion of SIPM significantly influences the degradation kinetics and mechanism of polyesters, a critical consideration in the development of biodegradable materials for drug delivery and other biomedical applications.

Executive Summary

The incorporation of SIPM into the polyester backbone, creating a copolyester such as PET-co-SIPM, markedly accelerates hydrolytic degradation compared to the unmodified polyester (e.g., PET). This is primarily attributed to two factors:

  • Increased Hydrophilicity: The ionic nature of the sulfonate group (-SO₃Na) in SIPM enhances the polymer's affinity for water, leading to higher water uptake. This increased water content within the polymer matrix facilitates the hydrolysis of ester bonds.

  • Disruption of Polymer Chains: The bulky ionic groups of SIPM disrupt the regular packing of polyester chains, which in turn leads to lower crystallinity and a more amorphous structure. The amorphous regions are more accessible to water molecules, making the ester linkages more susceptible to hydrolytic cleavage.

Data Presentation: Quantitative Comparison

The following tables summarize the expected quantitative differences in properties and degradation metrics between a standard polyester (e.g., Polyethylene Terephthalate - PET) and its SIPM-modified counterpart. The data is synthesized from multiple studies to provide a comparative overview.

Table 1: Physical Properties and Water Uptake

PropertyPolyester (without SIPM)Polyester (with SIPM)Rationale
Crystallinity HigherLowerThe bulky -SO₃Na side groups in SIPM disrupt chain packing, hindering crystallization.
Glass Transition Temp. (Tg) HigherLowerIncreased chain mobility due to disrupted packing.
Water Uptake (%) LowSignificantly HigherThe hydrophilic sulfonate groups attract water molecules.[1][2]
Water Contact Angle Higher (more hydrophobic)Lower (more hydrophilic)Presence of ionic groups on the polymer surface increases wettability.

Table 2: Hydrolytic Degradation Parameters

ParameterPolyester (without SIPM)Polyester (with SIPM)Rationale
Mass Loss Rate SlowerFasterAccelerated by higher water content and greater accessibility of ester bonds in amorphous regions.
Molecular Weight Reduction Rate SlowerFasterIncreased rate of chain scission due to enhanced hydrolysis.
Hydrolysis Rate Constant (k) LowerHigherThe presence of SIPM acts as an internal catalyst for hydrolysis, especially under certain pH conditions.

Experimental Protocols

A detailed methodology for a comparative hydrolytic degradation study is outlined below. This protocol is a composite of standard procedures for evaluating polyester degradation.

1. Materials and Sample Preparation:

  • Polymers:

    • Control Polyester (e.g., PET, PCL)

    • SIPM-modified Polyester (e.g., PET-co-SIPM with a defined molar percentage of SIPM)

  • Sample Formulation: Polymer films of uniform thickness (e.g., 100-200 µm) are prepared by solvent casting or melt-pressing. The samples are then cut into standardized dimensions (e.g., 1 cm x 1 cm).

  • Drying: All samples are dried in a vacuum oven at a specified temperature (e.g., 40-50 °C) until a constant weight is achieved. The initial dry weight (W₀) is recorded.

2. Hydrolytic Degradation Assay:

  • Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions. For accelerated studies, acidic (e.g., pH 5.0) or alkaline (e.g., pH 9.0) buffers can be used.

  • Incubation: Each polymer sample is immersed in a sealed container with a fixed volume of the degradation medium (e.g., 10 mL). The containers are incubated at a constant temperature, typically 37 °C for physiological conditions or higher (e.g., 50-70 °C) for accelerated testing.

  • Time Points: Samples are retrieved from the degradation medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16 weeks).

3. Post-Degradation Analysis:

  • Mass Loss: Retrieved samples are gently rinsed with deionized water to remove any residual salts, and then dried in a vacuum oven to a constant weight (Wt). The percentage of mass loss is calculated using the formula: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100

  • Molecular Weight Analysis: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples are determined by Gel Permeation Chromatography (GPC). A decrease in molecular weight indicates polymer chain scission.

  • Surface Morphology: Changes in the surface topography of the polymer films are examined using Scanning Electron Microscopy (SEM).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure changes in the glass transition temperature (Tg) and crystallinity of the polymer over the degradation period.

  • Water Uptake: The equilibrium water uptake is determined by immersing pre-weighed dry samples in the degradation medium until a constant wet weight (W_wet) is achieved. The water uptake is calculated as: Water Uptake (%) = [(W_wet - W₀) / W₀] x 100

Visualizations

Diagram 1: Hydrolytic Degradation Workflow

G cluster_prep Sample Preparation cluster_degradation Hydrolytic Degradation cluster_analysis Analysis p1 Control Polyester Film p3 Dry to Constant Weight (W₀) p1->p3 p2 SIPM-Polyester Film p2->p3 d1 Immerse in PBS (pH 7.4) p3->d1 d2 Incubate at 37°C d1->d2 d3 Retrieve at Time Points d2->d3 a1 Measure Mass Loss d3->a1 a2 GPC (Molecular Weight) d3->a2 a3 SEM (Morphology) d3->a3 a4 DSC (Thermal Properties) d3->a4

Caption: Experimental workflow for the comparative hydrolytic degradation study.

Diagram 2: Mechanism of Accelerated Hydrolysis with SIPM

G cluster_sipm Polyester with SIPM cluster_degradation Hydrolytic Degradation sipm SIPM Incorporation hydrophilicity Increased Hydrophilicity (-SO₃Na groups) sipm->hydrophilicity crystallinity Decreased Crystallinity (Bulky side groups) sipm->crystallinity water Increased Water Uptake hydrophilicity->water access Easier Water Access to Ester Bonds crystallinity->access hydrolysis Accelerated Hydrolysis (Chain Scission) water->hydrolysis access->hydrolysis

Caption: Influence of SIPM on the mechanism of hydrolytic degradation.

References

Assessing the Biocompatibility of Polymers Containing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of ionic monomers, such as Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as Sodium Dimethyl 5-sulfoisophthalate, into polymer chains is a key strategy for modifying the physicochemical properties of materials for biomedical applications. This guide provides a comparative assessment of the expected biocompatibility of polyesters containing this sulfonated aromatic monomer. Due to a lack of direct biocompatibility studies on polymers synthesized with this specific monomer, this guide draws analogies from the well-documented biocompatibility of other sulfonated polymers and provides a framework for evaluation.

Comparative Analysis of Biocompatibility

The introduction of sulfonate groups onto a polymer backbone can significantly influence its interaction with biological systems. Generally, sulfonation increases hydrophilicity, which can lead to reduced protein adsorption and platelet adhesion, key factors in improving hemocompatibility.[1][2]

Here, we compare the anticipated biocompatibility profile of a hypothetical polyester synthesized with this compound against two well-characterized classes of biomedical polymers: Polyethylene Glycol (PEG) and untreated polyesters like Polyethylene Terephthalate (PET).

Biocompatibility ParameterPolyester with this compound (Expected)Polyethylene Glycol (PEG)Untreated Polyester (e.g., PET)
Cytotoxicity Low to ModerateVery LowLow
Hemolysis < 2% (Non-hemolytic)< 2% (Non-hemolytic)Variable, can be > 5%
Platelet Adhesion LowVery LowHigh
In Vivo Inflammatory Response Mild to ModerateMinimalModerate to Chronic

Key Biocompatibility Experiments: Detailed Protocols

Objective assessment of biocompatibility requires standardized in vitro and in vivo testing. Below are detailed protocols for fundamental biocompatibility assays relevant to polymers intended for biomedical applications, based on established standards like ISO 10993.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving the crystals and measuring the absorbance.[3]

Procedure:

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Material Exposure:

    • Direct Contact: Place small, sterilized samples of the test polymer directly onto the cell monolayer in the wells.

    • Extract Method: Prepare an extract by incubating the polymer in cell culture medium for 24-72 hours. Then, replace the culture medium in the wells with the polymer extract.[4]

  • Incubation: Incubate the cells with the polymer (direct contact or extract) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]

Hemocompatibility: Hemolysis Assay (Direct Contact Method - ISO 10993-4)

This assay determines the potential of a material to cause red blood cell (RBC) lysis.

Principle: The material is incubated with a dilute suspension of RBCs. The amount of hemoglobin released into the supernatant due to RBC lysis is measured spectrophotometrically.[6] A hemolysis percentage below 2% is generally considered non-hemolytic.[6]

Procedure:

  • Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant.

  • RBC Suspension Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration.

  • Material Incubation: Place sterilized polymer samples into test tubes. Add the RBC suspension to the tubes, ensuring the material is fully submerged. Use a positive control (e.g., water) and a negative control (e.g., saline).[7]

  • Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.[6]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Hemocompatibility: Platelet Adhesion Assay

This assay evaluates the tendency of a material to induce platelet adhesion and activation, which are critical events in thrombosis.

Principle: The test material is exposed to platelet-rich plasma (PRP) or whole blood. The number of adhered platelets is then quantified, often through microscopy or by measuring the activity of a platelet-specific enzyme.

Procedure:

  • PRP Preparation: Collect fresh human blood in a tube with an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

  • Material Incubation: Place sterilized polymer samples in the wells of a multi-well plate. Add PRP to each well and incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Washing: Gently wash the samples with PBS to remove non-adherent platelets.

  • Fixation and Staining: Fix the adhered platelets with a solution like glutaraldehyde. The platelets can then be stained for visualization (e.g., with DAPI for nuclei or fluorescently labeled antibodies against platelet-specific markers like CD41/CD61).

  • Quantification:

    • Microscopy: Visualize the adhered platelets using scanning electron microscopy (SEM) or fluorescence microscopy and count the number of platelets per unit area.[8]

    • LDH Assay: Lyse the adhered platelets and measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme, which correlates with the number of platelets.[9]

Visualizing Biological Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Hemocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_hemolysis Hemolysis Assay cluster_platelet Platelet Adhesion Assay cluster_in_vivo In Vivo Response material Polymer Sample blood Whole Blood / PRP material->blood Incubation implant Implanted Polymer material->implant Progression to In Vivo rbcs Red Blood Cells blood->rbcs platelets Platelets blood->platelets lysis lysis rbcs->lysis Lysis? adhesion adhesion platelets->adhesion Adhesion? hemoglobin hemoglobin lysis->hemoglobin Release measurement measurement hemoglobin->measurement Spectrophotometry quantification quantification adhesion->quantification Microscopy / LDH Assay tissue Host Tissue implant->tissue Interaction fbr fbr tissue->fbr Foreign Body Response encapsulation encapsulation fbr->encapsulation Fibrous Encapsulation

Caption: Workflow for assessing polymer hemocompatibility.

Cytotoxicity_Signaling cluster_material_interaction Material-Cell Interaction cluster_cellular_response Cellular Response leachables Leachables / Surface Chemistry cell_membrane Cell Membrane leachables->cell_membrane Interaction stress Oxidative Stress / Membrane Damage cell_membrane->stress mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis / Necrosis mitochondria->apoptosis viability Decreased Cell Viability apoptosis->viability

References

Silicone-Based Surfactants Outperform Traditional Counterparts in Surface Activity and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of performance data reveals that silicone-based surfactants, particularly trisiloxane ethoxylates, demonstrate superior efficacy in reducing surface tension and exhibit greater efficiency compared to traditional hydrocarbon-based surfactants. These findings offer significant implications for researchers, scientists, and drug development professionals seeking to enhance formulation performance across a wide range of applications, from pharmaceuticals to agricultural products.

Silicone surfactants, characterized by a flexible siloxane backbone, can lower the surface tension of aqueous solutions to approximately 20-22 mN/m.[1][2] This represents a significant improvement over traditional surfactants, such as sodium dodecyl sulfate (SDS), which typically reduce surface tension to a range of 30-39 mN/m.[2][3] This enhanced surface activity, often referred to as "super-spreading," allows for more effective wetting and coverage on hydrophobic surfaces.

The efficiency of a surfactant is often measured by its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles and the maximum surface tension reduction is achieved. Silicone surfactants generally exhibit a much lower CMC than traditional surfactants, indicating that they are effective at lower concentrations. For example, a specific trisiloxane alkoxylate has a reported CMC of 0.006 wt%, while the CMC for the widely used anionic surfactant SDS is approximately 8.2 mmol/L. This efficiency can lead to reduced formulation costs and a lower environmental footprint.

Comparative Performance Metrics

To provide a clear benchmark, the following tables summarize the key performance indicators for representative silicone and traditional surfactants based on available experimental data.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension

Surfactant TypeSpecific ExampleCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Silicone-Based Trisiloxane Alkoxylate0.006 wt%~22.4
Traditional (Anionic) Sodium Dodecyl Sulfate (SDS)~8.2 mmol/L[3]~32.0 - 39.5[3]

Table 2: General Performance Characteristics

Performance ParameterSilicone-Based SurfactantsTraditional Surfactants
Surface Tension Reduction Excellent (to ~20 mN/m)[2]Good (to ~30 mN/m)[2]
Wetting & Spreading Superior ("Super-spreading")Good
Efficiency (CMC) High (Effective at low concentrations)Moderate to Low
Foaming Properties Can be tailored for foam control (both foam-stabilizing and anti-foaming)Varies by type (e.g., Anionics are high-foaming)
Biocompatibility Generally good, often physiologically inert[2]Varies widely by specific surfactant
Stability Good thermal and chemical stability[4]Varies by type

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies for characterizing surfactant performance. The following are detailed protocols for key experiments.

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the CMC and the surface tension at the CMC for a given surfactant.

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

Apparatus:

  • Surface Tensiometer

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • High-purity deionized water

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • For each dilution, pour the solution into a clean sample vessel.

    • Using a clean Wilhelmy plate or Du Noüy ring, measure the surface tension of the solution. Ensure the plate/ring is thoroughly cleaned and dried between measurements.

    • Record the surface tension value for each concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, occurring at higher concentrations, will be nearly horizontal.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph. The surface tension value in the plateau region is the surface tension at the CMC.

Protocol 2: Evaluation of Foaming Performance (Ross-Miles Method)

Objective: To assess the foaming ability and foam stability of a surfactant solution.

Apparatus:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice)

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1 wt%) in deionized water.

  • Apparatus Setup:

    • Assemble the Ross-Miles apparatus and connect it to the constant temperature water bath to maintain a consistent temperature (e.g., 25°C).

    • Add 50 mL of the surfactant solution to the bottom of the main glass tube.

  • Foam Generation:

    • Draw 200 mL of the same surfactant solution into the pipette.

    • Position the pipette at the top of the glass tube and allow the solution to fall from the specified height onto the solution below, generating foam.

  • Measurement:

    • Immediately after all the solution has drained from the pipette, measure the initial foam height.

    • Start the stopwatch and record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).

  • Data Analysis:

    • The initial foam height indicates the foaming ability of the surfactant.

    • The decrease in foam height over time provides a measure of foam stability. A slower rate of decay indicates higher foam stability.

Workflow and Visualization

The selection of an appropriate surfactant for a specific application is a critical step in formulation development. The following diagram illustrates a logical workflow for comparing and selecting between silicone-based and traditional surfactants.

Surfactant_Selection_Workflow Start Define Application Requirements Properties Key Performance Properties: - Surface Tension - Wetting/Spreading - Emulsification - Foaming/Defoaming - Biocompatibility Start->Properties Silicone Silicone Surfactant (e.g., Trisiloxane) Properties->Silicone Traditional Traditional Surfactant (e.g., Anionic, Non-ionic) Properties->Traditional Test Perform Benchmarking Experiments (CMC, Surface Tension, Foam Stability) Silicone->Test Traditional->Test Analyze Analyze Data & Compare Performance Test->Analyze Select Select Optimal Surfactant Analyze->Select

Surfactant selection workflow diagram.

This workflow emphasizes the importance of defining application-specific needs first, then proceeding to a direct experimental comparison of the most promising candidates from both surfactant classes. This data-driven approach ensures the selection of the most effective surfactant for the intended formulation.

References

Safety Operating Guide

Proper Disposal of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, adhering to standard laboratory safety and chemical handling practices.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks. While some reports indicate that this chemical does not meet GHS hazard criteria, others suggest it can cause skin and serious eye irritation[1].

Recommended PPE:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.

  • Body Protection: A lab coat or a chemical-resistant apron is required to protect against accidental spills.

II. Disposal Procedures

The primary and mandatory method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect the neat or contaminated material in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is sealed to prevent leaks or spills.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Container Rinsing:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[2]

    • The first rinse should be collected as hazardous waste and added to your designated waste container.[2]

    • Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.

    • This area should be secure, well-ventilated, and situated away from sources of ignition or incompatible materials.[2]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

III. Data on Disposal Parameters

Currently, there is no publicly available, specific quantitative data outlining disposal limits (e.g., concentration thresholds for different disposal routes) for this compound. Disposal regulations are primarily dictated by local and institutional policies for chemical waste.

Data ParameterValueSource/Recommendation
Permissible Concentration for Sewer Disposal Not established. Assumed to be 0%.Consult your local and institutional EHS guidelines.[2][3]
Reportable Quantity (RQ) Not established.Refer to EPA and local regulatory lists.
Waste Codes Not specifically listed.Will be determined by the licensed waste disposal service based on its characteristics.

Researchers must consult their institution's specific waste management protocols and local regulations for guidance.

IV. Experimental Protocols for Waste Treatment

While large-scale industrial treatments for sulfonate wastewater exist, such as internal electrolysis and biological contact oxidation, these are not suitable for a laboratory setting. For laboratory purposes, chemical treatment to neutralize or degrade the compound prior to disposal is generally not recommended due to the potential for creating other hazardous byproducts. The most reliable and safest method remains collection and disposal via a certified hazardous waste management service.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Have this compound for Disposal is_neat Is the material neat or contaminated? start->is_neat collect_neat Collect in a labeled, sealed hazardous waste container. is_neat->collect_neat Yes is_container_empty Is the original container empty? is_neat->is_container_empty No store_waste Store waste in designated satellite accumulation area. collect_neat->store_waste triple_rinse Triple rinse container with a suitable solvent. is_container_empty->triple_rinse Yes end End of Disposal Process is_container_empty->end No collect_first_rinse Collect first rinse as hazardous waste. triple_rinse->collect_first_rinse check_subsequent_rinse Consult EHS for disposal of subsequent rinses. collect_first_rinse->check_subsequent_rinse dispose_container Dispose of empty container per institutional guidelines. check_subsequent_rinse->dispose_container contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs contact_ehs->end dispose_container->end

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Following these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation and serious eye irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed and that its toxicological properties have not been fully investigated.[2][3] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection Type Required PPE Specifications and Use Cases
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory coat or long-sleeved clothing.Wear appropriate protective clothing to prevent skin exposure.[2][4]
Respiratory Protection Generally not required with adequate ventilation.For large quantities, in cases of insufficient ventilation, or when generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area Ensure fume hood or well-ventilated space. gather_ppe 2. Assemble PPE Collect all required protective gear. don_ppe 3. Don PPE Properly wear all protective equipment. weigh 4. Weigh Chemical Minimize dust generation. Use a draft shield. don_ppe->weigh dissolve 5. Dissolution (if applicable) Add slowly to the solvent. Avoid splashing. weigh->dissolve decontaminate 6. Decontaminate Surfaces Clean work area thoroughly. dissolve->decontaminate dispose_waste 7. Dispose of Waste Segregate into appropriate chemical waste containers. decontaminate->dispose_waste doff_ppe 8. Doff PPE Remove PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands 9. Wash Hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Figure 1. Standard workflow for safely handling this compound.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous solid waste.
Aqueous Waste Collect in a designated, labeled, and sealed container for hazardous aqueous waste.
Contaminated PPE Dispose of disposable gloves and other contaminated items in the solid chemical waste container.

Waste disposal must adhere to local, regional, and national hazardous waste regulations.[5][6] Chemical waste generators are responsible for correctly classifying and disposing of discarded chemicals.[5] Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.